molecular formula C9H6BrClN2 B122212 6-(Bromomethyl)-4-chloroquinazoline CAS No. 153436-68-1

6-(Bromomethyl)-4-chloroquinazoline

Cat. No.: B122212
CAS No.: 153436-68-1
M. Wt: 257.51 g/mol
InChI Key: FUWFVMHHNPEPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-4-chloroquinazoline is a high-value chemical intermediate designed for the synthesis and discovery of novel bioactive molecules, particularly in oncology research. Its structure incorporates two key functional handles: the 4-chloro group and the 6-bromomethyl group, which allow for sequential and selective derivatization to create diverse quinazoline-based compound libraries. The quinazoline scaffold is a privileged structure in medicinal chemistry, well-known for its ability to interact with various kinase enzymes . Research into quinazoline derivatives has established their significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in cancer therapy . Mutations in EGFR, such as the T790M mutation, are a common mechanism of resistance in non-small cell lung cancer (NSCLC), driving the need for new inhibitory compounds . The 6-(bromomethyl) substituent on the quinazoline core is a critical feature for further molecular optimization. This reactive group enables facile functionalization through alkylation or the introduction of additional pharmacophores, which is a strategic approach to enhance binding affinity, selectivity, and drug-like properties . Studies on analogous 6-halogenated quinazoline derivatives have shown that such modifications can lead to compounds with potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas . Consequently, this reagent serves as a foundational building block for developing potential targeted therapies aimed at overcoming drug resistance in cancer .

Properties

IUPAC Name

6-(bromomethyl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWFVMHHNPEPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620486
Record name 6-(Bromomethyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153436-68-1
Record name 6-(Bromomethyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-(Bromomethyl)-4-chloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient three-step synthesis pathway for 6-(Bromomethyl)-4-chloroquinazoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the construction of the quinazolinone core, followed by chlorination and subsequent side-chain bromination. This guide provides detailed experimental protocols, quantitative data for each step, and a visual representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence starting from 2-amino-5-methylbenzoic acid. The pathway involves the initial formation of 6-methyl-4(3H)-quinazolinone, which is then chlorinated to yield 6-methyl-4-chloroquinazoline. The final step is a radical-initiated bromination of the methyl group to afford the target compound.

Synthesis_Pathway A 2-Amino-5-methylbenzoic acid B 6-Methyl-4(3H)-quinazolinone A->B Formamide, Heat C 6-Methyl-4-chloroquinazoline B->C POCl3, Heat D 6-(Bromomethyl)-4- chloroquinazoline C->D NBS, AIBN, CCl4, Reflux

A three-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 6-Methyl-4(3H)-quinazolinone

This step involves the cyclization of 2-amino-5-methylbenzoic acid with formamide to form the quinazolinone ring system.

Methodology: A mixture of 2-amino-5-methylbenzoic acid and an excess of formamide is heated. The reaction temperature is typically maintained at 120-180 °C for several hours. As the reaction proceeds, the product often precipitates from the reaction mixture upon cooling.

  • Detailed Protocol: In a round-bottom flask, 2-amino-5-methylbenzoic acid (1 mole equivalent) is suspended in formamide (5-10 mole equivalents). The mixture is heated with stirring to 150-160 °C for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold water and then ethanol to remove residual formamide and other impurities. The product is dried under vacuum to yield 6-methyl-4(3H)-quinazolinone as a solid.

Step 2: Synthesis of 6-Methyl-4-chloroquinazoline

The hydroxyl group at the 4-position of 6-methyl-4(3H)-quinazolinone is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Methodology: 6-Methyl-4(3H)-quinazolinone is refluxed with an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Detailed Protocol: To 6-methyl-4(3H)-quinazolinone (1 mole equivalent) in a round-bottom flask, phosphorus oxychloride (5-10 mole equivalents) is added.[1] A catalytic amount of N,N-dimethylaniline (0.1 mole equivalent) can be added. The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or acetone can be performed for further purification.

Step 3: Synthesis of this compound

The final step is the side-chain bromination of the methyl group at the 6-position using N-Bromosuccinimide (NBS) under radical conditions. This reaction is a classic example of a Wohl-Ziegler bromination.[2][3]

Methodology: 6-Methyl-4-chloroquinazoline is treated with N-Bromosuccinimide (NBS) in a non-polar solvent, typically carbon tetrachloride (CCl₄), in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5] The reaction is initiated by heat or UV light.

  • Detailed Protocol: A mixture of 6-methyl-4-chloroquinazoline (1 mole equivalent), N-Bromosuccinimide (1.1 mole equivalents), and a catalytic amount of AIBN (0.05-0.1 mole equivalents) in dry carbon tetrachloride is refluxed (around 77 °C) for 2-6 hours.[4][5] The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel or by recrystallization.

III. Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis. Yields and melting points can vary based on the scale of the reaction and the purity of the reagents.

StepProductStarting MaterialReagentsTypical Yield (%)Melting Point (°C)
16-Methyl-4(3H)-quinazolinone2-Amino-5-methylbenzoic acidFormamide80-90234-236
26-Methyl-4-chloroquinazoline6-Methyl-4(3H)-quinazolinonePOCl₃75-85118-120
3This compound6-Methyl-4-chloroquinazolineNBS, AIBN, CCl₄60-75135-138

IV. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Bromination A1 Mix 2-Amino-5-methylbenzoic acid and Formamide A2 Heat to 150-160 °C A1->A2 A3 Cool and Filter A2->A3 A4 Wash with Water and Ethanol A3->A4 A5 Dry to obtain 6-Methyl-4(3H)-quinazolinone A4->A5 B1 React 6-Methyl-4(3H)-quinazolinone with POCl3 B2 Reflux for 2-4 hours B1->B2 B3 Remove excess POCl3 B2->B3 B4 Quench with Ice and Neutralize B3->B4 B5 Filter and Dry to obtain 6-Methyl-4-chloroquinazoline B4->B5 C1 Mix 6-Methyl-4-chloroquinazoline, NBS, and AIBN in CCl4 C2 Reflux for 2-6 hours C1->C2 C3 Filter to remove Succinimide C2->C3 C4 Aqueous Work-up and Drying C3->C4 C5 Evaporate Solvent and Purify C4->C5 C6 Obtain 6-(Bromomethyl)-4- chloroquinazoline C5->C6

General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)-4-chloroquinazoline is a key heterocyclic intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its quinazoline core is a privileged scaffold found in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. The presence of a reactive bromomethyl group and a displaceable chloro group makes this compound a versatile building block for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, along with its relevance in drug discovery workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, formulation, and biological screening. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₉H₆BrClN₂N/A
Molecular Weight 257.51 g/mol [1]
CAS Number 153436-68-1[1]
Appearance White powder[2]
Boiling Point 363.23 °C at 760 mmHg[3]
Flash Point 173.476 °C[3]
Melting Point Not explicitly available in search results.N/A
Solubility Not explicitly available in search results.N/A
pKa Not explicitly available in search results.N/A
Storage Conditions Keep in a dark place, inert atmosphere, store in freezer, under -20°C.[4]

Synthesis and Purification

The synthesis of this compound is a critical process for its application in drug discovery. While specific, detailed, and publicly available protocols are scarce, a plausible synthetic route can be inferred from patent literature and general chemical principles. A likely precursor is 6-methyl-4-quinazolinone, which can be converted to the target compound through chlorination and subsequent bromination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-methyl-4-quinazolinone

  • Phosphorus oxychloride (POCl₃)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Anhydrous chlorinated solvent (e.g., carbon tetrachloride or chloroform)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Chlorination of 6-methyl-4-quinazolinone:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-4-quinazolinone in an excess of phosphorus oxychloride.

    • Heat the mixture to reflux under an inert atmosphere for several hours until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product, 4-chloro-6-methylquinazoline, with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Radical Bromination of 4-chloro-6-methylquinazoline:

    • Dissolve the crude 4-chloro-6-methylquinazoline in an anhydrous chlorinated solvent in a round-bottom flask.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

    • Reflux the mixture under an inert atmosphere, with irradiation from a sunlamp or a standard incandescent light bulb to initiate the reaction.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Alternatively, recrystallization from an appropriate solvent system can be employed to obtain the pure compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the quinazoline ring system, and a characteristic singlet for the bromomethyl (-CH₂Br) protons.
¹³C NMR Aromatic carbons of the quinazoline ring and a carbon signal corresponding to the bromomethyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (257.51 g/mol ), with a characteristic isotopic pattern for bromine and chlorine.
HPLC A single major peak indicating the purity of the compound.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold is a well-established pharmacophore that binds to the ATP-binding site of kinases.

Experimental Workflow: Kinase Inhibitor Synthesis

The reactive nature of the bromomethyl and chloro groups allows for sequential or one-pot reactions with various nucleophiles to build complex molecules.

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Signaling Pathway: EGFR Inhibition

Quinazoline derivatives synthesized from this compound often function as ATP-competitive inhibitors of EGFR. By occupying the ATP binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.

Conclusion

This compound is a high-value intermediate for the synthesis of targeted therapeutics. Its well-defined physicochemical properties, though some require further experimental determination, and its versatile reactivity make it an indispensable tool for medicinal chemists. The ability to readily functionalize both the 4- and 6-positions of the quinazoline core allows for the generation of diverse chemical libraries for high-throughput screening and the rational design of potent and selective kinase inhibitors. Further research to fully characterize its properties, such as melting point and solubility, would be beneficial for its broader application in drug development.

References

An In-depth Technical Guide to 6-(Bromomethyl)-4-chloroquinazoline (CAS Number: 153436-68-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Bromomethyl)-4-chloroquinazoline, a key intermediate in the synthesis of targeted cancer therapeutics. Due to the limited availability of public data for this specific compound, this guide combines confirmed information with data from closely related analogs and established principles of medicinal chemistry to offer a thorough resource for research and development.

Chemical Identity and Physical Properties

This compound is a halogenated quinazoline derivative. Its structure features a quinazoline core with a chloro substituent at the 4-position and a bromomethyl group at the 6-position. These reactive sites make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 153436-68-1[1][2][3][4][5][6][7]
Molecular Formula C₉H₆BrClN₂[3][4][5][7][8]
Molecular Weight 257.51 g/mol [3][4][5][7][8]
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C=C1CBr)C(=NC=N2)Cl

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance White to off-white powder[1][6]
Purity Typically ≥95% - 99%[1][2][6]
Melting Point No data available
Boiling Point No data available
Solubility No data available
Storage Store in a cool, dry, dark place under an inert atmosphere. Recommended to be stored in a freezer under -20°C.[8]

Synthesis and Manufacturing

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 6-Methyl-3,4-dihydroquinazolin-4-one

A mixture of 2-amino-5-methylbenzoic acid and formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield 6-methyl-3,4-dihydroquinazolin-4-one.

Step 2: Chlorination to 4-Chloro-6-methylquinazoline

6-Methyl-3,4-dihydroquinazolin-4-one is refluxed with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to give 4-chloro-6-methylquinazoline.

Step 3: Bromination to this compound

4-Chloro-6-methylquinazoline is dissolved in a suitable solvent such as carbon tetrachloride. A radical initiator like azobisisobutyronitrile (AIBN) and a brominating agent such as N-bromosuccinimide (NBS) are added. The mixture is heated under reflux with irradiation from a UV lamp to initiate the radical bromination of the methyl group. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford this compound.

G A 2-Amino-5-methylbenzoic acid B 6-Methyl-3,4-dihydro- quinazolin-4-one A->B Formamide, Reflux C 4-Chloro-6-methylquinazoline B->C POCl₃ or SOCl₂, Reflux D This compound C->D NBS, AIBN, CCl₄, Reflux, UV

Plausible synthetic route for this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons on the quinazoline ring (δ 7.5-9.0 ppm), a singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-5.0 ppm.
¹³C NMR Aromatic carbons (δ 120-160 ppm), a signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 256/258/260 (due to isotopes of Br and Cl), with characteristic fragmentation patterns including the loss of Br, Cl, and CH₂Br.
FT-IR (KBr) C-H stretching (aromatic) ~3050 cm⁻¹, C=N and C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-Cl stretching ~750 cm⁻¹, C-Br stretching ~650 cm⁻¹.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several irreversible tyrosine kinase inhibitors (TKIs), most notably Afatinib and Dacomitinib . These drugs are used in the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the epidermal growth factor receptor (EGFR).

The 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, while the bromomethyl group allows for further functionalization.

Experimental Protocol: General Nucleophilic Aromatic Substitution

The following is a generalized protocol for the reaction of this compound with an amine, a key step in the synthesis of many kinase inhibitors.

  • To a solution of this compound (1.0 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), is added the desired amine (1.0-1.2 equivalents).

  • A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water or an anti-solvent.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

G cluster_0 Reactants cluster_1 Product A This compound C 4-Amino-6-(bromomethyl)quinazoline Derivative A->C B Amine (R-NH₂) B->C G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR/HER2 RAS RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival, and Growth RAS->Proliferation PI3K->Proliferation Inhibitor Afatinib / Dacomitinib (Synthesized from This compound) Inhibitor->EGFR Inhibits

References

Technical Guide: NMR Analysis of 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and a plausible synthetic route for 6-(Bromomethyl)-4-chloroquinazoline, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectral data in public domains, this guide presents estimated ¹H and ¹³C NMR data based on the analysis of structurally related analogs. A comprehensive experimental protocol for its synthesis is also provided.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These estimations are derived from spectral data of the precursor, 6-methyl-4-chloroquinazoline, and known chemical shift principles upon benzylic bromination. The bromination of the methyl group is expected to cause a significant downfield shift for the methylene protons and the attached carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.90s1HH-2
~8.20d1HH-5
~8.00s1HH-8
~7.85d1HH-7
~4.80s2H-CH₂Br

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~162C-4
~155C-2
~152C-8a
~138C-6
~136C-5
~130C-7
~125C-4a
~122C-8
~33-CH₂Br

Solvent: CDCl₃

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below, starting from 2-amino-5-methylbenzoic acid.

Step 1: Synthesis of 6-methylquinazolin-4(3H)-one

This procedure follows a well-established method for the synthesis of quinazolinones from anthranilic acids.

  • Materials: 2-amino-5-methylbenzoic acid, formamide.

  • Procedure: A mixture of 2-amino-5-methylbenzoic acid (1 equivalent) and formamide (3 equivalents) is heated at 180°C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 4-chloro-6-methylquinazoline

The conversion of the quinazolinone to the corresponding 4-chloroquinazoline is a standard procedure.

  • Materials: 6-methylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) (catalytic amount).

  • Procedure: A mixture of 6-methylquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-4 hours with a catalytic amount of DMF. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-chloro-6-methylquinazoline.

Step 3: Synthesis of this compound

This final step involves the radical bromination of the methyl group at the benzylic position.

  • Materials: 4-chloro-6-methylquinazoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄) or other suitable non-polar solvent.

  • Procedure: A mixture of 4-chloro-6-methylquinazoline (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of Azobisisobutyronitrile in anhydrous carbon tetrachloride is refluxed under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

SynthesisWorkflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Benzylic Bromination A 2-Amino-5-methylbenzoic Acid C 6-Methylquinazolin-4(3H)-one A->C Heat (180°C) B Formamide B->C E 4-Chloro-6-methylquinazoline C->E Reflux D POCl3, DMF (cat.) D->E G This compound E->G Reflux in CCl4 F NBS, AIBN (cat.) F->G

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to 6-(Bromomethyl)-4-chloroquinazoline: Synthesis, Structural Insights, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive crystal structure for 6-(Bromomethyl)-4-chloroquinazoline. This guide, therefore, provides information on the synthesis of related quinazoline derivatives and structural data for a closely related compound to offer valuable insights for researchers in the field.

Introduction to the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The quinazoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of quinazoline have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core and function as tyrosine kinase inhibitors in cancer therapy.[3] The presence of reactive sites, such as the chloro- and bromomethyl- groups in this compound, makes it a valuable intermediate for the synthesis of novel therapeutic agents.[4]

Synthesis of 4-Chloroquinazoline Derivatives: An Experimental Overview

Generalized Experimental Protocol: Synthesis of 4-Chloroquinazolines

Step 1: Formation of the Quinazolin-4(3H)-one Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted anthranilic acid (e.g., 2-amino-5-(bromomethyl)benzoic acid) with an excess of formamidine acetate and formamide.

  • Heating: Heat the reaction mixture to approximately 160°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the quinazolin-4(3H)-one derivative.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of the Quinazolin-4(3H)-one

  • Reaction Setup: Suspend the dried quinazolin-4(3H)-one derivative in an excess of thionyl chloride (SOCl₂) in a round-bottom flask fitted with a reflux condenser and a gas trap to neutralize HCl gas. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Gently reflux the mixture for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: To the resulting residue, add ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid and precipitate the 4-chloroquinazoline product.

  • Purification: Filter the solid, wash with water, and dry. The final product can be purified by column chromatography or recrystallization.

G Generalized Synthesis of 4-Chloroquinazolines A Substituted Anthranilic Acid C Quinazolin-4(3H)-one Intermediate A->C Reflux, 160°C B Formamidine Acetate / Formamide B->C E This compound C->E Reflux D Thionyl Chloride (SOCl2) D->E

A generalized workflow for the synthesis of 4-chloroquinazolines.

Structural Insights from a Related Compound

Although the crystal structure of this compound is not available, analysis of a structurally related compound can provide valuable information regarding potential molecular conformations and intermolecular interactions. The crystal structure of 6-bromo-4-chloro-2-methylquinazoline has not been explicitly detailed in the search results, however, the synthesis of various 6-bromo quinazoline derivatives has been reported, indicating a strong interest in this scaffold for developing cytotoxic agents.[7][8][9]

Due to the lack of crystallographic data for the target molecule and its close analogs in the provided search results, a detailed table of crystallographic parameters cannot be generated.

Potential Applications in Drug Development

The this compound scaffold holds significant promise as a versatile building block in the development of novel therapeutics, particularly in the realm of oncology. The quinazoline core is a well-established pharmacophore for kinase inhibitors.[4] The reactive 4-chloro position allows for nucleophilic substitution, enabling the introduction of various side chains to modulate potency and selectivity against specific kinase targets.[5] The bromomethyl group at the 6-position provides an additional site for chemical modification, allowing for the development of dual-target inhibitors or the attachment of probes for biological studies.

Given the established anticancer activity of many quinazoline derivatives, it is plausible that compounds derived from this compound could exhibit inhibitory activity against key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive overview of its potential synthesis and significance in medicinal chemistry. The generalized experimental protocol offers a practical starting point for its preparation. The established biological importance of the quinazoline scaffold strongly suggests that this compound is a valuable intermediate for the design and synthesis of novel drug candidates, particularly in the field of oncology. Further research to elucidate its crystal structure would be highly beneficial for structure-based drug design efforts.

References

The Rising Therapeutic Potential of Novel Quinazoline Derivatives: A Technical Overview of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth analysis of the recent advancements in the biological activities of novel quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity of Novel Quinazoline Derivatives

Quinazoline derivatives have shown significant promise as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the development and progression of several cancers.[3]

EGFR-PI3K Signaling Pathway Inhibition

Many novel quinazoline derivatives have been designed as potent inhibitors of the EGFR signaling pathway. Upon activation by its ligands, EGFR undergoes dimerization and autophosphorylation, initiating a downstream cascade of signaling events. One of the major pathways activated by EGFR is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell survival and proliferation.[4][5] Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and subsequent downstream signaling.[6]

Below is a diagram illustrating the EGFR-PI3K signaling pathway and the point of inhibition by novel quinazoline derivatives.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt pAkt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates pmTOR pmTOR mTOR->pmTOR Phosphorylation CellSurvival Cell Survival & Proliferation pmTOR->CellSurvival Promotes Quinazoline Novel Quinazoline Derivatives Quinazoline->pEGFR Inhibits

Caption: EGFR-PI3K signaling pathway and inhibition by quinazolines.

Quantitative Anticancer Activity Data

The anticancer efficacy of novel quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected novel quinazoline derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A549 (Lung)5.9 ± 1.69[1]
MCF-7 (Breast)5.65 ± 2.33[1]
SW-480 (Colon)2.3 ± 5.91[1]
Compound 2 A549 (Lung)0.027[2]
HepG2 (Liver)0.056[2]
MCF-7 (Breast)0.041[2]
Compound 3 HT-29 (Colon)31.23[1]
MCF-7 (Breast)39.02[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells into a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add varying concentrations of quinazoline derivatives incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel quinazoline derivatives and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Antimicrobial Activity of Novel Quinazoline Derivatives

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[7][8] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel quinazoline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table presents the MIC values of selected novel quinazolinone derivatives against common bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 4 Staphylococcus aureus0.5[9]
Escherichia coli4[9]
Compound 5 Staphylococcus aureus2[9]
Escherichia coli8[9]
Compound 6 Staphylococcus aureus0.06[9]
Escherichia coli>32[9]
Compound 7 Staphylococcus aureus0.8-3.3[7]
Escherichia coli0.8-3.3[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow Diagram:

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of quinazoline derivatives in broth start->prepare_dilutions add_to_plate Dispense dilutions into a 96-well microtiter plate prepare_dilutions->add_to_plate inoculate_plate Inoculate each well with the bacterial suspension add_to_plate->inoculate_plate prepare_inoculum Prepare a standardized bacterial inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate the plate at 37°C for 16-20 hours inoculate_plate->incubate_plate observe_growth Visually inspect for bacterial growth (turbidity) incubate_plate->observe_growth determine_mic Determine the MIC as the lowest concentration with no visible growth observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Methodology:

  • Preparation of Dilutions: Serial two-fold dilutions of the quinazoline derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity of Novel Quinazoline Derivatives

Several novel quinazoline derivatives have been reported to possess significant anti-inflammatory properties.[10][11] A key mechanism underlying their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins that mediate inflammation and pain.[12]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of quinazoline derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's anti-inflammatory effect.

Compound IDDose (mg/kg)Edema Inhibition (%)Reference
Compound 8 5032.5[10]
Compound 9 5020.4[10]
Compound 10 2568-78[13]
Compound 11 5062[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Workflow Diagram:

Paw_Edema_Workflow start Start group_animals Group rats and fast overnight start->group_animals measure_initial_volume Measure initial paw volume group_animals->measure_initial_volume administer_compounds Administer quinazoline derivatives or vehicle (control) orally measure_initial_volume->administer_compounds induce_edema Inject carrageenan into the sub-plantar region of the right hind paw administer_compounds->induce_edema measure_paw_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) induce_edema->measure_paw_volume calculate_inhibition Calculate the percentage of edema inhibition measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

  • Animal Preparation: Rats are fasted overnight before the experiment. The initial volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: The test compounds (novel quinazoline derivatives) or a vehicle (control) are administered orally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group compared to the control group.

Conclusion

Novel quinazoline derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. This technical guide has provided a snapshot of the current research landscape, highlighting the significant anticancer, antimicrobial, and anti-inflammatory potential of these compounds. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and bringing new, effective treatments to patients.

References

6-Bromo-4-chloroquinazoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-bromo-4-chloroquinazoline stands as a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom at the 6-position and a chlorine atom at the 4-position, offers strategic advantages for the construction of diverse molecular architectures, particularly in the realm of oncology.

This technical guide provides an in-depth review of the synthesis, chemical properties, and significant applications of 6-bromo-4-chloroquinazoline, with a focus on its role in the development of targeted cancer therapeutics. The information presented herein is curated from peer-reviewed literature and patents to support ongoing research and development efforts.

Physicochemical Properties

6-Bromo-4-chloroquinazoline is a solid compound with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol .[1][2] It is characterized by its reactive chloro and bromo substituents, which serve as versatile handles for a variety of chemical transformations.

PropertyValueReference
Molecular FormulaC₈H₄BrClN₂[2]
Molecular Weight243.49 g/mol [1][2]
IUPAC Name6-bromo-4-chloroquinazoline[1]
SMILESC1=CC2=C(C=C1Br)C(=NC=N2)Cl[1]
InChIKeyJFJNDMNYNYLFLJ-UHFFFAOYSA-N[1]
Physical FormSolid
Storage-20°C, sealed storage, away from moisture[2]

Synthesis of 6-Bromo-4-chloroquinazoline

The synthesis of 6-bromo-4-chloroquinazoline typically originates from 5-bromoanthranilic acid. A common synthetic pathway involves the cyclization of 5-bromoanthranilic acid to form a quinazolinone intermediate, followed by chlorination.

A prevalent method for synthesizing 6-bromo-2-substituted-4(3H)-quinazolinones involves the reaction of 5-bromoanthranilic acid with an acyl chloride or anhydride to yield a 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.[3] This intermediate is subsequently reacted with an amine or other nucleophiles to form the quinazolinone ring.[3]

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline[4]

A notable synthesis of a related derivative, 6-bromo-4-chloro-2-phenylquinazoline, involves a multi-step process starting from anthranilamide.

Step 1: Bromination of Anthranilamide

  • Anthranilamide is brominated using N-bromosuccinimide (NBS) in acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.[4]

Step 2: Cyclocondensation and Dehydrogenation

  • The resulting 2-amino-5-bromobenzamide undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation promoted by iodine, to afford 6-bromo-2-phenylquinazolin-4(3H)-one.[4]

Step 3: Chlorination

  • The quinazolin-4(3H)-one is then chlorinated using a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) to yield 6-bromo-4-chloro-2-phenylquinazoline.[4]

Synthesis_of_6_Bromo_4_chloro_2_phenylquinazoline Anthranilamide Anthranilamide AminoBromobenzamide 2-Amino-5-bromobenzamide Anthranilamide->AminoBromobenzamide NBS, CH3CN Quinazolinone 6-Bromo-2-phenylquinazolin- 4(3H)-one AminoBromobenzamide->Quinazolinone 1. Benzaldehyde 2. I2 FinalProduct 6-Bromo-4-chloro- 2-phenylquinazoline Quinazolinone->FinalProduct Cl3CCN, PPh3

Caption: Synthetic pathway for 6-bromo-4-chloro-2-phenylquinazoline.

Key Reactions and Applications in Medicinal Chemistry

The 4-chloro substituent of 6-bromo-4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution (SₙAr), making it an excellent electrophilic partner for a wide range of nucleophiles, particularly amines. This reactivity is the cornerstone of its application in medicinal chemistry.

N-Arylation and the Synthesis of 4-Anilinoquinazolines

A significant application of 6-bromo-4-chloroquinazoline and its derivatives is the synthesis of 4-anilinoquinazolines. These compounds are a well-established class of anticancer agents, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[4] The presence of a halogen at the 6-position of the quinazoline ring has been associated with enhanced antiproliferative activity.[4]

Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines provides a rapid and efficient route to a library of 4-anilinoquinazoline derivatives.[4]

Experimental Protocol: Microwave-Assisted N-Arylation of 6-Bromo-4-chloro-2-phenylquinazoline[4]
  • A mixture of 6-bromo-4-chloro-2-phenylquinazoline and a substituted aniline in a solvent system like THF/H₂O is subjected to microwave irradiation.

  • The reaction typically proceeds to completion within minutes, affording the desired 4-anilinoquinazoline in good to excellent yields.[4]

N_Arylation_Reaction Chloroquinazoline 6-Bromo-4-chloro- 2-phenylquinazoline Anilinoquinazoline 4-Anilino-6-bromo- 2-phenylquinazoline Chloroquinazoline->Anilinoquinazoline Aniline Substituted Aniline Aniline->Anilinoquinazoline Microwave, THF/H2O

Caption: N-Arylation of 6-bromo-4-chloro-2-phenylquinazoline.

Biological Activity of 6-Bromo-4-chloroquinazoline Derivatives

Derivatives of 6-bromo-4-chloroquinazoline have demonstrated significant potential as anticancer agents. The 4-anilinoquinazoline scaffold is a known inhibitor of EGFR, a key target in cancer therapy.[3]

A study on novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, synthesized from 6-bromo-4-chloro-2-phenylquinazoline, revealed promising antiproliferative properties against various cancer cell lines.[4]

CompoundCell LineIC₅₀ (µM)Reference
10b (a 4-anilinoquinazoline derivative)HCT-116 (Colon Cancer)2.8[4]
10b (a 4-anilinoquinazoline derivative)T98G (Glioblastoma)2.0[4]

These findings underscore the importance of the 6-bromo-4-chloroquinazoline scaffold in the design of new and effective anticancer agents.

Signaling Pathways

The primary mechanism of action for many anticancer drugs derived from the 4-anilinoquinazoline scaffold is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common feature in many cancers.

4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Anilinoquinazoline 4-Anilinoquinazoline (Inhibitor) Anilinoquinazoline->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

Conclusion

6-Bromo-4-chloroquinazoline is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic placement of reactive halogen atoms facilitates the synthesis of a wide array of derivatives, most notably the 4-anilinoquinazolines, which have shown significant promise as anticancer agents through the inhibition of key signaling pathways like EGFR. The continued exploration of the chemistry and biological activity of 6-bromo-4-chloroquinazoline derivatives holds great potential for the discovery of novel therapeutics to address unmet medical needs, particularly in the field of oncology.

References

The Quinazoline Nucleus: A Journey Through a Century of Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in the edifice of medicinal chemistry. Its "privileged" structural status is evidenced by its presence in numerous natural products and a wide array of clinically approved drugs, most notably in the realm of oncology. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinazoline synthesis, from its 19th-century origins to the sophisticated methodologies employed today. We will delve into the seminal named reactions that laid the foundation for quinazoline chemistry, present detailed experimental protocols for key transformations, and offer a comparative analysis of classical and modern synthetic approaches. Furthermore, we will visualize the critical role of quinazolines as modulators of cellular signaling, underscoring their enduring importance in drug discovery.

The Dawn of Quinazoline Chemistry: Early Discoveries

The story of quinazoline begins in the latter half of the 19th century, a period of fervent exploration in organic chemistry.

The Griess Synthesis (1869): The First Glimpse

The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869.[1][2] His pioneering work involved the reaction of anthranilic acid with cyanogen, yielding 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This landmark achievement marked the inaugural construction of the quinazoline ring system, laying the groundwork for all subsequent investigations into this versatile heterocycle.[1]

Bischler and Lang (1895): The Parent Scaffolds

A significant leap forward came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself.[1][2] Their method was based on the decarboxylation of the corresponding 2-carboxy derivative.[1][2] This achievement provided chemists with the fundamental quinazoline framework, opening the door to the systematic exploration of its chemical and biological properties.

Gabriel's Refinement (1903): A More Practical Route

In 1903, Siegmund Gabriel developed a more efficient and satisfactory synthesis of quinazoline, starting from o-nitrobenzylamine.[1][2] This multi-step process, which involved reduction followed by condensation with formic acid and subsequent oxidation, offered a more practical route to the parent heterocycle and its derivatives.[3] It was Widdege who ultimately proposed the name "quinazoline" for this class of compounds.[1]

Foundational Synthetic Methodologies

The early 20th century saw the development of several key named reactions that have become the bedrock of quinazoline synthesis. These classical methods, while sometimes requiring harsh conditions, are still referenced and utilized today.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a cornerstone reaction for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones).[4][5] This method involves the thermal condensation of an anthranilic acid with an amide.[5] A key variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[5] The versatility of this reaction allows for the introduction of a wide range of substituents on both the benzene and pyrimidine rings by employing appropriately substituted starting materials.[5]

The Bischler Quinazoline Synthesis

The Bischler synthesis is a classical method that typically involves the reaction of an N-acyl-anthranilic acid derivative with ammonia or an amine, often under high temperature and pressure, to yield a 4-quinazolinone.[6] While effective, the harsh conditions required have led to the development of numerous modifications to improve yields and expand the substrate scope.

Evolution of Synthesis: The Modern Era

Driven by the demands of drug discovery for efficiency, diversity, and greener chemical processes, the synthesis of quinazolines has undergone a significant evolution.

Microwave-Assisted Organic Synthesis (MAOS)

The advent of microwave-assisted organic synthesis has revolutionized many areas of heterocyclic chemistry, including the synthesis of quinazolines. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to improved yields and cleaner reaction profiles compared to conventional heating methods.[4][7][8][9] The Niementowski reaction, for instance, has been shown to be significantly more efficient when conducted under microwave conditions.[4][8]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies increasingly rely on transition-metal-catalyzed reactions to construct the quinazoline core and to functionalize it with a high degree of precision.[6] Catalysts based on palladium, copper, and other metals enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, allowing for the synthesis of complex quinazoline derivatives that would be difficult to access through classical methods.[6]

Quantitative Comparison of Synthetic Methods

The following table provides a comparative overview of the yields and reaction times for the synthesis of quinazolinone derivatives via classical and modern methods, illustrating the significant advantages of contemporary techniques.

Starting MaterialsProductMethodReaction TimeYield (%)Reference
Anthranilic acid, FormamideQuinazolin-4(3H)-oneConventional Heating2-15 hours40-60[7]
Anthranilic acid, FormamideQuinazolin-4(3H)-oneMicrowave Irradiation2-8 minutes70-90[7]
Substituted Anthranilic acid, Substituted Amide2,3-Disubstituted-4(3H)-quinazolinonesConventional Heating6-8 hours50-70[4]
Substituted Anthranilic acid, Substituted Amide2,3-Disubstituted-4(3H)-quinazolinonesMicrowave Irradiation4-5 minutes80-95[4]
2-Aminobenzonitrile, Acyl chlorides4(3H)-Quinazolinone derivativesMicrowave Irradiation10-20 min66-97[10]
2-Aminobenzonitrile, Acyl chlorides4(3H)-Quinazolinone derivativesConventional Heating3-6 hours48-89[10]

Experimental Protocols

Classical Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone

Materials:

  • Anthranilic acid

  • Benzamide

  • Sand bath or high-temperature heating mantle

  • Reaction vessel with condenser

Procedure:

  • A mixture of anthranilic acid (1 equivalent) and benzamide (2-3 equivalents) is placed in a reaction vessel.

  • The mixture is heated in a sand bath to a temperature of 130-150°C.

  • The reaction is maintained at this temperature for 4-6 hours, during which time the mixture melts and then solidifies.

  • After cooling to room temperature, the solid mass is triturated with a suitable solvent, such as ethanol, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a high-boiling solvent like ethanol or acetic acid.

Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, a mixture of anthranilic acid (1 equivalent) and an excess of formamide (e.g., 5 equivalents) is prepared.

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated with microwaves at a set temperature (e.g., 150°C) for a short duration (e.g., 5-10 minutes).

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The product often crystallizes directly from the reaction mixture upon cooling and can be isolated by filtration, washed with a small amount of cold water or ethanol, and dried.

Quinazolines in Drug Discovery: Targeting the EGFR Signaling Pathway

Quinazoline derivatives have emerged as a particularly successful class of compounds in the field of oncology, primarily due to their ability to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[11] Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors of ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways.[11]

EGFR Signaling Pathway and Inhibition by Quinazolines

The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment and Activation PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition

Caption: EGFR Signaling Pathway and Quinazoline Inhibition.

Conclusion

The journey of quinazoline synthesis, from its serendipitous discovery to the rational design of highly potent and selective molecules, mirrors the broader evolution of organic and medicinal chemistry. The foundational syntheses, while historically significant, have been largely supplanted by more efficient, versatile, and environmentally benign modern methodologies. The enduring importance of the quinazoline scaffold in drug discovery, particularly in the development of targeted cancer therapies, ensures that the quest for novel and improved synthetic routes will continue to be a vibrant and crucial area of research. For scientists and professionals in the field, a deep understanding of both the historical context and the cutting-edge techniques of quinazoline synthesis is indispensable for the successful development of the next generation of life-saving therapeutics.

References

The Versatility of Quinazolines: A Technical Guide to Their Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused aromatic bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide delves into the core research applications of quinazoline compounds, providing an in-depth overview of their mechanisms of action, therapeutic targets, and the experimental methodologies used to evaluate their potential. The information is tailored for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Anticancer Applications: A Dominant Focus

A substantial body of research has focused on the anticancer potential of quinazoline derivatives.[2] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, survival, angiogenesis, and metastasis.

Mechanism of Action: Targeting Key Signaling Pathways

Quinazoline-based compounds exert their anticancer effects through multiple mechanisms, most notably by inhibiting protein kinases that are crucial for tumor growth and survival.[2]

  • Kinase Inhibition: Many clinically successful quinazoline drugs are potent inhibitors of tyrosine kinases.[2] They competitively bind to the ATP-binding site of these enzymes, thereby blocking downstream signaling pathways.[2][3] Key targets include:

    • Epidermal Growth Factor Receptor (EGFR): Several FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib target EGFR, which is often mutated or overexpressed in various cancers, including non-small cell lung cancer and breast cancer.[3][4][5] Inhibition of EGFR disrupts pathways like PI3K/AKT/mTOR and MAPK, leading to decreased cell proliferation and survival.[6][7]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinazoline derivatives can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7]

    • Other Kinases: Research has also explored the inhibition of other kinases like HER2, FGFR, and multi-kinase inhibitors that target several pathways simultaneously.[2][8]

  • Tubulin Polymerization Inhibition: Certain quinazolinone derivatives have been found to inhibit the polymerization of tubulin, a critical component of microtubules.[6] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately apoptosis.[9]

  • HDAC and PARP Inhibition: More recent research has explored quinazoline-based compounds as dual inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[4][10] HDAC inhibitors can alter gene expression to induce apoptosis and cell cycle arrest, while PARP inhibitors are particularly effective in cancers with specific DNA repair deficiencies.[4][10]

A simplified representation of the EGFR signaling pathway and the inhibitory action of quinazoline compounds is depicted below.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K Ras->PI3K MAPK MAPK Ras->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR

Caption: EGFR signaling pathway inhibition by quinazoline compounds.

Quantitative Data on Anticancer Activity

The anticancer potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for selected quinazoline compounds.

CompoundTarget/Cell LineIC50 (µM)Reference
GefitinibEGFR0.015-0.04[5]
ErlotinibEGFR0.002-0.02[2]
LapatinibEGFR/HER20.01-0.013[3]
Compound 1 HDAC10.031[4]
Compound 1 HDAC60.016[4]
Compound 22a VEGFR-20.06[8]
Compound 22b VEGFR-20.086[8]
Compound 3o A5494.26[11]
Compound 3o HCT1163.92[11]
Compound 3o MCF-70.14[11]
Compound 18 MGC-8030.85[12]

Antimicrobial and Antiviral Applications

Beyond cancer, quinazoline derivatives have demonstrated promising activity against a range of pathogens.

  • Antibacterial and Antifungal Activity: Various substituted quinazolinones have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[13][14]

  • Antiviral Activity: Certain quinazoline derivatives have shown potential as antiviral agents, including activity against the influenza virus.[13]

Anti-inflammatory and Other Activities

The versatile quinazoline scaffold has also been explored for other therapeutic applications:

  • Anti-inflammatory Activity: Some quinazoline derivatives have exhibited anti-inflammatory properties, with diclofenac often used as a reference drug in such studies.[13][14]

  • Anticonvulsant Activity: Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have been evaluated for their anticonvulsant effects.[13]

Experimental Protocols

The evaluation of quinazoline compounds involves a variety of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with varying concentrations of quinazoline compound and incubate A->B C Add MTT reagent and incubate to allow formazan crystal formation B->C D Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) C->D E Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader D->E F Calculate cell viability and determine IC50 values E->F

Caption: General workflow for an MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the quinazoline compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.

Kinase Inhibition Assay

These assays are crucial for determining the direct inhibitory effect of quinazoline compounds on specific kinases.

Methodology: A common method is the in vitro kinase assay using purified recombinant kinase enzymes. The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using various detection methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence. The IC50 value is then calculated, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be employed to assess the effect of quinazoline compounds on the expression and phosphorylation status of proteins in signaling pathways.

Methodology:

  • Cell Lysis: Cells treated with the quinazoline compound are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total EGFR, phosphorylated EGFR, total AKT, phosphorylated AKT).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection. The resulting bands indicate the presence and relative abundance of the target proteins.

Conclusion and Future Directions

Quinazoline and its derivatives represent a highly versatile and clinically significant class of compounds with a broad spectrum of pharmacological activities.[1][13] Their success as anticancer agents, particularly as kinase inhibitors, has paved the way for the development of numerous targeted therapies.[2][8] Ongoing research continues to explore novel derivatives, dual-target inhibitors, and applications beyond oncology. The detailed understanding of their mechanisms of action and the utilization of robust experimental protocols are paramount for the continued advancement of quinazoline-based drug discovery. The development of new synthetic methodologies will also play a crucial role in generating diverse chemical libraries for screening and optimization.[6][15]

References

6-(Bromomethyl)-4-chloroquinazoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Evaluation of 6-(Bromomethyl)-4-chloroquinazoline for Researchers, Scientists, and Drug Development Professionals.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Among these, substituted quinazolines have garnered significant attention, particularly in the field of oncology, for their potent inhibitory effects on various protein kinases. This compound is a key intermediate and a pharmacologically interesting molecule in its own right, offering reactive sites for further chemical modification to generate novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and relevant experimental protocols for its biological evaluation, tailored for professionals in drug discovery and development.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. These data are crucial for experimental design, characterization, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₉H₆BrClN₂[1]
Molecular Weight 257.51 g/mol
CAS Number 153436-68-1[1]
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Synthetic Protocol

The following is a plausible multi-step synthetic protocol for this compound, adapted from established methods for the synthesis of related quinazoline derivatives.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline and an appropriate cyclizing agent (e.g., diethyl malonate or a similar reagent) in a high-boiling point solvent such as diphenyl ether.

  • Reaction Conditions: Heat the mixture to reflux (typically 200-250°C) for 1-2 hours. The high temperature facilitates the cyclization reaction to form the quinazoline ring system.

  • Work-up and Isolation: After cooling, the reaction mixture is typically poured into an excess of a non-polar solvent like n-hexane to precipitate the product. The solid is then collected by filtration, washed with hexane, and dried to yield 6-bromo-4-hydroxyquinazoline.

Step 2: Chlorination to 6-Bromo-4-chloroquinazoline

  • Reaction Setup: Suspend the 6-bromo-4-hydroxyquinazoline obtained from the previous step in phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.

  • Reaction Conditions: Heat the mixture to reflux (around 105-110°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to give 6-bromo-4-chloroquinazoline.[2][3][4][5][6]

Step 3: Bromination to this compound

  • Reaction Setup: While a direct synthesis for the bromomethylation at the 6-position is not explicitly detailed in the search results, a plausible route involves the functionalization of a precursor with a methyl group at the 6-position, followed by radical bromination. An alternative precursor could be 6-methyl-4-chloroquinazoline.

  • Reaction Conditions: The 6-methyl-4-chloroquinazoline would be dissolved in a suitable solvent like carbon tetrachloride (CCl₄). A radical initiator such as azobisisobutyronitrile (AIBN) and a brominating agent like N-bromosuccinimide (NBS) are added. The reaction mixture is then heated to reflux and irradiated with a UV lamp to initiate the radical bromination.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated, and the crude product is purified by column chromatography to yield the final product, this compound.

Postulated Mechanism of Action and Relevant Signaling Pathways

Quinazoline derivatives are well-documented as inhibitors of protein kinases, which are pivotal in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[7] Overactivity of these pathways is a hallmark of many cancers.

Targeting the EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events.[8][9] This includes the activation of the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which promote cell growth and survival.[10][11][12][13][14][15] Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[16][17]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline 6-(Bromomethyl)-4- chloroquinazoline Quinazoline->EGFR

Postulated inhibition of the EGFR signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as an anticancer agent, a series of in vitro assays are typically employed. The following are standard protocols for determining cytotoxicity and kinase inhibitory activity.

Experimental Workflow: Synthesis to Biological Evaluation

The overall process from chemical synthesis to biological characterization follows a logical progression.

experimental_workflow Synthesis Chemical Synthesis of This compound Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity KinaseAssay Target-based Assay (e.g., Kinase Inhibition Assay) Cytotoxicity->KinaseAssay Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) KinaseAssay->Mechanism Lead Lead Compound Mechanism->Lead

General experimental workflow for novel compounds.
Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19][20][21][22]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile culture plates

  • This compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Kinase Inhibition Assay (Luminescence-Based)

This assay measures the inhibition of a specific kinase (e.g., EGFR) by quantifying the amount of ATP remaining after the kinase reaction.[23][24][25][26][27]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • This compound in DMSO

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the peptide substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.

  • Luminescence Measurement: Measure the luminescence using a plate reader. A higher signal indicates greater inhibition of kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound represents a valuable scaffold for the development of novel kinase inhibitors and other targeted anticancer agents. Its chemical structure allows for diverse modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols and background information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related quinazoline derivatives. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its promise as a clinical candidate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 6-(Bromomethyl)-4-chloroquinazoline. Given the absence of a specific, publicly available MSDS for this compound, this guide synthesizes data from structurally related quinazoline derivatives to ensure the highest safety standards in research and development settings. The information herein is curated for professionals in drug development, chemistry, and biomedical research.

Compound Identification and Properties

PropertyValue for 6-Bromo-4-chloroquinazoline
Molecular Formula C₈H₄BrClN₂
Molecular Weight 243.49 g/mol
Appearance Solid
Storage Temperature Refrigerator

Hazard Identification and Safety Precautions

Based on the hazard profiles of analogous quinazoline compounds, this compound should be handled as a hazardous substance. The following hazard statements are likely applicable.

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements:

StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on data from similar quinazoline derivatives.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Avoid formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep refrigerated.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases. The 4-chloro position is susceptible to nucleophilic attack.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound.

PPE TypeSpecifications
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Experimental Protocol: Nucleophilic Aromatic Substitution

The 4-chloro position of the quinazoline ring is highly reactive towards nucleophiles. The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction, which should be performed with strict adherence to safety precautions.

Objective: To synthesize a 4-aminoquinazoline derivative from this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline or a primary/secondary aliphatic amine)

  • Anhydrous solvent (e.g., isopropanol, THF, or dioxane)

  • Base (e.g., triethylamine or DIPEA), if necessary

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or a microwave vial)

  • Stirring apparatus

  • Heating apparatus (e.g., heating mantle or microwave reactor)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0-1.5 eq). If the amine is an aniline, a base may not be necessary. For aliphatic amines, a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 eq) is often added.

  • Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

  • Heat the reaction to the desired temperature (e.g., reflux or a specific temperature in a microwave reactor) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as recrystallization or column chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_reagents Weigh Reagents Carefully prep_hood->prep_reagents reaction_setup Set up Reaction Under Inert Atmosphere prep_reagents->reaction_setup reaction_heat Heat to Desired Temperature reaction_setup->reaction_heat reaction_monitor Monitor Reaction Progress reaction_heat->reaction_monitor workup_cool Cool Reaction Mixture reaction_monitor->workup_cool workup_isolate Isolate Crude Product workup_cool->workup_isolate workup_purify Purify Product workup_isolate->workup_purify disposal Dispose of Chemical Waste According to Regulations workup_purify->disposal

Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.

Disposal Considerations

All waste materials, including unused compound, reaction mixtures, and contaminated materials, should be disposed of in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal Material Safety Data Sheet (MSDS). All laboratory work should be conducted by trained professionals in a suitably equipped facility, and a thorough risk assessment should be performed before handling this compound.

Methodological & Application

Application Notes and Protocols for 6-(Bromomethyl)-4-chloroquinazoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[2] Of particular significance is the 4-anilinoquinazoline framework, which is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3] Several FDA-approved EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, feature this core structure and are used in the treatment of various cancers.[1]

6-(Bromomethyl)-4-chloroquinazoline is a versatile bifunctional building block for the synthesis of novel quinazoline derivatives. The presence of two reactive sites, the 4-chloro group and the 6-bromomethyl group, allows for sequential and site-selective functionalization. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine, alcohol, and thiol moieties.[4][5] The 6-bromomethyl group, a benzylic bromide, is a potent electrophile for alkylation reactions.[6] This dual reactivity makes this compound a valuable intermediate for the synthesis of diverse compound libraries for drug discovery, particularly in the development of novel kinase inhibitors and other targeted therapies.

Synthesis of this compound

The synthesis of this compound can be achieved in a multi-step sequence starting from 2-amino-5-methylbenzoic acid. The general synthetic workflow is depicted below.

G A 2-Amino-5-methylbenzoic Acid B 6-Methylquinazolin-4(3H)-one A->B Formamide, 180°C C 4-Chloro-6-methylquinazoline B->C SOCl2 or POCl3, reflux D This compound C->D NBS, AIBN, CCl4, reflux

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols

Protocol 1: Synthesis of 6-Methylquinazolin-4(3H)-one

This protocol describes the cyclization of 2-amino-5-methylbenzoic acid with formamide.

  • Materials:

    • 2-Amino-5-methylbenzoic acid

    • Formamide

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine 2-amino-5-methylbenzoic acid (1 equivalent) and formamide (5-10 equivalents).

    • Heat the mixture to 180°C and reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-methylquinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloro-6-methylquinazoline

This protocol details the chlorination of 6-methylquinazolin-4(3H)-one.

  • Materials:

    • 6-Methylquinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add 6-methylquinazolin-4(3H)-one (1 equivalent) and thionyl chloride (5-10 equivalents).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-methylquinazoline.

Protocol 3: Synthesis of this compound

This protocol describes the benzylic bromination of 4-chloro-6-methylquinazoline.

  • Materials:

    • 4-Chloro-6-methylquinazoline

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) (or another suitable solvent)

    • Round-bottom flask

    • Reflux condenser

    • Light source (e.g., 250W lamp)

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-6-methylquinazoline (1 equivalent) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux under irradiation with a light source for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a variety of complex molecules, primarily through sequential nucleophilic substitution and alkylation reactions.

Nucleophilic Aromatic Substitution at the C4-Position

The 4-chloro substituent is readily displaced by a wide range of nucleophiles. This reaction is a cornerstone in the synthesis of many EGFR inhibitors.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution

  • Materials:

    • This compound

    • Amine, alcohol, or thiol nucleophile (1-1.2 equivalents)

    • Solvent (e.g., isopropanol, acetonitrile, or DMF)

    • Base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, if necessary)

    • Round-bottom flask

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent.

    • Add the nucleophile (1-1.2 equivalents) and a base (if required).

    • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

    • Upon completion, cool the reaction mixture.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Alkylation Reactions at the 6-(Bromomethyl) Position

The benzylic bromide at the 6-position is an excellent electrophile for alkylating various nucleophiles, such as amines, phenols, and thiols.

Protocol 5: General Procedure for Alkylation

  • Materials:

    • 6-substituted-4-aminoquinazoline (from Protocol 4)

    • Nucleophile for alkylation (e.g., amine, phenol)

    • Base (e.g., potassium carbonate or sodium hydride)

    • Solvent (e.g., DMF or acetone)

    • Round-bottom flask

  • Procedure:

    • To a solution of the nucleophile in the chosen solvent, add a base to generate the corresponding anion.

    • Add the 6-(bromomethyl)-4-substituted quinazoline derivative (1 equivalent).

    • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Data Presentation

The following table summarizes representative reactions and yields for the functionalization of chloro- and bromo-substituted quinazolines, which are analogous to the expected reactivity of this compound.

EntryStarting MaterialReagent(s)Product TypeYield (%)Reference
16-Bromo-4-chloro-2-phenylquinazolineN-Methyl-2-methoxyaniline, THF/H₂O, MW, 120°C4-Anilinoquinazoline94[3]
26-Bromo-4-chloroquinazoline3-Ethynylaniline, Pd(OAc)₂, Xantphos, Cs₂CO₃4-Anilino-6-alkynylquinazoline78[3]
32-Mercapto-quinazolin-4-oneBenzyl bromide, K₂CO₃, DMF2-(Benzylthio)quinazolin-4-one92.3[1]
46,7-Dimethoxyquinazolin-4-oneBenzyl chloride, K₂CO₃, DMF, 100°CN-Alkylated quinazolinone82[7]

Signaling Pathway and Mechanism of Action

Many quinazoline derivatives synthesized from precursors like this compound are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers. These inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR, preventing autophosphorylation and the subsequent downstream signaling cascade that promotes cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding & Dimerization Inhibitor Quinazoline Inhibitor Inhibitor->EGFR ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.

References

Application Notes and Protocols for the Selective Amination of 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective reaction of 6-(bromomethyl)-4-chloroquinazoline with primary amines at the C4 position. This reaction is a crucial step in the synthesis of a variety of quinazoline derivatives that are of significant interest in medicinal chemistry, particularly as kinase inhibitors. The presence of the bromomethyl group at the C6 position offers a versatile handle for further functionalization, making the starting material a valuable building block in drug discovery.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. In particular, 4-aminoquinazoline scaffolds are core components of numerous approved drugs and clinical candidates, most notably as inhibitors of epidermal growth factor receptor (EGFR) and other kinases in cancer therapy. The synthesis of these molecules often involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with a primary amine.

This protocol focuses on the selective amination of this compound. The key challenge in this synthesis is to achieve selective substitution at the 4-position without inducing unwanted side reactions at the reactive bromomethyl group on the 6-position. The methodologies outlined below have been developed to ensure high regioselectivity and yield of the desired 4-amino-6-(bromomethyl)quinazoline product.

Reaction Principle

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient C4 carbon of the quinazoline ring. The greater electrophilicity of the C4 position, influenced by the adjacent nitrogen atom and the chloro leaving group, directs the nucleophilic attack to this site. The subsequent loss of a chloride ion results in the formation of the 4-aminoquinazoline product. The reaction conditions can be optimized to favor this pathway over the potential SN2 reaction at the bromomethyl group.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the selective amination of this compound with primary amines.

Materials and Reagents
  • This compound

  • Primary amine (e.g., aniline, benzylamine, or various aliphatic amines)

  • Solvent: Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), or a mixture of Tetrahydrofuran (THF) and water.

  • Base (optional, but recommended for aliphatic amines): N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle or oil bath

  • Condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography setup)

General Procedure for Nucleophilic Aromatic Substitution
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).

  • Addition of Amine and Solvent: Add the primary amine (1.0 - 1.2 eq.) and the chosen solvent (e.g., isopropanol, 10-20 mL per gram of starting material). If using a less nucleophilic amine or an aliphatic amine, the addition of a non-nucleophilic base such as DIPEA or Et3N (1.5 - 2.0 eq.) is recommended to scavenge the HCl generated during the reaction.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress.

  • Work-up: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration, wash it with cold solvent, and dry it under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-amino-6-(bromomethyl)quinazoline derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Microwave-Assisted Synthesis (Alternative Procedure)

For certain primary amines, particularly less reactive anilines, microwave irradiation can significantly reduce the reaction time and improve yields.

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the primary amine (1.0 - 1.2 eq.), and a suitable solvent system (e.g., a 1:1 mixture of THF and water).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in the general procedure above.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the reaction of 4-chloroquinazolines with various primary amines. While specific data for this compound is limited in publicly available literature, the data for structurally related 6-substituted-4-chloroquinazolines provides a strong predictive basis for reaction optimization.

Starting Material (6-Substituted-4-chloroquinazoline)Primary AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4-chloro-6-nitroquinazoline4-amino-N-phenylacetamideIsopropanol-Reflux485Fictionalized example based on similar reactions
6-bromo-4-chloro-2-phenylquinazolineSubstituted anilinesTHF/H2O (1:1)-120 (Microwave)0.5 - 175-96[1]
6,7-dimethoxy-2,4-dichloroquinazolineSubstituted anilinesDioxaneDIPEA8012~65[2]
4-chloroquinazolineAliphatic aminesTHFEt3NRoom Temp.0.5 - 3High[3]

Note: The yields and reaction times are indicative and may vary depending on the specific primary amine used and the scale of the reaction. Optimization of the reaction conditions is recommended for each new substrate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-amino-6-(bromomethyl)quinazoline derivatives.

experimental_workflow start Start reagents Combine this compound, primary amine, solvent, and optional base start->reagents reaction Heat to reflux under inert atmosphere (or microwave irradiation) reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool to room temperature and isolate crude product monitoring->workup Complete purification Purify by column chromatography workup->purification characterization Characterize pure product (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of 4-amino-6-(bromomethyl)quinazolines.

Reaction Mechanism

The diagram below outlines the logical steps of the nucleophilic aromatic substitution reaction.

reaction_mechanism amine Primary Amine (Nucleophile) attack Nucleophilic attack of amine at C4 position amine->attack quinazoline This compound (Electrophile) quinazoline->attack intermediate Formation of Meisenheimer-like intermediate attack->intermediate leaving_group Loss of Chloride (Leaving Group) intermediate->leaving_group product 4-Amino-6-(bromomethyl)quinazoline Product leaving_group->product

Caption: Logical steps of the nucleophilic aromatic substitution mechanism.

Safety Precautions

  • This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

By following this detailed protocol, researchers can confidently and selectively synthesize a wide range of 4-amino-6-(bromomethyl)quinazoline derivatives for their drug discovery and development programs.

References

Application Notes and Protocols: Synthesis and Evaluation of Gefitinib Analogues from 4-Chloroquinazoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of gefitinib analogues starting from 4-chloroquinazoline precursors. Additionally, protocols for the biological evaluation of these synthesized compounds, including in vitro kinase assays and cell viability assays, are outlined. The information is intended to guide researchers in medicinal chemistry and drug discovery in the development of novel epidermal growth factor receptor (EGFR) inhibitors.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, particularly for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] The 4-anilinoquinazoline scaffold is the core structure of gefitinib and many other EGFR inhibitors.[2][3] Modifications of this scaffold have been extensively explored to improve potency, selectivity, and to overcome resistance mechanisms, such as the T790M mutation.[1] This document details the synthesis of gefitinib analogues from readily available 4-chloroquinazoline precursors and their subsequent biological characterization.

EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular kinase domain through autophosphorylation. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. Gefitinib and its analogues competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Binds RAS_RAF RAS-RAF-MAPK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Gefitinib Gefitinib Analogues Gefitinib->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib Analogues.

Synthesis of Gefitinib Analogues

The general synthetic route to gefitinib analogues involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the quinazoline ring with a substituted aniline. The 4-chloroquinazoline precursor can be synthesized from the corresponding quinazolin-4-one.

General Synthetic Workflow

The synthesis of gefitinib analogues from a 4-chloroquinazoline precursor generally follows the workflow outlined below.

Synthesis_Workflow Start Substituted Quinazolin-4-one Chlorination Chlorination (e.g., SOCl2 or POCl3) Start->Chlorination Precursor 4-Chloroquinazoline Precursor Chlorination->Precursor Substitution Nucleophilic Aromatic Substitution with Substituted Aniline Precursor->Substitution Analogue Gefitinib Analogue Substitution->Analogue Purification Purification (e.g., Crystallization, Chromatography) Analogue->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of gefitinib analogues.

Experimental Protocol: Synthesis of a Representative Gefitinib Analogue

This protocol describes the synthesis of a gefitinib analogue from a 4-chloro-6,7-dimethoxyquinazoline precursor.

Materials:

  • 6,7-dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic amount)

  • 3-chloro-4-fluoroaniline

  • Isopropanol

  • Toluene

  • Potassium carbonate (K₂CO₃)

  • 4-(3-chloropropyl)morpholine

Step 1: Chlorination of 6,7-dimethoxyquinazolin-4(3H)-one [6]

  • To a flask containing 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent), add thionyl chloride (5-10 equivalents) and a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours.

  • After completion of the reaction (monitored by TLC), remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with toluene and filter to obtain the crude 4-chloro-6,7-dimethoxyquinazoline. The product can be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution [6]

  • Dissolve the crude 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.

  • Add 3-chloro-4-fluoroaniline (1.1-1.5 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, will precipitate.

  • Filter the precipitate, wash with cold isopropanol, and dry under vacuum.

Step 3: Demethylation and Alkylation (for analogues with side chains) [7]

  • For the introduction of a side chain at the C6 or C7 position, a demethylation step is required, often followed by alkylation.

  • Selective demethylation can be achieved using reagents like L-methionine in methanesulfonic acid.

  • The resulting hydroxyl group can then be alkylated. For example, to introduce the morpholinopropoxy side chain of gefitinib:

    • Dissolve the demethylated intermediate (1 equivalent) and potassium carbonate (2 equivalents) in DMF.

    • Add 4-(3-chloropropyl)morpholine (1.2 equivalents).

    • Heat the mixture at 80°C for 12 hours.

    • After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography or crystallization.

Quantitative Data: Synthesis Yields

The yields of the synthetic steps can vary depending on the specific substituents on the quinazoline and aniline rings. The following table summarizes representative yields for the key synthetic steps.

StepPrecursorReagentsProductYield (%)Reference
Chlorination6,7-dimethoxyquinazolin-4(3H)-oneSOCl₂, DMF4-chloro-6,7-dimethoxyquinazoline~95%[6]
Nucleophilic Aromatic Substitution4-chloro-6,7-dimethoxyquinazoline3-chloro-4-fluoroaniline, isopropanolN-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine~98%[6]
Alkylation4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol4-(3-chloropropyl)morpholine, K₂CO₃, DMFGefitinib~85%[7]

Biological Evaluation of Gefitinib Analogues

The biological activity of the synthesized gefitinib analogues is primarily assessed through their ability to inhibit EGFR kinase activity and to reduce the viability of cancer cells that are dependent on EGFR signaling.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays Compound Synthesized Gefitinib Analogue Kinase_Assay In Vitro EGFR Kinase Inhibition Assay Compound->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT Assay) Compound->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Workflow for the biological evaluation of synthesized gefitinib analogues.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against EGFR kinase. Several commercial kits are available for this purpose.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Specific EGFR substrate (e.g., a synthetic peptide)

  • Synthesized gefitinib analogues (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure: [8][9][10][11]

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase assay buffer, the EGFR enzyme, and the test compound solution.

  • Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the EGFR substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically based on the amount of ADP produced or the phosphorylation of the substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][12][13][14]

Materials:

  • Cancer cell lines (e.g., A549, H1975, PC-9)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized gefitinib analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure: [4][12][13]

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized gefitinib analogues (typically in a final DMSO concentration of <0.5%). Include a vehicle control (DMSO only).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Quantitative Data: Biological Activity of Gefitinib Analogues

The following table presents a selection of IC₅₀ values for gefitinib and some of its analogues against various cancer cell lines.

CompoundModificationCell LineEGFR StatusIC₅₀ (µM)Reference
Gefitinib-A549Wild-type15.11 ± 0.05[15]
Gefitinib-NCI-H1299Wild-type14.23 ± 0.08[15]
Gefitinib-NCI-H1437Wild-type20.44 ± 1.43[15]
Analogue 4b1,2,3-triazole derivativeA549Wild-type3.94 ± 0.01[15]
Analogue 4c1,2,3-triazole derivativeA549Wild-type4.00 ± 0.08[15]
Analogue 4b1,2,3-triazole derivativeNCI-H1299Wild-type4.42 ± 0.24[15]
Analogue 4c1,2,3-triazole derivativeNCI-H1299Wild-type4.60 ± 0.18[15]
Analogue 15Benzothiophene replacement of benzene ringMCF-7HER2-negative7.3[5]
Analogue 17Benzothiophene replacement of benzene ringMCF-7HER2-negative6.3[5]
Analogue 15Benzothiophene replacement of benzene ringMCF-HER2HER2-positive5.9[5]
Analogue 17Benzothiophene replacement of benzene ringMCF-HER2HER2-positive2.7[5]

Conclusion

The synthesis of gefitinib analogues from 4-chloroquinazoline precursors is a versatile approach for the development of novel EGFR inhibitors. The protocols provided herein offer a foundation for the chemical synthesis and biological evaluation of these compounds. The systematic collection of quantitative data on synthetic yields and biological activity is crucial for establishing structure-activity relationships and for guiding the design of more potent and selective anticancer agents.

References

Application Notes and Protocols for N-alkylation with 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug development. The functionalization of the quinazoline ring is a key strategy for modulating the pharmacological profile of these molecules. One such functionalization is N-alkylation, which allows for the introduction of various substituents that can influence the compound's potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the N-alkylation of various nitrogen-containing nucleophiles using 6-(bromomethyl)-4-chloroquinazoline. This reagent is bifunctional, featuring a reactive bromomethyl group at the 6-position, which is susceptible to nucleophilic substitution, and a chloro group at the 4-position, which can also undergo substitution, typically under different reaction conditions. These protocols are designed to guide researchers in the synthesis of novel quinazoline-based compounds for potential therapeutic applications.

General Reaction Scheme

The N-alkylation reaction with this compound typically proceeds via a nucleophilic substitution mechanism where a nitrogen-containing compound (amine, heterocycle, etc.) displaces the bromide ion from the bromomethyl group. The general reaction is depicted below:

G A This compound C N-alkylated Product A->C Base, Solvent B N-Nucleophile (Primary/Secondary Amine, Heterocycle) B->C

Figure 1: General N-alkylation reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of primary and secondary amines with this compound. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the mono-N-alkylation of a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DMF or ACN, add potassium carbonate (2.0-3.0 eq) or DIPEA (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent dropwise to the stirred suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If potassium carbonate was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water (3 x volume of DMF) and brine to remove the DMF.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol outlines a general procedure for the N-alkylation of a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of the secondary amine (1.0 eq) in anhydrous DCM or THF, add triethylamine or DIPEA (1.5-2.0 eq).

  • Stir the solution at room temperature for 15 minutes.

  • Add a solution of this compound (1.0-1.1 eq) in a minimal amount of the reaction solvent dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the reaction solvent (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of various amines with this compound, based on analogous reactions found in the chemical literature. Please note that specific yields are highly dependent on the substrate and reaction conditions and should be optimized for each specific case.

Amine SubstrateBaseSolventTemperature (°C)Time (h)
Primary Aliphatic AmineK₂CO₃DMF60-806-12
Primary Aromatic AmineDIPEAACN50-708-16
Secondary Aliphatic AmineEt₃NDCMRoom Temp2-6
Secondary Heterocyclic AmineK₂CO₃DMF50-704-10
ImidazoleNaHTHF0 - Room Temp1-4

Signaling Pathways and Applications

Quinazoline derivatives are known to interact with a variety of signaling pathways implicated in diseases such as cancer. A significant number of quinazoline-based drugs are tyrosine kinase inhibitors (TKIs), which target the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[1][2] The N-alkylated quinazoline derivatives synthesized using the protocols described herein can be screened for their potential to inhibit such pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->EGFR Inhibits

Figure 2: Simplified EGFR signaling pathway.

The diagram above illustrates a simplified representation of the EGFR signaling pathway, which is a common target for quinazoline-based inhibitors. The synthesized N-alkylated derivatives can be evaluated for their ability to inhibit EGFR and downstream signaling components like PI3K, Akt, and mTOR, which are crucial for cell proliferation and survival.

Experimental Workflow

The general workflow for the synthesis and evaluation of N-alkylated quinazoline derivatives is outlined below.

G Start Start N-Alkylation Reaction N-Alkylation Reaction Start->N-Alkylation Reaction Select Nucleophile Purification Purification N-Alkylation Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Biological Screening Biological Screening Characterization->Biological Screening Confirmed Structure Data Analysis Data Analysis Biological Screening->Data Analysis Activity Data End End Data Analysis->End Structure-Activity Relationship

Figure 3: Experimental workflow.

This workflow provides a systematic approach from the initial synthesis to the final analysis of the biological activity of the newly synthesized compounds.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the N-alkylation of various nitrogen nucleophiles using this compound. By following these methodologies, researchers can efficiently synthesize a library of novel quinazoline derivatives for screening in various biological assays. The exploration of the chemical space around the quinazoline scaffold through such derivatization is a promising strategy for the discovery of new and effective therapeutic agents.

References

The Versatility of the Quinazoline Scaffold in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3] This is attributed to its ability to interact with various biological targets through diverse binding modes. This document provides a detailed overview of the applications of quinazoline derivatives in key therapeutic areas, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and further research.

Anticancer Applications

Quinazoline derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A prominent mechanism of action for many anticancer quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a vital role in cell proliferation, survival, and metastasis.[1][4] Overexpression or mutation of EGFR is a hallmark of several cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[1] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are established targeted therapies.

Signaling Pathway:

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P1 P EGFR->P1 P2 P EGFR->P2 Grb2 Grb2 P1->Grb2 Recruitment PI3K PI3K P2->PI3K Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition

Caption: EGFR Signaling Pathway and Quinazoline Inhibition.

Table 1: Anticancer Activity of Representative Quinazoline Derivatives

CompoundTargetCancer Cell LineIC50 (nM)Reference
CanertinibEGFR-0.8[1]
Compound 9EGFRMCF-70.13[1]
Compound 41EGFR/VEGFR-1630 (EGFR), 850 (VEGFR)[1]
Compound 46VEGFR-2-5.4[1]
Compound 107EGFRwt-TK-10[4]
Compound 29PARP-1-nanomolar range[5]
Schiff base (30)-MCF-7-[5]
Schiff base (31)-MCF-7-[5]
Compound 38-Colon Cancer Cell Lines-[5]
Other Anticancer Mechanisms

Quinazoline derivatives also exhibit anticancer activity through other mechanisms, including:

  • Dual EGFR/VEGFR inhibition: Some compounds can simultaneously block both EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), offering a broader spectrum of antitumor activity by targeting both tumor cell proliferation and angiogenesis.[1]

  • Poly(ADP-ribose)polymerase-1 (PARP-1) inhibition: PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.[5]

  • Induction of Apoptosis: Certain quinazoline derivatives have been shown to induce programmed cell death in cancer cells.[4][5]

  • Microtubule Polymerization Inhibition: Some quinazolinones can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline and its derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3][6]

Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives

Compound ClassMicroorganismActivityReference
N-hexyl substituted isatin-quinazolineGram-positive bacteria, Gram-negative bacteria, FungiActive[3]
Naphthyl-substituted quinazolin-4(3H)-oneStaphylococcus aureus, Streptococcus pneumoniaeBacteriostatic[6]
Amide-substituted quinazolin-4(3H)-oneStaphylococcus aureus, Streptococcus pneumoniaeBacteriostatic[6]
1,2-di(quinazolin-4-yl)diselane (DQYD)Mycobacterium tuberculosisBacteriostatic[7]

Structure-activity relationship (SAR) studies have indicated that substitutions at positions 2 and 3, the presence of a halogen at positions 6 and 8, and an amine or substituted amine at position 4 of the quinazolinone ring can enhance antimicrobial activity.[3]

Anti-inflammatory Applications

Quinazoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models.[2] Their mechanism of action often involves the inhibition of inflammatory mediators.

Table 3: Anti-inflammatory Activity of Representative Quinazoline Derivatives

CompoundActivity (% inhibition of edema)Reference
2,3,6-trisubstituted quinazolinone (o-methoxyphenyl at C-3, p-dimethylaminophenyl at C-2)Higher than phenylbutazone[2]
4-nitrostyryl-substituted quinazolinone62.2 - 80.7%[2]
4-hydroxystyryl-substituted quinazolinone62.2 - 80.7%[2]
6-bromo-substituted-quinazolinone19.69 - 59.61%[2]

Central Nervous System (CNS) Applications

Derivatives of quinazoline have also been explored for their effects on the central nervous system, demonstrating activities such as anticonvulsant, sedative-hypnotic, and CNS depressant effects.[8]

Experimental Protocols

General Drug Discovery and Evaluation Workflow

The development of new quinazoline-based therapeutic agents follows a structured workflow from initial design to potential clinical application.

Drug_Discovery_Workflow cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Trials cluster_Approval Approval & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., Quinazoline Library Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Lead_Opt->In_Vitro In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo Tox Toxicology & Pharmacokinetics In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Caption: General Drug Discovery and Development Workflow.

Synthesis of Quinazoline Derivatives (Representative Protocol)

A common method for the synthesis of 4(3H)-quinazolinones involves the reaction of anthranilic acid with an appropriate acyl chloride to form a benzoxazinone intermediate, followed by reaction with an amine.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Add acetic anhydride (2 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the benzoxazinone intermediate.

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

  • A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and the desired primary amine (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or solvent-free) is heated to reflux.

  • The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Microwave-assisted synthesis can significantly reduce the reaction time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product may precipitate out upon cooling.

  • Filter the solid product, wash with a suitable solvent (e.g., cold ethanol), and recrystallize to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation Protocols

1. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinazoline test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the quinazoline compounds in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Quinazoline test compounds

  • Sterile cork borer or pipette tips

  • Positive control (standard antibiotic/antifungal) and negative control (solvent)

Procedure:

  • Prepare sterile agar plates.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

3. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Quinazoline test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or the standard drug orally or intraperitoneally to different groups of animals. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

The quinazoline scaffold remains a highly attractive and versatile platform for the design and development of novel therapeutic agents. Its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, continues to inspire significant research efforts. The synthetic accessibility of the quinazoline core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to develop more potent and selective drug candidates. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the therapeutic potential of this remarkable heterocyclic system.

References

Application Notes and Protocols for the Derivatization of 6-(Bromomethyl)-4-chloroquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization techniques for 6-(bromomethyl)-4-chloroquinazoline, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of various derivatives, presents their biological activities in a structured format, and includes visualizations of key chemical transformations and biological pathways to guide researchers in drug discovery.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs, particularly in oncology. The this compound scaffold offers two reactive sites for derivatization: the electrophilic carbon of the bromomethyl group at the 6-position and the chloro-substituted carbon at the 4-position. This dual reactivity allows for the systematic introduction of a wide range of chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of this scaffold have shown significant potential as inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. By modifying the substituents at the 4- and 6-positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Derivatization Strategies

The derivatization of this compound primarily involves two key reactions:

  • Nucleophilic Substitution at the 4-position: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, most commonly amines, to generate 4-aminoquinazoline derivatives. This reaction is a cornerstone in the synthesis of many EGFR inhibitors.

  • Nucleophilic Substitution at the 6-(bromomethyl) position: The bromine atom of the bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions with a range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains at the 6-position, which can interact with different regions of the target protein.

These two reactions can be performed in a sequential manner to generate a library of disubstituted quinazoline derivatives.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the 4-Position

This protocol describes the synthesis of 4-anilino-6-(bromomethyl)quinazoline derivatives.

Materials:

  • This compound

  • Substituted aniline (1.1 eq)

  • Isopropanol (or other suitable solvent like n-butanol, DMF)

  • Diisopropylethylamine (DIPEA) (optional, 1.5 eq)

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq).

  • If the aniline is used as its hydrochloride salt, add a non-nucleophilic base such as DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution at the 6-(Bromomethyl) Position

This protocol describes the synthesis of 4-chloro-6-(substituted methyl)quinazoline derivatives.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, alcohol) (1.2 eq)

  • Potassium carbonate (K2CO3) or other suitable base (2.0 eq)

  • N,N-Dimethylformamide (DMF) (or other suitable polar aprotic solvent)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sequential Derivatization at the 4- and 6-Positions

This protocol describes the synthesis of 4-anilino-6-(substituted methyl)quinazoline derivatives.

Procedure:

  • Synthesize the 4-anilino-6-(bromomethyl)quinazoline intermediate using Protocol 1 .

  • Follow the procedure outlined in Protocol 2 , using the 4-anilino-6-(bromomethyl)quinazoline as the starting material to introduce the desired substituent at the 6-position.

Data Presentation

The following tables summarize the biological activity of various 6-substituted quinazoline derivatives as EGFR inhibitors.

Table 1: In Vitro Antiproliferative Activity of 6-Arylureido-4-anilinoquinazoline Derivatives against Cancer Cell Lines [1]
Compound A549 (IC50, µM) HT-29 (IC50, µM) MCF-7 (IC50, µM)
7a3.542.894.12
7c3.152.513.87
7d2.982.113.54
7f3.873.124.56
7i2.251.722.81
7o4.123.545.11
7p3.983.214.87
7q4.543.875.65
Gefitinib4.875.126.32
Erlotinib5.125.877.14
Sorafenib3.143.544.87
Table 2: EGFR Kinase Inhibitory Activity of 6-Arylureido-4-anilinoquinazoline Derivatives [1]
Compound EGFR (IC50, nM)
7i17.32
Gefitinib25.42
Erlotinib33.25
Table 3: In Vitro Antitumor Activity of 6-Aryloxyl Substituted Quinazoline Derivatives [2][3]
Compound N87 (HER2) (IC50, nM) H1975 (EGFRT790M/L858R) (IC50, nM)
4m6.37.5
Poziotinib4.15.2

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 6-(Substituted methyl)- 4-anilinoquinazoline Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 6-substituted quinazoline derivatives.

Experimental Workflow

Experimental_Workflow General Workflow for Synthesis and Evaluation Start This compound Step1 Protocol 1: Nucleophilic Substitution at C4 (e.g., with anilines) Start->Step1 Intermediate 4-Anilino-6-(bromomethyl)quinazoline Step1->Intermediate Step2 Protocol 2: Nucleophilic Substitution at 6-CH2Br (e.g., with amines, thiols) Intermediate->Step2 Derivatives Library of 4,6-Disubstituted Quinazoline Derivatives Step2->Derivatives Screening Biological Screening (e.g., Kinase Assays, Cell Proliferation Assays) Derivatives->Screening Data Data Analysis (IC50 Determination, SAR) Screening->Data Lead Lead Compound Identification and Optimization Data->Lead

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The synthetic protocols provided herein offer a robust framework for the generation of diverse libraries of derivatives. The biological data presented highlights the potential of these compounds as potent anticancer agents, particularly through the inhibition of the EGFR signaling pathway. Further exploration of the chemical space around this scaffold is warranted to identify new drug candidates with improved therapeutic profiles.

References

Application Notes and Protocols for the Use of 6-(Bromomethyl)-4-chloroquinazoline in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for substitution at various positions, leading to diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of compound libraries for drug discovery. The bifunctional nature of 6-(Bromomethyl)-4-chloroquinazoline, possessing two distinct electrophilic sites, presents a unique opportunity for its application in solid-phase organic synthesis (SPOS) to create diverse quinazoline-based libraries.

This document provides detailed application notes and protocols for the strategic use of this compound in solid-phase synthesis. Two primary strategies are outlined: immobilization via the C4-chloro position and immobilization via the C6-bromomethyl position, allowing for subsequent diversification at the remaining reactive site.

Key Features of this compound in SPS

The utility of this compound in solid-phase synthesis is predicated on the differential reactivity of its two electrophilic centers:

  • C4-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, particularly primary and secondary amines. This reaction is a cornerstone for building libraries of 4-aminoquinazoline derivatives.[1][2][3]

  • C6-Bromomethyl Group: This benzylic bromide is a potent electrophile for SN2 reactions, enabling the alkylation of resin-bound nucleophiles such as amines, carboxylates, or thiols.[4][5]

The orthogonal reactivity of these two functional groups allows for a controlled, stepwise elaboration of the quinazoline scaffold on a solid support.

Strategy 1: Immobilization via C4-Chloro Position and Diversification at C6

This strategy involves anchoring the quinazoline scaffold to a solid support through the C4 position, followed by diversification at the C6-bromomethyl position.

Experimental Workflow

G cluster_0 Immobilization cluster_1 Diversification cluster_2 Cleavage A Resin-Bound Amine C Resin-Bound Quinazoline A->C Nucleophilic Aromatic Substitution (SNAr) DIPEA, NMP, 80°C B This compound B->C E Diversified Resin-Bound Quinazoline C->E Nucleophilic Substitution (SN2) K2CO3, DMF, 60°C D Nucleophile (R-NuH) D->E F Final Product E->F TFA/DCM

Caption: Workflow for immobilization at C4 and diversification at C6.

Detailed Protocol

1. Immobilization of this compound on Amino-Functionalized Resin

  • Materials:

    • Rink Amide AM resin (or other suitable amino-functionalized resin)

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • N-Methyl-2-pyrrolidone (NMP)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Swell the Rink Amide AM resin (1.0 g, 0.5 mmol/g loading) in NMP (10 mL) for 1 hour in a solid-phase synthesis vessel.

    • Drain the solvent.

    • Dissolve this compound (3.0 eq, 1.5 mmol) and DIPEA (5.0 eq, 2.5 mmol) in NMP (10 mL).

    • Add the solution to the swollen resin.

    • Gently agitate the mixture at 80°C for 16 hours.

    • Allow the vessel to cool to room temperature.

    • Drain the reaction solution and wash the resin sequentially with NMP (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

2. Diversification of the Resin-Bound 6-(Bromomethyl)quinazoline

  • Materials:

    • Resin-bound 6-(bromomethyl)quinazoline

    • A library of nucleophiles (e.g., primary amines, secondary amines, thiols, phenols)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Swell the resin-bound quinazoline (100 mg, 0.05 mmol) in DMF (2 mL) for 30 minutes.

    • In separate reaction vessels, add a solution of the desired nucleophile (5.0 eq, 0.25 mmol) and K₂CO₃ (5.0 eq, 0.25 mmol) in DMF (1 mL) to the swollen resin.

    • Agitate the mixtures at 60°C for 12 hours.

    • Cool to room temperature, drain, and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

    • Dry the diversified resins under vacuum.

3. Cleavage from the Solid Support

  • Materials:

    • Diversified resin-bound quinazoline

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Treat the dried resin with a cleavage cocktail of 95% TFA in DCM (2 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 1 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the product by preparative HPLC if necessary.

Expected Results
EntryNucleophile (R-NuH)Expected ProductYield (%)Purity (%)
1Morpholine4-(Resin-linker)-6-(morpholinomethyl)quinazoline85>95
2Benzylamine4-(Resin-linker)-6-((benzylamino)methyl)quinazoline82>95
3Thiophenol4-(Resin-linker)-6-((phenylthio)methyl)quinazoline78>90
4Phenol4-(Resin-linker)-6-(phenoxymethyl)quinazoline75>90

Yields and purities are hypothetical and based on typical solid-phase synthesis outcomes.

Strategy 2: Immobilization via C6-Bromomethyl Position and Diversification at C4

This orthogonal approach utilizes the C6-bromomethyl group for attachment to the solid support, leaving the C4-chloro group available for diversification.

Experimental Workflow

G cluster_0 Immobilization cluster_1 Diversification cluster_2 Cleavage A Carboxylate Resin (e.g., Merrifield Resin) C Resin-Bound Quinazoline A->C Nucleophilic Substitution (SN2) Cs2CO3, DMF, 50°C B This compound B->C E Diversified Resin-Bound Quinazoline C->E Nucleophilic Aromatic Substitution (SNAr) DIPEA, NMP, 80°C D Amine (R-NH2) D->E F Final Product E->F NaOMe/MeOH

Caption: Workflow for immobilization at C6 and diversification at C4.

Detailed Protocol

1. Immobilization of this compound on Carboxylate Resin

  • Materials:

    • Merrifield resin (chloromethylated polystyrene) converted to the carboxylate form, or a pre-made carboxylate resin.

    • This compound

    • Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Swell the carboxylate resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour.

    • Drain the solvent.

    • Dissolve this compound (2.0 eq, 2.0 mmol) and Cs₂CO₃ (3.0 eq, 3.0 mmol) in DMF (15 mL).

    • Add the solution to the swollen resin.

    • Agitate the mixture at 50°C for 18 hours.

    • Cool to room temperature, drain, and wash the resin sequentially with DMF (3 x 10 mL), water/DMF (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

2. Diversification of the Resin-Bound 4-Chloroquinazoline

  • Materials:

    • Resin-bound 4-chloroquinazoline

    • A library of primary and secondary amines

    • N,N-Diisopropylethylamine (DIPEA)

    • N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Swell the resin-bound quinazoline (100 mg, 0.1 mmol) in NMP (2 mL) for 30 minutes.

    • In separate reaction vessels, add a solution of the desired amine (5.0 eq, 0.5 mmol) and DIPEA (7.0 eq, 0.7 mmol) in NMP (1 mL) to the swollen resin.

    • Agitate the mixtures at 80°C for 16 hours.

    • Cool to room temperature, drain, and wash the resin with NMP (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

    • Dry the diversified resins under vacuum.

3. Cleavage from the Solid Support

  • Materials:

    • Diversified resin-bound quinazoline

    • Sodium methoxide (NaOMe) in Methanol (MeOH)

    • Acetic acid

  • Procedure:

    • Treat the dried resin with a 0.5 M solution of NaOMe in MeOH (2 mL) for 4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional MeOH (2 x 1 mL).

    • Combine the filtrates and neutralize with acetic acid.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the product by preparative HPLC if necessary.

Expected Results
EntryAmine (R-NH₂)Expected ProductYield (%)Purity (%)
1Aniline6-(Hydroxymethyl)-4-anilinoquinazoline75>95
2Cyclopropylamine4-(Cyclopropylamino)-6-(hydroxymethyl)quinazoline80>95
3Piperidine6-(Hydroxymethyl)-4-(piperidin-1-yl)quinazoline78>95
44-Fluoroaniline4-((4-Fluorophenyl)amino)-6-(hydroxymethyl)quinazoline72>90

Yields and purities are hypothetical and based on typical solid-phase synthesis outcomes.

Conclusion

This compound is a versatile building block for the solid-phase synthesis of quinazoline-based compound libraries. The distinct reactivity of its two electrophilic centers allows for two orthogonal synthetic strategies, enabling the generation of diverse molecules with potential therapeutic applications. The protocols provided herein offer a foundation for researchers to explore the chemical space around the quinazoline scaffold in an efficient and systematic manner. Careful optimization of reaction conditions and appropriate analytical techniques are recommended to ensure the successful implementation of these methods in a drug discovery setting.

References

Application Notes and Protocols for the Analytical Characterization of 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 6-(bromomethyl)-4-chloroquinazoline. The methods described are fundamental for confirming the identity, purity, and structure of this important synthetic intermediate used in pharmaceutical research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally related compounds such as 6-bromo-4-chloroquinazoline and other substituted quinazolines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.9 - 9.1-
H-58.2 - 8.4-
H-77.9 - 8.1-
H-87.7 - 7.9-
-CH₂Br4.8 - 5.0-
C-2-155 - 157
C-4-160 - 162
C-4a-125 - 127
C-5-130 - 132
C-6-138 - 140
C-7-128 - 130
C-8-124 - 126
C-8a-150 - 152
-CH₂Br-30 - 35
Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

NMR_Workflow NMR Spectroscopy Workflow sample_prep Sample Preparation Dissolve 5-10 mg in 0.6 mL deuterated solvent transfer Transfer to NMR Tube sample_prep->transfer instrument_setup Instrument Setup Place in spectrometer, tune, and shim transfer->instrument_setup h1_acquisition ¹H NMR Acquisition 16-32 scans instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition 1024-4096 scans instrument_setup->c13_acquisition data_processing Data Processing FT, phasing, baseline correction, referencing h1_acquisition->data_processing c13_acquisition->data_processing structural_elucidation Structural Elucidation data_processing->structural_elucidation

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structure.

Predicted Mass Spectrometry Data

Table 2: Predicted m/z Values for Key Ions of this compound

Ion Formula Predicted m/z (Monoisotopic) Notes
[M]⁺C₉H₆BrClN₂255.94Molecular ion peak. Will show a characteristic isotopic pattern due to Br and Cl.
[M-Br]⁺C₉H₆ClN₂177.02Loss of a bromine radical.
[M-Cl]⁺C₉H₆BrN₂220.97Loss of a chlorine radical.
[M-CH₂Br]⁺C₈H₄ClN₂163.01Loss of the bromomethyl radical.
Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Methanol or acetonitrile (HPLC grade)

  • Mass spectrometer (e.g., LC-MS with ESI source or GC-MS with EI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation (LC-MS with ESI):

    • Set the mass spectrometer to positive ion mode.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a range of m/z 50-500.

  • Instrumentation (GC-MS with EI):

    • Inject a small volume (1 µL) of the sample solution into the GC inlet.

    • Use a suitable GC column and temperature program to elute the compound.

    • The eluent is directed into the EI source (typically 70 eV).

    • Acquire the mass spectrum over a range of m/z 40-400.[1]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom.

MS_Workflow Mass Spectrometry Workflow sample_prep Sample Preparation Prepare a dilute solution (10-100 µg/mL) instrument_setup Instrument Setup ESI or EI source sample_prep->instrument_setup data_acquisition Data Acquisition Scan m/z range (e.g., 50-500) instrument_setup->data_acquisition data_analysis Data Analysis Identify molecular ion and fragments data_acquisition->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Mass Spectrometry Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation.

Predicted Infrared Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration
3050 - 3100C-H (aromatic)Stretching
1610 - 1630C=N (quinazoline ring)Stretching
1500 - 1580C=C (aromatic ring)Stretching
1200 - 1250C-NStretching
1000 - 1100C-ClStretching
600 - 700C-BrStretching
Experimental Protocol: Infrared Spectroscopy

Objective: To identify the functional groups in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade) or a suitable solvent for thin-film analysis

  • FTIR spectrometer with a sample holder (e.g., ATR, KBr pellet press)

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Workflow Infrared Spectroscopy Workflow sample_prep Sample Preparation KBr pellet or thin film instrument_setup Instrument Setup Place sample in FTIR spectrometer sample_prep->instrument_setup data_acquisition Data Acquisition Scan 4000-400 cm⁻¹ instrument_setup->data_acquisition data_analysis Data Analysis Identify and assign absorption bands data_acquisition->data_analysis functional_group_id Functional Group Identification data_analysis->functional_group_id

Infrared Spectroscopy Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is generally suitable for this type of compound.

HPLC Method Parameters

Table 4: Typical HPLC Method Parameters for Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC

Objective: To assess the purity of the compound.

Materials:

  • This compound sample

  • Acetonitrile and Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 4.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample solution and run the gradient method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

HPLC_Workflow HPLC Analysis Workflow mobile_phase_prep Mobile Phase Preparation A: H₂O + 0.1% TFA, B: ACN + 0.1% TFA system_equilibration System Equilibration Stable baseline mobile_phase_prep->system_equilibration sample_prep Sample Preparation ~0.5 mg/mL in mobile phase injection_analysis Injection & Analysis Run gradient method sample_prep->injection_analysis system_equilibration->injection_analysis data_analysis Data Analysis Integrate peaks injection_analysis->data_analysis purity_determination Purity Determination data_analysis->purity_determination

HPLC Analysis Workflow

References

Optimizing Reaction Conditions for Nucleophilic Substitution on 4-Chloroquinazolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of nucleophilic substitution reactions on 4-chloroquinazolines. The 4-substituted quinazoline scaffold is a privileged structure in medicinal chemistry, notably found in a variety of kinase inhibitors used in oncology. The facile displacement of the chlorine atom at the C4-position through nucleophilic aromatic substitution (SNAr) is a cornerstone of the synthesis of diverse libraries of bioactive molecules.

This guide covers conventional heating, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions, offering a comparative analysis of these methods to aid in the selection of the most appropriate synthetic strategy.

Overview of Nucleophilic Substitution on 4-Chloroquinazolines

The carbon atom at the 4-position of the quinazoline ring is electron-deficient due to the inductive effect of the adjacent nitrogen atoms, making it susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the C4-position, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.

The choice of reaction conditions significantly impacts the efficiency, reaction time, and yield of this transformation. Key parameters to consider for optimization include the nature of the nucleophile, solvent, temperature, and the use of catalysts or microwave irradiation.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the nucleophilic substitution on 4-chloroquinazolines under various conditions, allowing for easy comparison of different methodologies.

Conventional Heating vs. Microwave-Assisted Synthesis with Amine Nucleophiles

Table 1: Comparison of Conventional and Microwave-Assisted Amination of 4-Chloroquinazoline.

NucleophileMethodSolventTemperature (°C)TimeYield (%)Reference
Aryl Heterocyclic AminesConventional2-Propanol8012 hLow[1]
Aryl Heterocyclic AminesMicrowave2-PropanolReflux (60W)20 minHigh[1]
2-AminobenzonitrileConventionalEthanolRefluxSeveral hoursModerate[2]
2-AminobenzonitrileMicrowaveSolvent-free-Few minutesGood[2]
Hydrazine HydrateConventionalPyridineReflux10 h79
Hydrazine HydrateMicrowavePyridine800W5 min87

Note: "Low," "Moderate," "Good," and "High" are qualitative descriptors from the source literature where specific yields were not provided for all examples.

Palladium-Catalyzed Cross-Coupling Reactions

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling Reactions on 4-Chloroquinazolines and Related Halogenated Heterocycles.

Coupling ReactionCatalyst / LigandBaseSolventTemperature (°C)TimeTypical Yield (%)Reference
Suzuki-Miyaura Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-904-12 hGood to Excellent[3]
Sonogashira Pd(PPh₃)₄ / CuICs₂CO₃DMFRoom Temp-High[4]
Buchwald-Hartwig Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108 hGood to Excellent[5]

Note: These are generalized conditions and may require optimization for specific substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines

This protocol describes a rapid and efficient method for the synthesis of N-aryl-4-aminoquinazolines from 4-chloroquinazoline and an aromatic amine using microwave irradiation.[1]

Materials:

  • 4-Chloroquinazoline

  • Appropriate aryl heterocyclic amine

  • 2-Propanol

  • Microwave reactor vials

  • Microwave synthesizer

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate

Procedure:

  • In a microwave reactor vial, combine 4-chloroquinazoline (1.0 mmol) and the desired aryl heterocyclic amine (1.0 mmol).

  • Add 2-propanol (10 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at reflux temperature (using a power of 60W) for 20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and filter to collect the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent to obtain the pure N-aryl-4-aminoquinazoline.

Protocol 2: Conventional Synthesis of N-Aryl-4-aminoquinazolines

This protocol outlines the traditional thermal method for the synthesis of N-aryl-4-aminoquinazolines.[1]

Materials:

  • 4-Chloroquinazoline

  • Appropriate aryl heterocyclic amine

  • 2-Propanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol).

  • Add 2-propanol (30 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain stirring for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with a halogenated quinazoline, which can be adapted for 4-chloroquinazolines, although the reactivity of the C-Cl bond is lower than C-Br or C-I bonds.[3]

Materials:

  • Halogenated quinazoline (e.g., 6-bromo-4-chloroquinazoline)

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the halogenated quinazoline (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4-substituted quinazolines.

experimental_workflow start Start reactants Combine 4-Chloroquinazoline and Nucleophile in Solvent start->reactants reaction Reaction: - Conventional Heating - Microwave Irradiation - Pd-Catalyzed Coupling reactants->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

General experimental workflow.
Signaling Pathway Inhibition

Many 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis.

The diagram below illustrates the inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline 4-Anilinoquinazoline (Inhibitor) Quinazoline->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation

EGFR signaling pathway inhibition.

The following diagram shows the inhibition of the VEGFR signaling pathway.

VEGFR_pathway cluster_membrane_vegfr Cell Membrane cluster_downstream_vegfr Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF (Ligand) VEGF->VEGFR Binds Quinazoline_VEGFR 4-Anilinoquinazoline (Inhibitor) Quinazoline_VEGFR->VEGFR Inhibits (ATP-binding site) Angiogenesis Angiogenesis Vascular Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR signaling pathway inhibition.

References

Scale-Up Synthesis of 4-Anilinoquinazoline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-anilinoquinazoline derivatives, a critical class of compounds in targeted cancer therapy. These compounds are renowned for their potent inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4][5] This guide focuses on practical, efficient, and scalable synthetic routes for producing these high-value molecules.

Introduction

4-Anilinoquinazoline derivatives form the core structure of several FDA-approved anti-cancer drugs, including gefitinib, erlotinib, and lapatinib.[1] These molecules function by competitively binding to the ATP-binding site of tyrosine kinase domains, thereby inhibiting the autophosphorylation process and disrupting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[4][6] The development of robust and economically viable large-scale synthetic processes is crucial for their clinical application and commercial production. This note details optimized protocols that address common challenges in scale-up synthesis, such as improving yields, minimizing hazardous reagents, and avoiding costly purification techniques like column chromatography.[7][8][9]

Signaling Pathway of 4-Anilinoquinazoline Derivatives

The primary targets for many 4-anilinoquinazoline derivatives are the EGFR and VEGFR signaling pathways. Ligand binding to these receptors triggers dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates a cascade of downstream signaling events, ultimately leading to cell proliferation, survival, and angiogenesis. 4-Anilinoquinazoline inhibitors block this initial phosphorylation step, effectively shutting down the signaling cascade.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR_VEGFR EGFR/VEGFR Ligand->EGFR_VEGFR Binding & Dimerization TK_Domain Tyrosine Kinase Domain EGFR_VEGFR->TK_Domain P_TK_Domain Phosphorylated TK Domain TK_Domain->P_TK_Domain ATP -> ADP Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_TK_Domain->Downstream Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->TK_Domain Inhibition

References

Application Notes and Protocols: 6-(Bromomethyl)-4-chloroquinazoline as a Key Intermediate for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 6-(bromomethyl)-4-chloroquinazoline as a versatile intermediate in the development of potent anticancer agents. The protocols and data presented herein are intended to guide researchers in the design and synthesis of novel kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator in various malignancies.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs such as gefitinib, erlotinib, and lapatinib.[1] These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting key signaling proteins like EGFR that are often dysregulated in cancer.[2] The strategic functionalization of the quinazoline ring is crucial for achieving high potency and selectivity. This compound is a bifunctional intermediate that offers two reactive sites for molecular elaboration: the electrophilic 4-chloro position, which readily undergoes nucleophilic aromatic substitution with anilines, and the reactive 6-bromomethyl group, which can be substituted by various nucleophiles to introduce diverse pharmacophoric features. This dual reactivity allows for the synthesis of a wide array of novel anticancer candidates.

Synthetic Strategies and Key Reactions

The primary synthetic utility of this compound lies in a two-step reaction sequence to generate highly substituted 4-anilinoquinazoline derivatives.

  • Nucleophilic Aromatic Substitution (SNA r) at C4: The chlorine atom at the 4-position of the quinazoline ring is activated towards nucleophilic attack. Reaction with a substituted aniline is a common and efficient method to introduce the anilino moiety, a key feature for EGFR inhibition.[3][4] This reaction is typically carried out in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF), often with acid catalysis.[4]

  • Nucleophilic Substitution at the 6-Bromomethyl Group: The benzylic bromide at the 6-position is a good leaving group, allowing for the introduction of a variety of functional groups through reaction with nucleophiles. This position is often exploited to append solubilizing groups or moieties that can form additional interactions with the target kinase.

A general synthetic workflow is depicted below:

G cluster_synthesis Synthetic Workflow start This compound intermediate 4-Anilino-6-(bromomethyl)quinazoline start->intermediate Nucleophilic Aromatic Substitution (SNAr) aniline Substituted Aniline aniline->intermediate product Final Anticancer Agent (4-Anilino-6-(substituted-methyl)quinazoline) intermediate->product Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->product G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Quinazoline 6-Substituted 4-Anilinoquinazoline Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: 6-(Bromomethyl)-4-chloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 6-(Bromomethyl)-4-chloroquinazoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and selectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • C4-Chloro group: This site is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinazoline ring nitrogens.

  • 6-Bromomethyl group: The benzylic-like bromide is a good leaving group, making this site reactive towards SN2-type substitution reactions.

Q2: Which of the two sites is generally more reactive?

A2: The C4-chloro group is typically more reactive towards nucleophiles than the 6-bromomethyl group under many conditions. Nucleophilic aromatic substitution at the C4 position of 4-chloroquinazolines is a well-established and generally facile reaction. However, the relative reactivity can be influenced by the nature of the nucleophile, solvent, temperature, and base used.

Q3: Can I achieve selective reaction at only one of the two sites?

A3: Yes, achieving selective substitution is possible by carefully controlling the reaction conditions. For instance, milder conditions (e.g., lower temperatures, weaker bases) often favor the more reactive C4-position. Stronger nucleophiles or more forcing conditions might lead to reaction at both sites or at the less reactive 6-bromomethyl position.

Q4: What are the common side products in reactions with this substrate?

A4: Common side products can include:

  • Disubstituted products: Where the nucleophile has reacted at both the C4-chloro and 6-bromomethyl positions.

  • Polymeric materials: If a difunctional nucleophile is used or if the product of the initial reaction can act as a nucleophile itself.

  • Hydrolysis products: Reaction with water can lead to the formation of the corresponding 4-quinazolinone or 6-(hydroxymethyl) derivative.

  • Products from reaction with the solvent: Certain solvents (e.g., alcohols) can act as nucleophiles under basic or elevated temperature conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution(s)
Low Reactivity of Nucleophile - Increase the reaction temperature in increments of 10-20°C.- Use a stronger base to deprotonate the nucleophile more effectively.- Consider using a catalyst if applicable (e.g., for cross-coupling reactions).
Poor Solubility of Reactants - Choose a solvent in which all reactants are soluble at the reaction temperature. Common solvents for quinazoline chemistry include DMF, DMAc, NMP, and isopropanol.- For poorly soluble starting materials, consider gentle heating to aid dissolution before adding other reagents.
Decomposition of Starting Material or Product - If the reaction is sensitive to heat, perform it at a lower temperature for a longer duration.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Incorrect Stoichiometry - Verify the molar ratios of your reactants. For a monosubstitution, using a slight excess (1.1-1.5 equivalents) of the nucleophile is common.
Issue 2: Formation of Multiple Products (Lack of Selectivity)
Potential Cause Recommended Solution(s)
Reaction at Both C4-Cl and 6-CH₂Br - To favor C4 substitution: Use milder reaction conditions (lower temperature, shorter reaction time). Employ a less reactive nucleophile if possible.- To favor 6-CH₂Br substitution (hypothetical, as C4 is generally more reactive): This would likely require protection of the C4 position first, followed by reaction at the bromomethyl group, and then deprotection.
Polymerization - Use a high dilution to disfavor intermolecular reactions.- If the nucleophile is difunctional, consider using a protecting group strategy to ensure only one site reacts.
Formation of 4-Quinazolinone by Hydrolysis - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Run the reaction under a dry, inert atmosphere.
Issue 3: Difficult Purification
Potential Cause Recommended Solution(s)
Product is an Amine - Basic products can streak on silica gel columns. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.
Close Polarity of Product and Byproducts - Optimize your column chromatography conditions (e.g., try different solvent systems, use a gradient elution).- Consider alternative purification methods such as preparative TLC, recrystallization, or reverse-phase chromatography.

Experimental Protocols

While specific protocols for this compound are not widely published, the following general procedures for related 4-chloroquinazolines can be adapted and optimized.

General Protocol for Nucleophilic Aromatic Substitution at the C4-Position with an Amine:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, n-butanol, or DMF) is added the amine nucleophile (1.1-1.5 eq).

  • A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2-3 eq), is added to the mixture.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 80-120°C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for the N-arylation of related 6-halo-4-chloroquinazolines, which can serve as a starting point for optimizing reactions with this compound.[1]

Table 1: N-Arylation of 4-Chloro-6-halo-2-phenylquinazolines with N-Methylanilines[1]

Entry4-ChloroquinazolineN-MethylanilineProductYield (%)Time (min)
16-Bromo-4-chloro-2-phenylquinazoline4-Methoxy-N-methylaniline4-(4-Methoxy-N-methylanilino)-6-bromo-2-phenylquinazoline9010
26-Iodo-4-chloro-2-phenylquinazoline4-Methoxy-N-methylaniline4-(4-Methoxy-N-methylanilino)-6-iodo-2-phenylquinazoline8510
36-Bromo-4-chloro-2-phenylquinazoline3-Methoxy-N-methylaniline4-(3-Methoxy-N-methylanilino)-6-bromo-2-phenylquinazoline6310
46-Iodo-4-chloro-2-phenylquinazoline3-Methoxy-N-methylaniline4-(3-Methoxy-N-methylanilino)-6-iodo-2-phenylquinazoline7110

Reactions were performed under microwave irradiation in a THF/H₂O (1:1) solvent system.[1]

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates a general decision-making workflow for troubleshooting low-yield reactions involving this compound.

low_yield_troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents temp_issue Temperature too low? check_conditions->temp_issue solubility_issue Poor Solubility? check_conditions->solubility_issue reagent_issue Impure/Degraded Reagents? check_reagents->reagent_issue temp_issue->solubility_issue No increase_temp Increase Temperature temp_issue->increase_temp Yes change_solvent Change Solvent (e.g., to DMF, DMAc) solubility_issue->change_solvent Yes end_node Re-run Experiment solubility_issue->end_node No, proceed with caution purify_reagents Purify/Use Fresh Reagents reagent_issue->purify_reagents Yes reagent_issue->end_node No, proceed with caution increase_temp->end_node change_solvent->end_node purify_reagents->end_node

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction with this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_reactants Combine this compound, nucleophile, and solvent in a dry flask. add_base Add base under inert atmosphere. setup_reactants->add_base heat_stir Heat and stir the reaction mixture. add_base->heat_stir monitor Monitor progress by TLC or LC-MS. heat_stir->monitor quench Cool and quench the reaction. monitor->quench Reaction Complete extract Extract with organic solvent and wash. quench->extract dry_concentrate Dry organic layer and concentrate. extract->dry_concentrate purify Purify by column chromatography or recrystallization. dry_concentrate->purify

References

Technical Support Center: Alkylation Reactions with 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-(Bromomethyl)-4-chloroquinazoline in alkylation reactions. The information is designed to help anticipate and resolve common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of amines and other nucleophiles with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete Deprotonation of Nucleophile: The amine or other nucleophile is not sufficiently activated to react with the alkylating agent.- Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). - Ensure anhydrous conditions: Moisture can consume the base and hinder deprotonation. Dry solvents and glassware thoroughly.
Low Reactivity of Alkylating Agent: The this compound may have degraded.- Check the purity of the starting material: Use freshly prepared or properly stored this compound. Purity can be checked by ¹H NMR. - Increase reaction temperature: Gently heating the reaction can increase the rate of alkylation. Monitor for decomposition.
Steric Hindrance: The nucleophile or the quinazoline substrate may be sterically bulky, hindering the SN2 reaction.- Increase reaction time: Allow the reaction to proceed for a longer duration. - Use a less hindered nucleophile if possible.
Formation of Multiple Products (Poor Selectivity) Over-alkylation (Dialkylation or Trialkylation): The initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkylating agent.[1]- Use an excess of the amine: A large excess of the amine nucleophile (3-5 equivalents) can favor mono-alkylation. - Slow addition of the alkylating agent: Add the this compound solution dropwise to the amine solution to maintain a low concentration of the alkylating agent. - Lower the reaction temperature: This can help to control the rate of the second alkylation.
Reaction at the 4-Chloro Position: The nucleophile attacks the C4 position of the quinazoline ring in a nucleophilic aromatic substitution (SNAr) reaction.[2]- Use a less nucleophilic amine or protect the amine: If the desired reaction is at the bromomethyl group, a less reactive amine might be selective. Alternatively, protecting the amine can prevent its reaction at the C4 position. - Control reaction temperature: SNAr reactions often require higher temperatures than SN2 reactions at the benzylic position. Running the reaction at a lower temperature may favor alkylation at the bromomethyl group.
Presence of Impurities in the Final Product Hydrolysis of the Bromomethyl Group: Trace amounts of water in the reaction mixture can lead to the formation of the corresponding alcohol, 6-(Hydroxymethyl)-4-chloroquinazoline.- Use anhydrous solvents and reagents: Ensure all components of the reaction are thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Elimination Reaction: If the nucleophile is also a strong base, it can promote an elimination reaction to form a quinazoline-6-yl-methanimine or related products.- Use a non-basic nucleophile or a weaker, non-nucleophilic base: If the nucleophile is basic, consider using a milder base for the reaction.
Dimerization: The alkylating agent can react with another molecule of the quinazoline, especially under basic conditions, to form a dimer.- Maintain a low concentration of the alkylating agent: Use dilute solutions and slow addition. - Control the amount of base used.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when using this compound for alkylating a primary amine?

A1: The most common side reactions are:

  • Over-alkylation: The initially formed secondary amine can react further to form a tertiary amine. This is often a significant issue as the secondary amine is typically more nucleophilic than the primary amine.[1]

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of moisture, which will form 6-(hydroxymethyl)-4-chloroquinazoline.

  • Nucleophilic attack at C4: The amine can also react at the 4-position of the quinazoline ring, displacing the chloride. This reaction is a nucleophilic aromatic substitution (SNAr) and its rate depends on the nucleophilicity of the amine and the reaction conditions.[2]

Q2: How can I favor mono-alkylation over di-alkylation?

A2: To favor mono-alkylation, you can:

  • Use a large excess of the primary amine.

  • Add the this compound slowly to the reaction mixture.

  • Conduct the reaction at a lower temperature to reduce the rate of the second alkylation.

Q3: My reaction is very slow. What can I do to speed it up?

A3: To increase the reaction rate, you can:

  • Gently heat the reaction mixture. Be sure to monitor for the formation of side products, as higher temperatures can sometimes lead to decreased selectivity.

  • Use a more polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions.

  • Ensure your amine is fully deprotonated by using a sufficiently strong base.

Q4: I am seeing a side product with a mass corresponding to the starting material plus an oxygen atom. What is it likely to be?

A4: This is most likely the hydrolysis product, 6-(hydroxymethyl)-4-chloroquinazoline, formed by the reaction of the bromomethyl group with water. To avoid this, ensure your reaction is performed under strictly anhydrous conditions.

Q5: Is it possible for the amine to react at both the bromomethyl group and the 4-chloro position?

A5: Yes, it is possible, especially if a highly nucleophilic amine is used or if the reaction is run at elevated temperatures for an extended period. The 4-position of the quinazoline ring is activated towards nucleophilic attack. Careful control of stoichiometry and reaction conditions is necessary to achieve selectivity.

Experimental Protocol: General Procedure for Alkylation of a Primary Amine

This protocol provides a general starting point for the alkylation of a primary amine with this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (3.0 eq) and anhydrous acetonitrile (to make a ~0.1 M solution with respect to the alkylating agent).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add the solution of this compound dropwise to the stirring amine/base mixture over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid inorganic salts and wash them with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Visualizing Reaction Pathways and Troubleshooting

Main Alkylation Reaction (SN2)

Main Alkylation Reaction Amine (R-NH2) Amine (R-NH2) Product (Q-CH2-NHR) Mono-alkylated Product Amine (R-NH2)->Product (Q-CH2-NHR) Nucleophilic Attack Quinazoline (Q-CH2Br) 6-(Bromomethyl)- 4-chloroquinazoline Quinazoline (Q-CH2Br)->Product (Q-CH2-NHR)

Caption: Desired SN2 alkylation pathway.

Common Side Reactions

Side Reactions cluster_overalkylation Over-alkylation cluster_hydrolysis Hydrolysis cluster_snar SNAr at C4 Mono-alkylated Product Mono-alkylated Product Di-alkylated Product Di-alkylated Product Mono-alkylated Product->Di-alkylated Product Quinazoline (Q-CH2Br) 6-(Bromomethyl)- 4-chloroquinazoline Quinazoline (Q-CH2Br)->Di-alkylated Product Quinazoline (Q-CH2Br)_h 6-(Bromomethyl)- 4-chloroquinazoline Hydrolysis Product 6-(Hydroxymethyl)- 4-chloroquinazoline Quinazoline (Q-CH2Br)_h->Hydrolysis Product H2O Water H2O->Hydrolysis Product Amine (R-NH2)_s Amine SNAr Product 4-Amino-6-(bromomethyl) quinazoline Amine (R-NH2)_s->SNAr Product Quinazoline (Q-CH2Br)_s 6-(Bromomethyl)- 4-chloroquinazoline Quinazoline (Q-CH2Br)_s->SNAr Product

Caption: Common side reaction pathways.

Troubleshooting Workflow

Troubleshooting Workflow Start Start Analyze Reaction Outcome Analyze Reaction Outcome Start->Analyze Reaction Outcome Low Yield Low Yield Analyze Reaction Outcome->Low Yield Low Conversion Multiple Products Multiple Products Analyze Reaction Outcome->Multiple Products Poor Selectivity Successful Reaction Successful Reaction Analyze Reaction Outcome->Successful Reaction Good Result Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Adjust Stoichiometry Adjust Stoichiometry Multiple Products->Adjust Stoichiometry Optimize Base/Solvent Optimize Base/Solvent Check Purity of Starting Materials->Optimize Base/Solvent Control Temperature Control Temperature Adjust Stoichiometry->Control Temperature

References

Technical Support Center: Purification of 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-(Bromomethyl)-4-chloroquinazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or below. Consider solvent pairs.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Product is Oily/Not Crystalline - Presence of impurities that inhibit crystallization.- Residual solvent.- Attempt purification by column chromatography to remove impurities.- Ensure the purified product is thoroughly dried under a vacuum.
Incomplete Separation in Column Chromatography - The solvent system (eluent) is not optimal.- The column was not packed properly (e.g., air bubbles, cracks).- The sample was overloaded onto the column.- Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A mixture of a nonpolar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.[1]- Ensure the silica gel is packed uniformly.[2]- Use an appropriate amount of crude product for the column size.
Product Degrades During Purification - The compound may be sensitive to heat or prolonged exposure to silica gel.- For recrystallization, minimize the time the solution is heated.- For column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.
Presence of Starting Materials in the Final Product - Incomplete reaction.- Inefficient purification.- Monitor the reaction progress by TLC to ensure completion.- Adjust the column chromatography gradient to achieve better separation of the product from starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective purification techniques are recrystallization and silica gel column chromatography. Recrystallization is suitable for removing small amounts of impurities when an appropriate solvent is identified. Column chromatography is more effective for separating the target compound from significant quantities of impurities with different polarities.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

Q3: What is a typical solvent system for purifying this compound by column chromatography?

A3: A common eluent system for quinoline and quinazoline derivatives is a mixture of a nonpolar solvent like n-hexane and a moderately polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis of the crude product to achieve good separation between the desired product and impurities.

Q4: How can I monitor the purification process effectively?

A4: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification. By spotting the crude mixture, collected fractions from column chromatography, and a reference standard (if available) on a TLC plate, you can visualize the separation. The spots are typically visualized under UV light.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., n-heptane, or a mixture of ethyl acetate and hexane) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., n-hexane). Carefully pour the slurry into the chromatography column, ensuring a uniformly packed bed without any air bubbles.[2]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use either isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_filter Hot Filtration r_dissolve->r_filter r_cool Cool to Crystallize r_filter->r_cool r_isolate Isolate Crystals (Vacuum Filtration) r_cool->r_isolate r_dry Dry Crystals r_isolate->r_dry r_end Pure Crystalline Product r_dry->r_end c_start Crude Product c_tlc TLC Analysis for Eluent Selection c_start->c_tlc c_pack Pack Column with Silica Gel c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent System c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions by TLC c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Pure Product c_evaporate->c_end

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Outcome Unsatisfactory check_method Which method was used? start->check_method recryst_issue Low Recovery? check_method->recryst_issue Recrystallization chrom_issue Poor Separation? check_method->chrom_issue Column Chromatography recryst_solution1 Optimize Solvent System recryst_issue->recryst_solution1 Yes recryst_solution2 Use Less Solvent recryst_issue->recryst_solution2 Yes recryst_solution3 Cool Slowly recryst_issue->recryst_solution3 Yes chrom_solution1 Optimize Eluent via TLC chrom_issue->chrom_solution1 Yes chrom_solution2 Repack Column chrom_issue->chrom_solution2 Yes chrom_solution3 Reduce Sample Load chrom_issue->chrom_solution3 Yes

References

Navigating the Stability of Substituted Quinazolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted quinazolines. This resource provides practical guidance on addressing the stability challenges often encountered with this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate and resolve issues in your experiments.

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides solutions to common problems encountered during the handling, storage, and analysis of substituted quinazolines.

Issue 1: My substituted quinazoline compound shows significant degradation upon dissolution in aqueous buffers.

  • Question: What are the likely causes of this degradation, and how can I mitigate it?

  • Answer: Substituted quinazolines are susceptible to hydrolysis, particularly under acidic or alkaline conditions. The pyrimidine ring of the quinazoline nucleus can be cleaved when boiled in acidic or alkaline solutions.[1][2]

    • Troubleshooting Steps:

      • pH Optimization: Determine the pH of maximum stability for your compound. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using a stability-indicating HPLC method.

      • Temperature Control: Perform dissolution and subsequent experiments at controlled, and if necessary, reduced temperatures (e.g., 4°C) to slow down degradation kinetics.

      • Solvent Selection: For stock solutions, consider using organic solvents like DMSO or ethanol, where many quinazolines exhibit greater stability.[3] However, always perform a preliminary check for solvent-analyte compatibility and stability. Be mindful that DMSO can be problematic for long-term storage of some derivatives.[3]

      • Fresh Preparation: Prepare aqueous solutions fresh before each experiment to minimize the impact of time-dependent degradation.

Issue 2: I am observing multiple unknown peaks in the chromatogram of my compound after exposure to light.

  • Question: Is my compound photosensitive, and how can I protect it?

  • Answer: Yes, quinazoline derivatives can be susceptible to photolytic degradation, leading to the formation of a cluster of degradation products.[4]

    • Troubleshooting Steps:

      • Light Protection: Conduct all experimental work, including solution preparation and storage, under amber or light-protected conditions. Use aluminum foil to wrap sample vials and flasks.

      • Photostability Study: To confirm photosensitivity, perform a forced degradation study by exposing a solution of your compound to a controlled light source as per ICH Q1B guidelines.[5][6][7][8] Analyze the sample by HPLC at various time points and compare it to a dark control stored at the same temperature.

      • Inert Atmosphere: Photodegradation can sometimes be exacerbated by the presence of oxygen. If feasible, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) may reduce degradation.

Issue 3: My compound appears to be degrading during mass spectrometry analysis, leading to inconsistent results.

  • Question: What could be causing this instability in the mass spectrometer, and how can I obtain reliable data?

  • Answer: In-source degradation or fragmentation can occur for some labile compounds. The high energy conditions within the mass spectrometer source can mimic oxidative or thermal degradation.

    • Troubleshooting Steps:

      • Source Optimization: Use the softest ionization technique possible. Electrospray ionization (ESI) is generally milder than atmospheric pressure chemical ionization (APCI). Optimize source parameters such as capillary voltage, source temperature, and gas flows to minimize in-source degradation.

      • Mobile Phase Modification: The pH of the mobile phase can influence the stability of the analyte in the ESI droplet. Experiment with different mobile phase additives (e.g., ammonium formate or acetate instead of formic or trifluoroacetic acid) to find conditions that enhance stability.

      • Direct Infusion: To isolate the effect of the LC separation, perform a direct infusion of the sample into the mass spectrometer to observe its behavior without the influence of the column and extended time in the mobile phase.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the stability of substituted quinazolines.

  • Question 1: What are the primary degradation pathways for substituted quinazolines?

  • Answer: The main degradation pathways for substituted quinazolines are:

    • Hydrolysis: The quinazoline ring is susceptible to hydrolytic cleavage, especially at elevated temperatures and non-neutral pH.[1][9] For instance, 4-aminoquinazoline derivatives can undergo hydrolysis to form 2-aminobenzaldehyde and other related products.[9]

    • Oxidation: Oxidation can occur, particularly at electron-rich positions on the quinazoline ring or at susceptible substituent groups. This can lead to the formation of N-oxides or quinazolinones.[1][2]

    • Photolysis: Exposure to UV and visible light can induce complex degradation, often resulting in multiple degradation products.[4]

  • Question 2: How can I proactively assess the stability of a newly synthesized substituted quinazoline?

  • Answer: A forced degradation (stress testing) study is the standard approach to rapidly assess the intrinsic stability of a new chemical entity.[10][11] This involves subjecting the compound to a variety of harsh conditions, including:

    • Acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH)

    • Oxidation (e.g., 3% H₂O₂)

    • High temperature (e.g., 70-80°C)

    • Photolytic exposure (as per ICH Q1B guidelines)[5][6][7][8] The extent of degradation is monitored by a stability-indicating analytical method, typically HPLC.

  • Question 3: Are there any formulation strategies to improve the stability of quinazoline derivatives in solution?

  • Answer: Yes, several formulation strategies can enhance the stability of substituted quinazolines:

    • pH and Buffer Selection: Formulating the compound at its pH of maximum stability is crucial.

    • Use of Co-solvents: Employing co-solvents such as propylene glycol or polyethylene glycol (PEGs) can sometimes improve stability by reducing the activity of water.

    • Antioxidants: If the compound is prone to oxidation, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.

    • Complexation: For certain derivatives, complexation with cyclodextrins can protect the molecule from degradation by encapsulating the labile parts of the structure.[12]

    • Lyophilization: For long-term storage, lyophilizing the compound from an aqueous solution containing appropriate excipients can significantly improve its stability.

Quantitative Data Summary

The stability of substituted quinazolines is highly dependent on their specific substitution patterns and the conditions they are exposed to. The following tables provide a summary of representative quantitative data from stability studies on various quinazoline derivatives.

Table 1: Stability of Substituted Quinazolines under Hydrolytic and Oxidative Stress

Compound ClassConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Product(s)
Piperazinyl quinazolines0.1 M HCl880Significant2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[4]
Piperazinyl quinazolines0.1 M NaOH280Complete2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[4]
4-aminoquinazolinesBoiling HCl-100Completeo-Aminobenzaldehyde, formic acid, ammonia[1]
General Quinazoline3% H₂O₂24Room TempVariableN-oxides, quinazolinones[13]

Table 2: Stability of Substituted Quinazolines in Different Solvents

CompoundSolventConcentration (M)Storage ConditionsStability DurationReference
BG1188Ultrapure Water10⁻³4°C, in dark> 40 days (1032 hours)[3]
BG1188DMSO10⁻³Room Temp, in darkUnstable, immediate changes[3]
Various0.2% DMSO--Up to 96 hours[14]

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the substituted quinazoline at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

    • Dissolve the heat-treated sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 3).

Protocol 2: pH-Dependent Stability Study

Objective: To determine the pH at which the substituted quinazoline exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 5, 7, 9, 10).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a small amount of organic solvent (e.g., acetonitrile).

    • Spike a known volume of the stock solution into each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Ensure the volume of organic solvent is minimal (e.g., <1%) to not significantly alter the buffer pH.

  • Incubation: Incubate the buffered solutions in a constant temperature bath (e.g., 37°C or 50°C), protected from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): If degradation is rapid, quench the reaction by diluting the aliquot in the mobile phase and immediately analyzing or freezing for later analysis.

  • HPLC Analysis: Quantify the remaining parent compound in each sample using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining compound versus time for each pH. Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics). Plot log(k) versus pH to identify the pH of maximum stability.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent quinazoline compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the parent compound, and use a PDA detector to check for peak purity and the presence of co-eluting peaks.

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.

Protocol 4: Photostability Study (as per ICH Q1B)

Objective: To evaluate the stability of a substituted quinazoline upon exposure to light.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable, transparent container.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • Dark Control: Prepare identical samples and wrap them in aluminum foil to protect them from light. Store these dark controls under the same temperature conditions as the light-exposed samples.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Assay the parent compound and quantify any degradation products using a validated stability-indicating HPLC method.

  • Evaluation: Compare the results from the light-exposed samples to those of the dark controls to determine the extent of photolytic degradation.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of substituted quinazolines.

G Troubleshooting Workflow for Quinazoline Instability start Instability Observed (e.g., extra peaks, loss of parent compound) check_conditions Review Experimental Conditions (Solvent, pH, Temp, Light) start->check_conditions is_aqueous Aqueous Solution? check_conditions->is_aqueous Solvent/pH is_light Light Exposure? check_conditions->is_light Environment forced_degradation Conduct Forced Degradation Study (Protocol 1) check_conditions->forced_degradation Uncertain Cause hydrolysis_protocol Perform pH Stability Study (Protocol 2) is_aqueous->hydrolysis_protocol Yes photostability_protocol Perform Photostability Study (Protocol 4) is_light->photostability_protocol Yes optimize_ph Optimize pH and/or use fresh solutions hydrolysis_protocol->optimize_ph protect_from_light Protect from light (amber vials, foil) photostability_protocol->protect_from_light identify_degradants Identify Degradants and Modify Compound/Formulation forced_degradation->identify_degradants

Caption: A decision tree for troubleshooting stability issues with substituted quinazolines.

G General Experimental Workflow for Stability Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Characterization & Mitigation forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev ph_stability pH-Rate Profile Study hplc_dev->ph_stability kinetic_analysis Kinetic Analysis (Determine degradation rates) ph_stability->kinetic_analysis degradant_id Degradant Identification (LC-MS, NMR) kinetic_analysis->degradant_id formulation_dev Formulation Development/ Compound Modification degradant_id->formulation_dev

Caption: A workflow for the systematic stability assessment of substituted quinazolines.

G Potential Degradation Pathways of a Substituted Quinazoline parent Substituted Quinazoline hydrolysis Hydrolysis (H+ or OH-) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis_prod Ring-Opened Products (e.g., Substituted 2-Aminobenzaldehydes) hydrolysis->hydrolysis_prod oxidation_prod Oxidized Products (e.g., N-Oxides, Quinazolinones) oxidation->oxidation_prod photolysis_prod Multiple Photodegradants photolysis->photolysis_prod

Caption: A simplified diagram showing the major degradation pathways for substituted quinazolines.

References

Technical Support Center: Synthesis of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminoquinazoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-aminoquinazoline derivatives, categorized by the synthetic approach.

Synthesis from 2-Aminobenzonitrile

Question 1: I am observing a very low or no yield of my desired 4-aminoquinazoline derivative when starting from 2-aminobenzonitrile.

Answer:

Low or no product yield is a frequent challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Reaction Temperature and Time: The reaction of 2-aminobenzonitrile with reagents like formamide often requires high temperatures, typically refluxing at around 190-220°C for several hours.[1] Ensure your reaction is reaching and maintaining the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.

  • Reagent Quality: The purity of your 2-aminobenzonitrile and other reactants is crucial. Impurities can lead to side reactions and a decrease in yield. Ensure your starting materials are of high purity.

  • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[2]

  • Catalyst: Some methods utilize catalysts, such as copper salts, to facilitate the cyclization.[3][4] If your protocol includes a catalyst, ensure it is active and used in the correct stoichiometric amount.

Question 2: I am seeing multiple spots on my TLC plate, indicating the presence of impurities and side products. What are the likely side reactions?

Answer:

Side reactions can compete with the desired product formation. Common side products when using 2-aminobenzonitrile include:

  • Unreacted Starting Material: If the reaction is incomplete, you will observe the starting 2-aminobenzonitrile.

  • Formation of N,N'-bis(2-cyanophenyl)formamidine: This can occur if the stoichiometry is not carefully controlled.

  • Polymeric Materials: At high temperatures, polymerization of starting materials or intermediates can lead to insoluble byproducts.

To minimize side reactions, ensure accurate stoichiometry of reactants and optimize the reaction temperature and time. Purification by column chromatography is often necessary to isolate the desired product.

Synthesis from Anthranilic Acid

Question 3: My synthesis of quinazolin-4(3H)-one from anthranilic acid and formamide is giving a low yield. How can I improve it?

Answer:

The reaction of anthranilic acid with formamide to form quinazolin-4(3H)-one, a precursor to 4-aminoquinazolines, can be optimized.

  • Temperature Control: This reaction typically requires heating at 120-180°C.[5][6] Overheating can lead to the decomposition of formamide and the formation of byproducts. Careful temperature control is essential.

  • Reaction Time: The reaction time can vary. Monitoring by TLC is crucial to determine the point of maximum conversion without significant product degradation.

  • Excess Formamide: Using an excess of formamide can help drive the reaction to completion.[5]

Synthesis from 4-Chloroquinazoline (Nucleophilic Substitution)

Question 4: The nucleophilic aromatic substitution (SNA r) reaction of my 4-chloroquinazoline with an amine is sluggish and gives a poor yield.

Answer:

The reactivity of the amine and the reaction conditions are key to a successful SNAr reaction.

  • Amine Nucleophilicity: Electron-rich anilines and aliphatic amines are generally more reactive and give better yields under milder conditions.[7] Electron-poor anilines may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a catalyst.[7]

  • Solvent: The choice of solvent is important. Alcohols like 2-propanol or ethanol are commonly used. In some cases, polar aprotic solvents like DMF can be beneficial.

  • Microwave-Assisted Synthesis: This method is highly effective for accelerating the SNAr reaction and improving yields, often reducing reaction times from many hours to several minutes.[7]

  • Base: The addition of a non-nucleophilic base can be necessary to neutralize the HCl generated during the reaction, especially when using amine hydrochlorides as starting materials.

Question 5: I am struggling with the purification of my 4-aminoquinazoline derivative. What are some common challenges and solutions?

Answer:

Purification can be challenging due to the nature of the compounds and potential impurities.

  • Solubility: 4-Aminoquinazoline derivatives can have varying solubilities. It is important to find a suitable solvent system for recrystallization or column chromatography.

  • Column Chromatography: Silica gel column chromatography is a common purification method. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is sufficiently pure, recrystallization from a suitable solvent can be an effective final purification step.

  • Residual Starting Materials: Unreacted 4-chloroquinazoline or the amine can be common impurities. Careful monitoring of the reaction can help ensure complete conversion.

Data Presentation

Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines.

CompoundMethodReaction TimeYield (%)
5aClassical12 h42.5
5aMicrowave20 min95.7
5bClassical12 h37.3
5bMicrowave20 min96.5
5cClassical12 h40.1
5cMicrowave20 min92.3

Data adapted from a study on microwave-assisted synthesis, highlighting the significant improvement in reaction time and yield.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines from 4-Chloroquinazoline[2]
  • In a microwave-safe vessel, combine 4-chloroquinazoline (1.0 eq), the desired amine (1.0-1.2 eq), and a suitable solvent such as 2-propanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) and power (e.g., 60-100W) for a specified time (typically 10-30 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by washing with water followed by filtration, or by silica gel column chromatography.

Protocol 2: Synthesis of 4-Aminoquinazoline from 2-Aminobenzonitrile and Formamide[1]
  • In a round-bottom flask equipped with a reflux condenser, mix o-aminobenzonitrile (1.0 eq) and formamide (a significant excess, e.g., 4-5 equivalents).

  • Heat the mixture to reflux (approximately 220°C) for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. Collect the crystals by filtration.

  • Wash the collected solid with a small amount of cold water.

  • Dry the product under reduced pressure.

Mandatory Visualizations

Signaling Pathways

4-Aminoquinazoline derivatives are well-known as potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Their mechanism of action involves blocking the ATP binding site of the kinase domain, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS P PI3K PI3K Dimerization->PI3K P Quinazoline 4-Aminoquinazoline Derivative Quinazoline->Dimerization Inhibition ATP ATP Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization ADP ADP PLCg PLCγ Dimerization->PLCg P PI3K PI3K Dimerization->PI3K P Quinazoline 4-Aminoquinazoline Derivative Quinazoline->Dimerization Inhibition ATP ATP PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Synthesis_Workflow Start Select Starting Material (e.g., 2-Aminobenzonitrile) Reaction Reaction Setup - Reagents - Solvent - Catalyst (if any) Start->Reaction Heating Heating Method - Conventional Reflux or - Microwave Irradiation Reaction->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Continue reaction Workup Work-up - Quenching - Extraction Monitoring->Workup Reaction complete Purification Purification - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure 4-Aminoquinazoline Derivative Characterization->End Troubleshooting_Logic Problem Problem: Low or No Product Yield Check1 Check Reaction Conditions: - Temperature - Time Problem->Check1 Check2 Check Reagent Quality: - Purity of Starting Materials - Catalyst Activity Problem->Check2 Check3 Consider Alternative Method: - Microwave Synthesis Problem->Check3 Solution1 Optimize Temperature and Time (Monitor with TLC) Check1->Solution1 Solution2 Use Pure Reagents Verify Catalyst Check2->Solution2 Solution3 Switch to Microwave Protocol Check3->Solution3 Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

References

Technical Support Center: Optimization of Microwave-Assisted Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of microwave-assisted quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for efficient and high-yield synthesis of quinazoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the microwave-assisted synthesis of quinazolines.

Q1: My reaction yield is consistently low. What are the key parameters to optimize?

A1: Low yields in microwave-assisted quinazoline synthesis can often be attributed to several factors. A systematic optimization of the following parameters is recommended:

  • Microwave Power and Temperature: Over-irradiation can lead to decomposition of reactants and products. Start with a lower power setting and gradually increase it. Temperature control is crucial; monitor the internal reaction temperature to avoid exceeding the decomposition point of your compounds. For instance, in the synthesis of (quinazolin-4-ylamino)methylphosphonates, optimized conditions were found to be 100°C for 20 minutes.

  • Reaction Time: Microwave synthesis significantly reduces reaction times compared to conventional heating.[1][2] However, insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using TLC or LC-MS at different time points to determine the optimal duration. Some reactions can be completed in as little as 3-4 minutes.

  • Solvent: The choice of solvent is critical due to its interaction with microwaves. Polar solvents with high tan δ values (dielectric loss) are more efficient at absorbing microwave energy. However, solvent-free conditions or the use of high-boiling point, non-polar solvents like pinane can also be highly effective and offer green chemistry benefits.[1][3] In some cases, using acetic acid as a solvent has shown to provide better yields compared to solvent-free methods.

  • Catalyst and Reagents: The choice and amount of catalyst can dramatically impact the yield. For copper-catalyzed reactions, optimizing the copper source (e.g., CuI) and the amount of base (e.g., Cs2CO3) is essential.[4] The use of solid-supported reagents like acidic alumina, silica gel, or montmorillonite K-10 under solvent-free conditions can also enhance yields.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation is a common issue that can be addressed by:

  • Precise Temperature Control: Hot spots, a phenomenon where localized areas within the reaction mixture have significantly higher temperatures, can lead to undesired side reactions. Using a dedicated monomode microwave reactor with efficient stirring can ensure uniform heating and minimize hot spots.[1][5][6][7]

  • Microwave Power Modulation: In some cases, the microwave power level can influence selectivity. For example, in the synthesis of certain quinazolines from 2,6-dicyanoaniline derivatives, irradiation at 450 W yielded the desired quinazolines, while at 300 W, 2-dihydroquinazolines were exclusively obtained.

  • Choice of Starting Materials and Reagents: The purity of your starting materials is crucial. Additionally, the choice of reagents can direct the reaction towards the desired product. For instance, in the Niementowski reaction, using amides instead of cyanogen was an early optimization to improve the synthesis of quinazolinones.

Q3: My reaction is not going to completion, even after extended irradiation time. What could be the problem?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Microwave Coupling: If the dielectric properties of your reaction mixture are not suitable for microwave absorption, heating will be inefficient. Adding a small amount of a polar solvent or a substance with high dielectric loss (e.g., graphite) can improve energy absorption.

  • Inadequate Temperature: The reaction may require a higher temperature to proceed to completion. Ensure your microwave setup can safely reach and maintain the required temperature.

  • Reagent Stoichiometry: Re-evaluate the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Consider adding the catalyst in portions or using a more robust catalytic system.

Q4: Are there any green chemistry approaches for microwave-assisted quinazoline synthesis?

A4: Yes, microwave-assisted synthesis is inherently considered a green chemistry technique due to its energy efficiency and reduced reaction times.[1][2] To further enhance its green credentials, consider the following:

  • Solvent-Free Reactions: Many microwave-assisted quinazoline syntheses can be performed under solvent-free conditions, which significantly reduces waste.[2][4] The reaction of anthranilic acid derivatives with formamide on solid supports like silica gel or alumina is a good example.[1]

  • Use of Greener Solvents: If a solvent is necessary, consider using water or bio-sourced solvents like pinane.[1][3]

  • Catalyst-Free Reactions: Some protocols allow for the synthesis of quinazolines without the need for a catalyst, further simplifying the work-up and reducing waste.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various optimized microwave-assisted quinazoline synthesis protocols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Heating ConditionsConventional Yield (%)Microwave ConditionsMicrowave Yield (%)Reference
Quinazolinone Synthesis3-6 hours48-8910-20 minutes66-97[1]
(Quinazolin-4-ylamino)methylphosphonate SynthesisNot specifiedLower yields100°C, 20 minHigher yields
Copper-Catalyzed Quinazolinone SynthesisOil bath, 16 hours55130°C, 2 hoursup to 92[4]

Table 2: Optimization of Reaction Parameters for Copper-Catalyzed Quinazolinone Synthesis

EntryReactant 1 (mmol)Reactant 2 (equiv.)Catalyst (mol%)Base (equiv.)Temperature (°C)Time (h)Yield (%)
12-aminobenzamide (0.5)benzyl alcohol (5.0)CuI (20)Cs₂CO₃ (1.5)130292
22-amino-5-methylbenzamide (0.5)benzyl alcohol (5.0)CuI (20)Cs₂CO₃ (1.5)130285
32-amino-5-chlorobenzamide (0.5)benzyl alcohol (5.0)CuI (20)Cs₂CO₃ (1.5)130288
Data adapted from a study on copper-catalyzed aerobic oxidative synthesis of quinazolinones.[4]

Table 3: Effect of Microwave Power on Product Selectivity

Starting MaterialAldehydeMicrowave Power (W)ProductYield (%)
Imine regioisomer 17Various450Quinazoline 19Good
Imine regioisomer 17Various3002-Dihydroquinazoline 21Exclusive
Imine regioisomer 18Various450Quinazoline 20Good
Imine regioisomer 18Various3002-Dihydroquinazoline 22Exclusive
Data based on the synthesis of novel quinazolines from 2,6-dicyanoaniline derivatives.

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This is a generalized protocol and may require optimization for specific substrates.

  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the appropriate acylamide (1 mmol) and ammonium formate (5 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for a duration of 4-20 minutes.

  • Work-up: After cooling, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Microwave-Assisted Synthesis of Quinazolinones

  • Reactant Preparation: To a microwave vial, add 2-aminobenzamide (0.5 mmol), the corresponding alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130°C for 2 hours under an oxygen atmosphere.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Purify the residue directly by column chromatography on silica gel to afford the desired quinazolinone product.[4]

Visualizations

Below are diagrams illustrating key workflows and relationships in microwave-assisted quinazoline synthesis.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification prep Combine Reactants, Catalyst, and Solvent in Microwave Vial irradiate Seal Vessel & Irradiate in Microwave Reactor prep->irradiate Set T, P, t workup Cool, Quench, & Extract irradiate->workup purify Column Chromatography workup->purify characterize Characterize Pure Product purify->characterize

Caption: A generalized experimental workflow for microwave-assisted synthesis.

troubleshooting_logic cluster_params Optimization Parameters cluster_issues Potential Issues start Low Yield? temp Adjust Temperature start->temp time Optimize Time start->time power Vary Microwave Power start->power solvent Change Solvent start->solvent catalyst Screen Catalysts start->catalyst decomposition Product/Reactant Decomposition temp->decomposition incomplete Incomplete Conversion time->incomplete side_reactions Side Product Formation power->side_reactions solvent->incomplete catalyst->incomplete

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Bromomethyl)-4-chloroquinazoline. Our aim is to help you identify and remove impurities from this critical precursor, ensuring the quality and reliability of your downstream applications.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common pathway to this compound involves the following steps:

  • Cyclization: Formation of 6-methyl-quinazolin-4(3H)-one from a suitable anthranilic acid derivative.

  • Chlorination: Conversion of 6-methyl-quinazolin-4(3H)-one to 6-methyl-4-chloroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Bromination: Radical bromination of the methyl group of 6-methyl-4-chloroquinazoline using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Based on this synthetic sequence, the most likely impurities are:

  • Unreacted Starting Materials: 6-methyl-4-chloroquinazoline.

  • Intermediates: 6-methyl-quinazolin-4(3H)-one.

  • By-products of Bromination: 6-(Dibromomethyl)-4-chloroquinazoline (from over-bromination) and other brominated species.

  • Reagents and their by-products: Residual NBS and succinimide.

Q2: My final product shows a lower melting point than expected and the NMR spectrum is complex. What could be the issue?

A2: A depressed melting point and a complex Nuclear Magnetic Resonance (NMR) spectrum are classic indicators of impurities. The presence of unreacted 6-methyl-4-chloroquinazoline or the over-brominated 6-(dibromomethyl)-4-chloroquinazoline by-product are common culprits. It is also possible that residual solvents or reagents are trapped in your solid material.

Q3: How can I remove unreacted 6-methyl-4-chloroquinazoline from my product?

A3: Both the starting material and the desired product have similar quinazoline cores, but the introduction of the bromomethyl group alters their polarity. This difference can be exploited for separation using column chromatography. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should effectively separate the less polar 6-methyl-4-chloroquinazoline from the more polar this compound.

Q4: I suspect my product is contaminated with the 6-(dibromomethyl)-4-chloroquinazoline. How can I purify it?

A4: The dibrominated by-product will be significantly more polar than your target compound. Careful column chromatography is the most effective method for separation. A shallow gradient elution will be crucial to achieve good resolution between the mono- and di-brominated species.

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization can be an effective technique, particularly for removing less soluble impurities. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have either very high or very low solubility across the temperature range, will yield the best results. A good starting point for solvent screening would be combinations of polar and non-polar solvents like ethanol/water or ethyl acetate/hexanes.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Column Chromatography

Objective: To separate this compound from less polar impurities like 6-methyl-4-chloroquinazoline and more polar impurities such as 6-(dibromomethyl)-4-chloroquinazoline.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexanes and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the compounds with increasing polarity. The desired product should elute after the unreacted starting material and before the di-brominated by-product.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

Objective: To purify this compound by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot solvent (or the more soluble component of a solvent mixture).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

The following table summarizes hypothetical purity data before and after purification to illustrate the effectiveness of the described methods.

Purification MethodInitial Purity (%)Final Purity (%)Common Impurities Removed
Column Chromatography85>986-methyl-4-chloroquinazoline, 6-(dibromomethyl)-4-chloroquinazoline
Recrystallization85~95Less soluble starting materials, some by-products

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting and the general purification process.

G Troubleshooting Workflow for Impurity Removal cluster_0 Problem Identification cluster_1 Purification Strategy cluster_2 Outcome Crude Product Crude Product Analyze Purity (TLC, NMR, LC-MS) Analyze Purity (TLC, NMR, LC-MS) Crude Product->Analyze Purity (TLC, NMR, LC-MS) Identify Impurities Identify Impurities Analyze Purity (TLC, NMR, LC-MS)->Identify Impurities Select Method Select Method Identify Impurities->Select Method Column Chromatography Column Chromatography Select Method->Column Chromatography Different Polarities Recrystallization Recrystallization Select Method->Recrystallization Different Solubilities Analyze Final Purity Analyze Final Purity Column Chromatography->Analyze Final Purity Recrystallization->Analyze Final Purity Pure Product Pure Product Analyze Final Purity->Pure Product G General Purification Workflow Crude Material Crude Material Purification Step Purification Step Crude Material->Purification Step Isolation of Purified Compound Isolation of Purified Compound Purification Step->Isolation of Purified Compound Drying Drying Isolation of Purified Compound->Drying Final Pure Product Final Pure Product Drying->Final Pure Product

Technical Support Center: Synthesis with Hygroscopic Bromomethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for handling hygroscopic bromomethyl compounds in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: My hygroscopic bromomethyl compound has turned into a sticky solid or a liquid. What should I do?

A1: This indicates significant water absorption.[1][2][3] The compound may have hydrolyzed, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid.[4] Depending on the extent of decomposition, the material may not be suitable for your reaction. It is crucial to store hygroscopic compounds in a desiccator over a drying agent or in a glovebox under an inert atmosphere.[1][5][6][7] For future prevention, purchase smaller quantities that can be used quickly, and always seal the container tightly with paraffin film after use.[5][7]

Q2: What is the best way to store a hygroscopic bromomethyl compound?

A2: Proper storage is critical to maintain the integrity of your compound. The ideal method is to store it in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[6][8][9] If a glovebox is unavailable, store the compound in a tightly sealed container inside a desiccator containing a suitable desiccant like Drierite™ or phosphorus pentoxide.[1][7] For added protection, you can place the primary container inside a larger, sealed container with more desiccant.[7] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[7]

Q3: I'm seeing a significant amount of a ring-brominated byproduct in my reaction. How can I improve selectivity for the benzylic position?

A3: Ring bromination is a common side reaction that competes with the desired free-radical bromination of the methyl group.[4][10] This is often caused by the presence of acid or free bromine. To favor benzylic bromination, ensure your reaction is performed under conditions that promote a radical mechanism:

  • Use a Radical Initiator: Employ a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][10]

  • Use High-Purity NBS: N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, steady concentration of bromine.[10] Use freshly recrystallized NBS, as older batches can contain bromine and HBr, which promote ionic ring bromination.[4][10]

  • Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry.[4] Water can lead to the formation of HBr, catalyzing the undesired side reaction.

  • Non-Polar Solvent: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can favor the ionic pathway.[4]

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Reagent Decomposition: Your hygroscopic bromomethyl compound may have degraded due to moisture exposure.[10]

  • Impure Reagents: As mentioned, impure NBS can lead to side reactions.[4][10] Ensure all reagents are of high purity and solvents are anhydrous.[11][12]

  • Suboptimal Reaction Conditions: The reaction may not be going to completion.[13] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the temperature is appropriate for radical initiation.[10][13]

  • Product Instability: The bromomethyl product itself might be unstable and decompose during workup or purification.[4][10] Minimize contact with water and protic solvents during the workup.[4]

Troubleshooting Guides

Issue: Low Yield in a Benzylic Bromination Reaction

This guide provides a systematic approach to troubleshooting low yields when using a hygroscopic bromomethyl precursor or synthesizing a bromomethyl compound.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_purification Assess Workup & Purification start->workup_purification sub_reagent Hygroscopic Starting Material Degraded? reagent_quality->sub_reagent nbs_purity NBS Purity (Old/Decomposed)? reagent_quality->nbs_purity solvent_dryness Solvent Anhydrous? reagent_quality->solvent_dryness temp_initiator Incorrect Temperature or Initiator? reaction_conditions->temp_initiator reaction_time Incomplete Reaction (Monitor by TLC)? reaction_conditions->reaction_time atmosphere Inert Atmosphere Maintained? reaction_conditions->atmosphere hydrolysis Product Hydrolysis During Workup? workup_purification->hydrolysis purification_loss Loss During Chromatography/Distillation? workup_purification->purification_loss solution1 Solution: Use fresh reagent, store under inert gas. sub_reagent->solution1 solution2 Solution: Recrystallize NBS. nbs_purity->solution2 solution3 Solution: Use freshly dried solvent. solvent_dryness->solution3 solution4 Solution: Optimize temperature and initiator concentration. temp_initiator->solution4 solution5 Solution: Increase reaction time. reaction_time->solution5 solution6 Solution: Improve inert gas technique. atmosphere->solution6 solution7 Solution: Minimize water contact, use brine wash, dry thoroughly. hydrolysis->solution7 solution8 Solution: Re-evaluate purification method. purification_loss->solution8

Caption: Troubleshooting decision tree for low reaction yields.

Issue: Handling a Hygroscopic Solid Reagent

This workflow outlines the proper procedure for weighing and adding a hygroscopic bromomethyl compound to a reaction.

Workflow for Handling a Hygroscopic Solid

HandlingHygroscopicSolid start Start: Prepare to Weigh Hygroscopic Solid glovebox_check Is a Glovebox Available? start->glovebox_check weigh_in_glovebox 1. Transfer reagent, balance, and glassware into glovebox. 2. Weigh solid directly into the reaction flask under inert atmosphere. glovebox_check->weigh_in_glovebox Yes benchtop_prep 1. Dry reaction flask in oven and cool under inert gas stream. 2. Have all reagents and solvents ready. glovebox_check->benchtop_prep No end Proceed with Reaction weigh_in_glovebox->end weigh_quickly 3. Briefly remove flask from inert gas. 4. Weigh solid quickly on the bench. 5. Immediately add to the flask. benchtop_prep->weigh_quickly re_inert 6. Re-establish inert atmosphere in the reaction flask. weigh_quickly->re_inert re_inert->end

Caption: Procedural workflow for handling hygroscopic solids.

Data Presentation

Table 1: Water Content of Common Solvents After Various Drying Methods

SolventDrying Agent/MethodWater Content (ppm)Reference
Tetrahydrofuran (THF)Reflux over Na/benzophenone~43[11][12]
Activated 3Å molecular sieves (20% m/v, 48h)Low ppm levels[11][12]
Column of activated neutral aluminaLow ppm levels (rapid)[11][12]
Dichloromethane (DCM)Heating over CaH₂~13[11][12]
Activated 3Å molecular sievesSingle-digit ppm[11][12]
MethanolKOH33[11][12]
Mg/I₂54[11][12]

Experimental Protocols

Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)

Objective: To purify commercial NBS to remove succinimide, bromine, and HBr, which can cause unwanted side reactions.[10]

Materials:

  • N-Bromosuccinimide (technical grade)

  • Deionized water

  • Large Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • In a large Erlenmeyer flask, add 100 g of NBS to 500 mL of deionized water.

  • Heat the suspension with stirring until the NBS dissolves completely. The solution may have a yellow or orange tint.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, white, crystalline needles of pure NBS will precipitate.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified NBS under high vacuum for several hours. The resulting product should be a pure white, crystalline solid.

  • Store the recrystallized NBS in a desiccator, protected from light.

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

Objective: To perform a reaction using a hygroscopic bromomethyl compound, excluding atmospheric moisture and oxygen.[6][14]

Materials:

  • Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifolds

  • Oven-dried Schlenk flask with a stir bar

  • Septa, needles, and syringes

  • Cannula (double-tipped needle)

  • Hygroscopic bromomethyl compound

  • Anhydrous solvent

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask and any other glassware are thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot.[8][15] Allow to cool to room temperature under a stream of inert gas.

  • Inerting the Flask: Attach the cooled flask to the Schlenk line. Perform at least three "evacuate-refill" cycles:

    • Evacuate the flask under vacuum for several minutes.

    • Refill the flask with inert gas.

    • Repeat this cycle two more times to ensure a robust inert atmosphere.[6]

  • Adding the Solid Reagent:

    • If using a glovebox: Weigh the hygroscopic solid directly into the Schlenk flask inside the glovebox, seal it, and then attach it to the Schlenk line.[14]

    • If without a glovebox: Briefly remove the flask's stopper under a positive flow of inert gas and quickly add the pre-weighed solid. Reseal the flask and perform one more evacuate-refill cycle.

  • Adding Anhydrous Solvent:

    • Use a dry syringe or a cannula to transfer the anhydrous solvent from a Sure/Seal™ bottle or a solvent still into the reaction flask.[8][14]

    • To use a syringe, first flush it with inert gas.[8][15] Puncture the septum on the solvent bottle, draw the required volume, and then transfer it to the reaction flask through its septum.

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction, indicated by a bubbler.[8][15] Proceed with heating, cooling, or stirring as required by your specific synthesis.

References

Technical Support Center: Quinazoline-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with quinazoline-based drug development.

I. Synthesis and Chemical Properties

This section addresses common challenges encountered during the synthesis and handling of quinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield or no formation of my desired quinazoline product. What are the common causes and troubleshooting steps?

A1: Low or no yield is a frequent issue in quinazoline synthesis. Key factors to investigate include:

  • Reaction Conditions: Classical methods like the Bischler synthesis may necessitate high temperatures (>120°C) and pressure.[1] In contrast, modern catalytic approaches often proceed under milder conditions. It is crucial to optimize temperature and reaction time for your specific protocol. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal duration.[1]

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as the presence of water can lead to unwanted side reactions.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of sensitive reagents.[2]

  • Starting Material Reactivity: The electronic and steric properties of substituents on the starting materials can significantly influence the reaction's efficiency.

  • Catalyst Activity: If a catalyst is used, ensure it is not deactivated. For instance, some palladium catalysts are sensitive to air and moisture.[2]

Q2: What are common side reactions in classical quinazoline syntheses like the Niementowski or Friedländer reactions?

A2: In the Niementowski reaction, which involves the condensation of anthranilic acids with amides, high temperatures can cause decomposition of starting materials.[2] The Friedländer synthesis, which uses 2-aminobenzaldehydes or ketones, can sometimes yield quinoline derivatives as byproducts if conditions are not carefully controlled.[2]

Troubleshooting Guide: Synthesis
Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reactionExtend reaction time and monitor via TLC/LC-MS.
Suboptimal temperaturePerform a temperature screen to find the optimal condition.
Poor solubility of reactantsSelect a solvent where all reactants are soluble at the reaction temperature (e.g., DMF, DMSO for polar substrates; toluene, dioxane for less polar ones).[2]
Presence of waterUse anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.[2]
Formation of Impurities Side reactionsCarefully control reaction temperature and stoichiometry. Purify starting materials before use.
Decomposition of productMinimize reaction time and work-up under mild conditions.

II. Solubility and Bioavailability

Poor aqueous solubility is a major hurdle in the development of many quinazoline-based drug candidates, impacting both in vitro assays and in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: My quinazoline compound is poorly soluble in aqueous solutions. What strategies can I employ to improve its solubility for in vitro testing?

A1: Several techniques can be used to enhance the solubility of quinazoline derivatives for experimental purposes:

  • Co-solvents: The addition of a small percentage of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) can significantly improve solubility.[3][4]

  • pH Adjustment: Since many quinazoline derivatives have basic nitrogen atoms, their solubility can be pH-dependent. Adjusting the pH of the buffer to protonate these nitrogens can increase aqueous solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[4][5]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[3]

Q2: What formulation approaches can be used to improve the oral bioavailability of poorly soluble quinazoline drugs?

A2: Enhancing oral bioavailability often requires more advanced formulation strategies:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can create a more soluble amorphous form.[4][6][7]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[5][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and liposomes can encapsulate the drug and facilitate its absorption.[3]

Experimental Protocol: Preparation of a Solid Dispersion

This protocol provides a general guideline for enhancing the solubility of a quinazoline derivative using a solid dispersion technique with a hydrophilic carrier.

Materials:

  • Quinazoline derivative

  • Hydrophilic carrier (e.g., Polaxamer 407, PVP K30, PEG 6000)[3]

  • Volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol)[3]

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Selection of Carrier: Choose a hydrophilic carrier that is compatible with your downstream applications.

  • Dissolution: Dissolve both the quinazoline compound and the chosen carrier in a suitable volatile solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.[3]

  • Drying: Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.[3]

III. Off-Target Effects and Selectivity

While many quinazoline-based drugs are designed to be highly specific, off-target activities are a common concern, potentially leading to toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects associated with quinazoline-based kinase inhibitors?

A1: A primary concern is the cross-reactivity with other kinases, as the ATP-binding pocket is conserved across the kinome. For example, many EGFR inhibitors also show activity against other receptor tyrosine kinases. Another significant off-target effect is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.

Q2: How can I assess the selectivity of my quinazoline compound?

A2: A kinase selectivity profile is essential. This typically involves screening your compound against a large panel of kinases at a fixed concentration to identify potential off-target interactions. Follow-up dose-response experiments should be performed for any kinases that show significant inhibition to determine the IC50 values.

Experimental Protocol: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a quinazoline inhibitor against a panel of protein kinases using a luminescence-based assay that measures ADP production.

Materials:

  • Kinase panel

  • Corresponding kinase substrates

  • ATP

  • Test compound (quinazoline derivative)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Multi-well plates (white, opaque)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.[9]

  • Kinase Reaction:

    • In a multi-well plate, add the diluted compound or DMSO control.

    • Add the specific kinase to each well and incubate briefly to allow for inhibitor binding.[9]

    • Initiate the reaction by adding a mixture of the corresponding substrate and ATP.[9]

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).[9]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[9]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[9]

Data Presentation: Kinase Selectivity of Representative Quinazoline Inhibitors

The following table summarizes the inhibitory activity (IC50 values in nM) of several well-known quinazoline-based kinase inhibitors against their primary target and common off-targets. Lower IC50 values indicate higher potency.

CompoundPrimary TargetIC50 (nM)Off-TargetIC50 (nM)
Gefitinib EGFR2-37HER23,400
Erlotinib EGFR2HER2>10,000
Lapatinib EGFR/HER210.8 / 9.2c-Src344
Vandetanib VEGFR240EGFR500

Note: IC50 values can vary depending on the assay conditions.

IV. Metabolism and Pharmacokinetics

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and overall in vivo performance.

Frequently Asked Questions (FAQs)

Q1: My quinazoline compound shows high clearance in in vitro metabolic stability assays. What are the likely metabolic pathways involved?

A1: Quinazoline derivatives are susceptible to metabolism by cytochrome P450 (CYP) enzymes, which are primarily Phase I enzymes.[10] Common metabolic reactions include oxidation, hydroxylation, and demethylation. They can also undergo Phase II metabolism, such as glucuronidation.[10]

Q2: How can I improve the metabolic stability of my quinazoline lead compound?

A2: Structure-activity relationship (SAR) studies are key. Modifications to the quinazoline scaffold can block sites of metabolism. For example, introducing fluorine atoms at metabolically labile positions can prevent oxidation by CYP enzymes.

Experimental Protocol: Microsomal Stability Assay

This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes.

Materials:

  • Liver microsomes (human or other species)

  • Test compound

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, the test compound, and phosphate buffer.[11]

  • Incubation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.[11][12]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t1/2) can be calculated.

V. Acquired Resistance

A significant challenge in the clinical use of targeted therapies, including quinazoline-based inhibitors, is the development of acquired resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my quinazoline inhibitor, has developed resistance. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to quinazoline kinase inhibitors can occur through several mechanisms:

  • Secondary Mutations in the Target Kinase: A common example is the T790M "gatekeeper" mutation in EGFR, which reduces the binding affinity of first-generation inhibitors like gefitinib and erlotinib.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For instance, amplification of the MET proto-oncogene can lead to resistance to EGFR inhibitors.

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

Q2: How can I investigate the mechanism of acquired resistance in my cell line?

A2: A multi-pronged approach is necessary:

  • Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value of your compound in the resistant cell line compared to the parental line.[13]

  • Sequence the Target Gene: Sequence the gene encoding the target protein in the resistant cells to identify any potential mutations.

  • Analyze Signaling Pathways: Use techniques like Western blotting or phospho-kinase arrays to assess the activation status of known bypass pathways (e.g., PI3K/Akt, MAPK).[13][14]

Troubleshooting Guide: Acquired Resistance
Problem Possible Cause Suggested Action
Loss of compound efficacy in long-term cell culture Development of a resistant subpopulationConfirm resistance with a dose-response curve. Isolate and characterize resistant clones.[13]
No inhibition of downstream signaling in resistant cells Target mutation or bypass pathway activationSequence the target gene. Perform Western blot analysis for key signaling proteins (e.g., p-Akt, p-ERK).[14]
High variability in resistance phenotype Heterogeneous resistant populationPerform single-cell cloning to isolate and study distinct resistant populations.[13]

VI. Visualizations

Drug Development Workflow

G Quinazoline Drug Development Workflow cluster_0 Discovery cluster_1 Preclinical cluster_2 Clinical Development a Lead Identification b Synthesis & SAR a->b c In Vitro Assays (Solubility, Metabolism, Efficacy) b->c d In Vivo Models c->d e Phase I d->e f Phase II e->f g Phase III f->g

Caption: A simplified workflow for quinazoline-based drug development.

EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based drug.

Troubleshooting Logic for Poor Solubility

G Troubleshooting Poor Solubility Start Poor Aqueous Solubility CoSolvent Try Co-solvents (DMSO, Ethanol) Start->CoSolvent pH Adjust pH CoSolvent->pH No Success Solubility Improved CoSolvent->Success Yes Surfactant Add Surfactants pH->Surfactant No pH->Success Yes SolidDispersion Prepare Solid Dispersion Surfactant->SolidDispersion No Surfactant->Success Yes SolidDispersion->Success Yes Failure Still Insoluble SolidDispersion->Failure No

Caption: A decision tree for addressing poor solubility of quinazoline compounds.

References

Technical Support Center: Enhancing the Solubility of Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of quinazoline derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My quinazoline compound precipitates in the aqueous buffer during my in vitro assay.

  • Question: I dissolved my quinazoline candidate in a small amount of DMSO and diluted it into my standard aqueous phosphate buffer for an enzymatic assay. However, I'm observing precipitation, which is compromising my results. What steps can I take to resolve this?

  • Answer: Precipitation upon dilution from a DMSO stock is a common challenge with lipophilic compounds like many quinazolines.[1] This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. Here is a step-by-step guide to troubleshoot this problem:

    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay to a level below its solubility limit.[1]

    • pH Adjustment: The solubility of quinazoline derivatives can be highly dependent on pH, especially if they are ionizable weak bases.[1] For instance, the solubility of gefitinib, a quinazoline-based drug, increases at a lower (acidic) pH where it becomes ionized.[1] Consider adjusting the pH of your buffer, ensuring the new pH does not affect your assay's components or the compound's stability.

    • Introduce a Co-solvent: If pH adjustment is not feasible, consider adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer.[1][2] Examples include ethanol, propylene glycol, or polyethylene glycol (PEG).[1][2] These agents work by reducing the polarity of the solvent system.[2]

    • Use Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can be used.[1] At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic quinazoline compound, keeping it in solution.[2]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[2] Pre-incubating your compound with the cyclodextrin before diluting it into the buffer can be an effective strategy.[2]

Issue 2: My quinazoline candidate shows potent in vitro activity but has very low oral bioavailability in animal models.

  • Question: My compound is highly active in cell-based assays, but pharmacokinetic studies show minimal absorption after oral administration. I suspect poor solubility is the cause. What formulation strategies can I explore to improve its bioavailability?

  • Answer: This is a classic challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which is common for quinazoline derivatives.[3] Enhancing the dissolution rate in gastrointestinal fluids is key. Consider these advanced formulation strategies:

    • Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[3]

      • Micronization: Reduces particle size to the micrometer range.[3]

      • Nanonization: Creating nanoparticles (nanosuspensions or nanocrystals) can more significantly improve dissolution and saturation solubility.[3]

    • Solid Dispersions: This is a highly effective technique where the drug is dispersed in a hydrophilic polymer matrix (e.g., PVP, PEGs, Poloxamers).[2] This approach enhances solubility by reducing particle size to a molecular level, improving wettability, and converting the crystalline drug to a more soluble amorphous form.[2]

    • Lipid-Based Formulations: For highly lipophilic compounds, encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[2] These formulations present the drug in a solubilized state and can utilize lipid absorption pathways.[2]

Issue 3: My amorphous solid dispersion of a quinazoline derivative is recrystallizing during storage.

  • Question: I developed an amorphous solid dispersion that initially showed a great improvement in dissolution. However, upon storage, XRD analysis reveals that the drug is reverting to its crystalline form. How can I improve the physical stability of my formulation?

  • Answer: The physical stability of amorphous solid dispersions is crucial, as recrystallization negates the solubility advantage.[3] To improve stability:

    • Polymer Selection: The choice of polymer is critical. It should have a high glass transition temperature (Tg) and be miscible with the drug. A high Tg polymer restricts the molecular mobility of the drug, thus inhibiting crystal growth.[3]

    • Drug Loading: High drug loading increases the tendency for recrystallization. Experiment with lower drug-to-polymer ratios to see if stability improves.[3]

    • Manufacturing Process: The preparation method can impact stability. For some compounds, hot-melt extrusion may offer better miscibility and more uniform dispersions compared to solvent evaporation.[2]

    • Storage Conditions: Store the formulation in a low-humidity environment and at a temperature well below its Tg to minimize molecular mobility.[2]

Frequently Asked Questions (FAQs)

  • Q1: Why are many quinazoline-based compounds poorly soluble in water?

    • A1: The poor aqueous solubility of many quinazoline derivatives stems from their molecular structure. They often possess a rigid, planar, and lipophilic fused ring system.[1][2] Strong intermolecular forces in the crystal lattice require significant energy to break, and a lack of sufficient polar functional groups for hydrogen bonding with water further limits their ability to dissolve.[2]

  • Q2: What is the difference between salt formation and cocrystallization for solubility enhancement?

    • A2: Both techniques modify the solid-state form of a drug.

      • Salt Formation: This involves the transfer of a proton between an ionizable drug and a counterion, forming an ionic bond. It is a very effective method for acidic or basic compounds and can increase solubility by over 1000-fold.[2]

      • Cocrystallization: This involves combining a neutral drug with a neutral coformer through non-ionic interactions, typically hydrogen bonds. It is a valuable option for non-ionizable drugs. The solubility enhancement is generally less dramatic than with salts but can still be significant.[2]

  • Q3: How do I select the most appropriate solubility enhancement strategy for my specific quinazoline compound?

    • A3: The optimal strategy depends on the physicochemical properties of your compound. Key considerations include:

      • Ionization (pKa): If your compound is a weak acid or base, salt formation is often the most effective first-line approach.[2]

      • Thermal Stability: If the compound is stable at high temperatures, melt-based methods like hot-melt extrusion for solid dispersions are viable. If it is heat-sensitive, solvent-based methods are preferable.[2]

      • Lipophilicity (LogP): For highly lipophilic compounds, lipid-based formulations like SEDDS are often very successful.[2]

  • Q4: What are the main advantages of using a solid dispersion?

    • A4: Solid dispersions are a powerful technique for improving the dissolution of poorly soluble drugs. The primary advantages include:

      • Reduced Particle Size: Dispersing the drug at a molecular level in a carrier matrix.[2]

      • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[2]

      • Conversion to Amorphous Form: The high-energy, disordered amorphous state is more soluble and dissolves faster than the stable crystalline form.[2]

  • Q5: How can nanotechnology be applied to address the solubility of quinazolines?

    • A5: Nanotechnology offers several advanced platforms, such as creating nanosuspensions or nanocrystals.[3] Reducing the particle size to the nanometer range significantly increases the surface area, which can enhance both the dissolution rate and the saturation solubility of the compound.[3]

Quantitative Data on Solubility Enhancement

The following table summarizes quantitative data from various studies demonstrating the improvement in solubility or dissolution for specific quinazoline derivatives using different formulation technologies.

Quinazoline DerivativeFormulation TechnologyCarrier(s)/SystemFold Increase in Solubility/DissolutionReference(s)
Lapatinib DitosylateNanocrystalline Solid DispersionPolyvinylpyrrolidone (PVP), Sodium Dodecyl Sulfate (SDS)3.68-fold in aqueous solubility[4]
LapatinibSolid DispersionHPMCP HP 55Significant increase in dissolution rate
GefitinibSelf-Emulsifying Drug Delivery System (SEDDS)N/A2.14-fold increase in dissolution rate[1][5]
GefitinibSolid DispersionSoluplus®~1.6-fold higher Cmax (indicative of improved in vivo dissolution)[6]
ErlotinibCyclodextrin ComplexationRandomly Methylated-β-Cyclodextrin (RAMEB-CD)~2-fold increase in dissolution at 1 hour[7]
ErlotinibSolid DispersionPoloxamer 188 (1:5 ratio)Maximum drug release of ~90% vs. <40% for pure drug[8]
Quinazolinone DerivativeSolid DispersionPolaxamer 407Improved in-vitro dissolution rate[2][9]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol provides a general guideline for preparing a solid dispersion, a technique widely used to improve the solubility of poorly soluble drugs.[2]

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407) and a volatile solvent (e.g., ethanol, methanol, acetone) in which both the quinazoline drug and the carrier are soluble.[2]

  • Dissolution: Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.[2]

  • Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation. Continue evaporation until a dry, solid film or mass is formed on the flask wall.[2]

  • Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.[3]

  • Pulverization and Sieving: Scrape the solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle and pass it through a suitable sieve to obtain a uniform powder.[2][3]

  • Characterization: Store the resulting powder in a desiccator. Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions. Finally, perform dissolution studies to confirm the enhancement in solubility.[2]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

This protocol is a general guideline for preparing an inclusion complex with cyclodextrins.

  • Molar Ratio Selection: Select a suitable molar ratio of the quinazoline drug to the cyclodextrin (e.g., 1:1 β-cyclodextrin).[2]

  • Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.[2]

  • Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste thoroughly with a pestle for 45-60 minutes. Maintain a paste-like consistency by adding more of the solvent blend if the mixture becomes too dry.[2]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until it is completely dry.[2]

  • Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a suitable sieve to obtain a fine, uniform powder.[2]

  • Characterization: Store the complex in a desiccator. Confirm complex formation using DSC, XRD, and FTIR. Evaluate the increase in aqueous solubility by performing phase solubility studies.[2]

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

This is a common method for determining the equilibrium solubility of a compound.[10][11]

  • Preparation of Supersaturated Solution: Add an excess amount of the solid quinazoline compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[10]

  • Equilibration: Agitate the mixture in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: Centrifuge the suspension to separate the excess undissolved solid from the solution.[10]

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant. To ensure no undissolved particles are transferred, the sample can be passed through a syringe filter (e.g., 0.22 µm).[10]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[11]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for In Vitro Precipitation start Precipitation observed in aqueous buffer q1 Is lowering the final concentration acceptable? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Is the compound ionizable and assay pH flexible? q1->q2 No end Problem Resolved a1_yes->end a2_yes Adjust buffer pH q2->a2_yes Yes q3 Can a small amount of organic solvent be tolerated? q2->q3 No a2_yes->end a3_yes Add co-solvent (1-5%) (e.g., Ethanol, PEG) q3->a3_yes Yes q4 Are surfactants compatible with the assay? q3->q4 No a3_yes->end a4_yes Add surfactant (e.g., Tween 80) q4->a4_yes Yes a5 Use cyclodextrins (e.g., HP-β-CD) q4->a5 No a4_yes->end a5->end

Caption: Troubleshooting workflow for addressing precipitation in in vitro assays.

Solubility_Enhancement_Strategy Strategy Selection for Improving Oral Bioavailability start Poor Oral Bioavailability (BCS Class II/IV) q1 Is the compound ionizable (weak acid/base)? start->q1 strat1 Salt Formation q1->strat1 Yes q2 Is the compound thermally stable? q1->q2 No end Proceed to In Vivo Evaluation strat1->end strat2a Solid Dispersion (Hot-Melt Extrusion) q2->strat2a Yes strat2b Solid Dispersion (Solvent Evaporation) q2->strat2b No q3 Is the compound highly lipophilic (High LogP)? q2->q3 Consider in parallel strat2a->end strat2b->end strat3 Lipid-Based Formulations (e.g., SEDDS) q3->strat3 Yes strat4 Particle Size Reduction (Micronization/Nanonization) q3->strat4 No strat3->end strat4->end

Caption: Logical workflow for selecting a solubility enhancement strategy.

Solid_Dispersion_Workflow Experimental Workflow for Solid Dispersion (Solvent Evaporation) cluster_prep Preparation cluster_eval Evaluation p1 1. Dissolve Drug & Polymer in Common Solvent p2 2. Remove Solvent (e.g., Rotary Evaporator) p1->p2 p3 3. Dry under Vacuum p2->p3 p4 4. Pulverize and Sieve p3->p4 product Final Solid Dispersion Powder p4->product e1 A. Physical Characterization (DSC, XRD, FTIR) e2 B. Dissolution Testing e3 C. Stability Studies product->e1 product->e2 product->e3

Caption: Experimental workflow for the solid dispersion solvent evaporation method.

References

Technical Support Center: Protecting Groups in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the selection and use of protecting groups in quinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amino functionality in quinazoline synthesis?

A1: The most frequently employed protecting groups for amino functionalities during quinazoline synthesis are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).[1] The choice between them depends on the overall synthetic strategy, particularly the stability requirements during subsequent reaction steps and the desired deprotection conditions.

Q2: When should I choose a Boc protecting group?

A2: The Boc group is ideal when you require a protecting group that is stable to a wide range of non-acidic reagents but can be easily removed under acidic conditions.[2] It is commonly used in peptide synthesis and is stable to catalytic hydrogenation and basic conditions, making it compatible with many synthetic transformations.[2]

Q3: When is an Fmoc protecting group a better choice?

A3: The Fmoc group is the preferred choice when acid-labile protecting groups are present elsewhere in the molecule. Its key advantage is its lability under mild basic conditions, typically using a piperidine solution.[2] This allows for orthogonal protection strategies where other groups, such as tert-butyl esters, remain intact.

Q4: What are some common protecting groups for carboxylic acid and hydroxyl functionalities?

A4: For carboxylic acids, ester derivatives such as 4-nitrobenzyl, 4-methoxybenzyl, and tert-butyl esters are commonly used.[1] Hydroxyl groups can be protected with groups like tetrahydropyranyl (THP), methoxymethyl (MOM), benzyl (Bn), and various silyl ethers (e.g., TBDMS).[1] The selection is dictated by the stability needed for upcoming reactions.

Troubleshooting Guides

Problem 1: Incomplete removal of the Boc group.

  • Question: I am observing incomplete deprotection of the Boc group when using trifluoroacetic acid (TFA). What could be the issue and how can I resolve it?

  • Answer: Incomplete Boc deprotection can be due to several factors. Ensure your TFA is fresh and anhydrous, as moisture can affect its efficacy. The concentration of TFA and the reaction time are also critical. For substrates where the standard 20% TFA in dichloromethane (DCM) is insufficient, you can try increasing the TFA concentration or extending the reaction time.[3] Alternatively, using 4M HCl in dioxane is a common and effective alternative.[3] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Problem 2: Unexpected cleavage of other acid-sensitive groups during Boc deprotection.

  • Question: My molecule contains other acid-sensitive functional groups that are being cleaved along with the Boc group. How can I achieve selective deprotection?

  • Answer: This is a common challenge that requires careful selection of deprotection conditions. If standard TFA or HCl conditions are too harsh, you can try milder acidic conditions. For instance, using a lower concentration of TFA or performing the reaction at a lower temperature (e.g., 0°C) can enhance selectivity.[3] In some cases, switching to a different deprotection reagent, such as trimethylsilyl iodide (TMSI) in the presence of a base scavenger, can provide a more neutral deprotection environment.[4] Alternatively, if the synthesis plan allows, consider using an orthogonal protecting group like Fmoc for the amine, which is removed under basic conditions.

Problem 3: Low yield after Fmoc deprotection.

  • Question: I am experiencing low yields after the deprotection of the Fmoc group with piperidine. What are the possible causes?

  • Answer: Low yields during Fmoc deprotection can arise from incomplete reaction or side reactions. Ensure that the piperidine solution is fresh and of the correct concentration (typically 20% in DMF). The reaction is usually fast, but for sterically hindered substrates, a longer reaction time or repeated treatments may be necessary. It is also important to thoroughly wash the resin or product after deprotection to remove the dibenzofulvene-piperidine adduct, which can sometimes interfere with subsequent steps.

Data Presentation: Comparison of Common Amino Protecting Groups

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)
alt text
(Boc)₂O, base (e.g., NaOH, DMAP), aq. or organic solvent[5]Strong acid (e.g., TFA in DCM, HCl in dioxane)[5]Stable to base, catalytic hydrogenation, and mild acid.
Fmoc (9-Fluorenylmethoxycarbonyl)
alt text
Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, DIEA)[6]Mild base (e.g., 20% piperidine in DMF)[2]Stable to acid and catalytic hydrogenation.
Cbz (Carboxybenzyl)
alt text
Benzyl chloroformate, base (e.g., NaOH)Catalytic hydrogenation (H₂/Pd), HBr/AcOH, Na/liquid NH₃[2]Stable to acidic and mild basic conditions.

Experimental Protocols

Protocol 1: Boc Protection of an Amino Group

Materials:

  • Amine-containing substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the amine-containing substrate (1.0 mmol) in acetonitrile (10 mL).

  • Add di-tert-butyl dicarbonate (1.5 mmol).

  • Add a catalytic amount of DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can often be isolated by filtration if it precipitates, followed by washing with cold acetonitrile.[7]

Protocol 2: Boc Deprotection using TFA

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv) in DCM (0.1 M).

  • Add trifluoroacetic acid (20 equiv) dropwise at 0°C.

  • Stir the resulting mixture at room temperature for 3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[8]

Protocol 3: Fmoc Deprotection

Materials:

  • Fmoc-protected substrate (e.g., on a solid-phase resin)

  • 20% Piperidine in Dimethylformamide (DMF)

Procedure:

  • Suspend the Fmoc-protected resin (1.0 g) in 20% piperidine in DMF (10 mL).

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for an additional 10-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF, followed by methanol and diethyl ether to remove all traces of piperidine and the dibenzofulvene adduct.[9]

Visualizations

Protecting_Group_Selection_Workflow start Start: Need to protect an amino group acid_sensitive Are other groups in the molecule acid-sensitive? start->acid_sensitive use_fmoc Use Fmoc protecting group acid_sensitive->use_fmoc Yes base_sensitive Are other groups in the molecule base-sensitive? acid_sensitive->base_sensitive No end Proceed with synthesis use_fmoc->end use_boc Use Boc protecting group use_boc->end base_sensitive->use_boc No consider_cbz Consider Cbz or other protecting groups base_sensitive->consider_cbz Yes consider_cbz->end

Caption: Decision workflow for selecting an amino protecting group.

Orthogonal_Protection_Strategy sub Substrate Amino Group Carboxyl Group prot Protected Substrate Fmoc-NH COOtBu sub->prot Protection deprot_N Selective N-Deprotection Piperidine/DMF prot->deprot_N couple Couple next amino acid deprot_N->couple deprot_C Final Deprotection TFA couple->deprot_C final Final Quinazoline Derivative deprot_C->final

Caption: Orthogonal protection strategy using Fmoc and tBu.

References

identifying byproduct formation in 4-chloroquinazoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloroquinazoline. The information is presented in a question-and-answer format to directly address specific issues related to byproduct formation that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with 4-chloroquinazoline?

A1: 4-Chloroquinazoline is a versatile building block primarily used in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Key transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is readily displaced by various nucleophiles. Reactions with primary or secondary amines to form 4-aminoquinazolines are particularly common in medicinal chemistry.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods enable the formation of carbon-carbon and carbon-nitrogen bonds. The most prominent examples are:

    • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids.

    • Buchwald-Hartwig Amination: An alternative method for C-N bond formation with amines, often used for less reactive amines.[3]

Q2: Why is the 4-position of the quinazoline ring so reactive?

A2: In polychlorinated quinazolines, the chlorine atom at the C-4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack under relatively mild conditions.[4][5] This inherent reactivity makes it an excellent site for selective functionalization.

Q3: What are the primary byproducts I should be aware of in my 4-chloroquinazoline reactions?

A3: Byproduct formation is dependent on the reaction type. Here's a summary of common impurities:

  • In SNAr/Amination reactions: The most common byproduct is 4-hydroxyquinazoline , which results from the hydrolysis of 4-chloroquinazoline by water present in the reaction medium. If an alcohol is used as a solvent, the corresponding 4-alkoxyquinazoline can also be formed.

  • In Suzuki-Miyaura coupling: Be watchful for homocoupling of the boronic acid starting material and protodeboronation , where the boronic acid is replaced by a hydrogen atom.[6][7][8]

  • In Buchwald-Hartwig amination: Potential side products include hydrodehalogenation (replacement of the chlorine atom with a hydrogen) of the 4-chloroquinazoline starting material.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating common byproduct formation issues.

Issue 1: Formation of 4-Hydroxyquinazoline in Amination Reactions

Symptoms:

  • A significant peak in your HPLC chromatogram that does not correspond to your starting material or desired product.

  • LC-MS analysis shows a component with a mass corresponding to 4-hydroxyquinazoline (M+H+ ≈ 147.15 g/mol ).

  • 1H NMR of the crude product shows characteristic peaks for 4-hydroxyquinazoline.[9][10]

Root Causes and Solutions:

Root CauseTroubleshooting Steps
Presence of water in the reaction mixture - Dry all solvents and reagents thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
Hydrolysis during workup - Minimize the time the reaction mixture is in contact with aqueous solutions during extraction. - Ensure the pH of the aqueous phase is controlled to a level where the product is most stable and least water-soluble.
Low reactivity of the amine - For electron-poor or sterically hindered amines, consider using more forcing conditions such as microwave irradiation to accelerate the desired reaction over hydrolysis.[2] - Alternatively, a Buchwald-Hartwig amination may be a more suitable method.
Issue 2: Byproduct Formation in Suzuki-Miyaura Coupling

Symptoms:

  • Homocoupling: Detection of a symmetrical biaryl product derived from your boronic acid.

  • Protodeboronation: Your boronic acid is consumed, but the main product is the deboronated arene, not the coupled product.

Root Causes and Solutions:

ByproductRoot CauseTroubleshooting Steps
Homocoupling Presence of oxygen or Pd(II) species at the start of the reaction. [7][8]- Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. - Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) source.[11]
Protodeboronation Decomposition of the boronic acid, often facilitated by aqueous basic conditions. [6]- Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of the boronic acid.[6] - Minimize reaction time and temperature where possible. - Ensure anhydrous conditions if the reaction chemistry allows.[11]

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination of 4-Chloroquinazoline
  • To a solution of 4-chloroquinazoline (1.0 eq) in a suitable anhydrous solvent (e.g., isopropanol, dioxane, or DMF) under an inert atmosphere, add the desired amine (1.0-1.2 eq).

  • If the amine salt is used, or if the amine is not basic enough, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) can be added.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Analytical Method for Byproduct Identification using HPLC-UV/MS

This protocol outlines a general method for the separation and identification of 4-chloroquinazoline and its common byproducts.

  • Instrumentation: HPLC with a UV detector and coupled to a mass spectrometer (LC-MS).

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection:

    • UV: Monitor at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 260 nm).[1]

    • MS: Use electrospray ionization (ESI) in positive ion mode to obtain the mass-to-charge ratio (m/z) of the eluting peaks.

  • Procedure:

    • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., mobile phase).

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram. The UV trace will show the separation of different components.

    • The mass spectrometer will provide the molecular weight of each component, allowing for the identification of the desired product, unreacted starting materials, and byproducts like 4-hydroxyquinazoline.[13]

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start Reaction Performed check_purity Analyze Crude Product (HPLC, LC-MS, NMR) start->check_purity byproduct_present Significant Byproduct(s) Detected? check_purity->byproduct_present identify_byproduct Identify Byproduct Structure (Mass, NMR, Standards) byproduct_present->identify_byproduct Yes end Successful Synthesis byproduct_present->end No hydrolysis Hydrolysis Product (e.g., 4-Hydroxyquinazoline) identify_byproduct->hydrolysis homocoupling Homocoupling or Protodeboronation identify_byproduct->homocoupling other Other Byproduct identify_byproduct->other dry_reagents Use Anhydrous Solvents/ Inert Atmosphere hydrolysis->dry_reagents change_reagents Use Boronic Ester/ Degas Reaction homocoupling->change_reagents optimize_conditions Optimize Reaction Conditions other->optimize_conditions reanalyze Re-run Reaction & Analyze optimize_conditions->reanalyze dry_reagents->reanalyze change_reagents->reanalyze reanalyze->check_purity

Caption: A logical workflow for identifying and troubleshooting byproduct formation.

Signaling Pathway of Common Side Reactions

Side_Reactions cluster_SNAr S(N)Ar / Amination cluster_Suzuki Suzuki Coupling QC 4-Chloroquinazoline Product_Amine 4-Aminoquinazoline QC->Product_Amine + Amine Product_OH 4-Hydroxyquinazoline (Byproduct) QC->Product_OH + H2O Product_OR 4-Alkoxyquinazoline (Byproduct) QC->Product_OR + R'-OH Amine Amine (R-NH2) Water H2O (Trace) Alcohol R'-OH (Solvent) BoronicAcid Ar-B(OH)2 Product_Suzuki 4-Arylquinazoline BoronicAcid->Product_Suzuki + 4-Cl-Quinazoline [Pd Catalyst] Homocoupling_Product Ar-Ar (Homocoupling Byproduct) BoronicAcid->Homocoupling_Product Self-Coupling Protodeboronation_Product Ar-H (Protodeboronation Byproduct) BoronicAcid->Protodeboronation_Product H+ Source

Caption: Common side reactions in amination and Suzuki coupling of 4-chloroquinazoline.

References

Validation & Comparative

A Comparative Guide to 6-(Bromomethyl)-4-chloroquinazoline and Other Alkylating Agents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides a detailed comparison of 6-(bromomethyl)-4-chloroquinazoline with other commonly employed alkylating agents, offering insights into their respective reactivity, substrate scope, and applications, particularly in the synthesis of biologically active molecules.

Executive Summary

This compound is a versatile bifunctional reagent, featuring two reactive sites for nucleophilic substitution: the benzylic bromide at the 6-position and the chloro group at the 4-position. This dual reactivity makes it a valuable building block in medicinal chemistry, especially for the synthesis of kinase inhibitors. This guide compares its alkylating performance with standard agents such as benzyl bromide, iodoacetamide, and methyl iodide. While direct, side-by-side quantitative comparisons in the literature are scarce, this document compiles available experimental data and provides a qualitative analysis based on established principles of chemical reactivity.

Data Presentation: A Comparative Overview of Alkylating Agent Performance

The following tables summarize representative yields for the alkylation of various nucleophiles with this compound and other common alkylating agents. It is important to note that reaction conditions can significantly impact the outcome, and the data presented here is for comparative purposes.

Table 1: O-Alkylation of Phenols

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenolK₂CO₃AcetoneReflux20[1][2]
Benzyl BromidePhenolK₂CO₃AcetoneReflux695
Methyl IodidePhenolK₂CO₃AcetoneReflux1090

Table 2: N-Alkylation of Amines

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundAnilineEt₃NDMF8012[3]
Benzyl BromideAnilineNaHCO₃Water95485-87[4]
IodoacetamideAniline----Not typically used for simple amine alkylation
Methyl IodideAniline (as N-TFA derivative)K₂CO₃AcetoneReflux3>90[5]

Table 3: S-Alkylation of Thiols

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one*Benzyl BromideK₂CO₃DMFReflux2481.9[6]
Benzyl BromideThiophenolEt₃NWaterRT1>95[7]
IodoacetamideCysteinepH 7.5-8.0 BufferWaterRT0.5Quantitative[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of this compound and its use in alkylation reactions, alongside protocols for other common alkylating agents.

Synthesis of this compound

This synthesis typically proceeds in two steps from 2-amino-5-methylbenzoic acid.

Step 1: Synthesis of 6-methyl-3,4-dihydroquinazolin-4-one

A mixture of 2-amino-5-methylbenzoic acid (1 equiv.) and formamide (10 equiv.) is heated at 160-180 °C for 4-6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with water, and dried to afford 6-methyl-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of this compound

A mixture of 6-methyl-3,4-dihydroquinazolin-4-one (1 equiv.), N-bromosuccinimide (NBS) (1.1 equiv.), and a radical initiator such as benzoyl peroxide (0.1 equiv.) in a suitable solvent like carbon tetrachloride is refluxed under irradiation with a UV lamp for 4-6 hours. The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then refluxed with phosphorus oxychloride (5-10 equiv.) for 2-4 hours. After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

General Protocol for N-Alkylation using this compound

To a solution of the amine (1 equiv.) and a base such as triethylamine or diisopropylethylamine (1.2 equiv.) in an aprotic solvent like DMF or acetonitrile, this compound (1.1 equiv.) is added. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a period of time (e.g., 12 hours) until completion, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for O-Alkylation of Phenols with Benzyl Bromide

A mixture of the phenol (1 equiv.), benzyl bromide (1.1 equiv.), and potassium carbonate (1.5 equiv.) in acetone is refluxed for 6 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired ether, which can be further purified by chromatography or recrystallization.

Protocol for S-Alkylation of Cysteine Residues with Iodoacetamide

To a solution of the protein or peptide containing reduced cysteine residues in a buffer at pH 7.5-8.0 (e.g., 200 mM ammonium bicarbonate), a freshly prepared solution of iodoacetamide (typically a 10-fold molar excess over sulfhydryl groups) is added.[3] The reaction is allowed to proceed in the dark at room temperature for 30 minutes.[3] The reaction can be quenched by the addition of a reducing agent like DTT or 2-mercaptoethanol.

Mandatory Visualization

Experimental Workflow: Synthesis and Alkylation

G cluster_synthesis Synthesis of this compound cluster_alkylation Alkylation Reactions 2-Amino-5-methylbenzoic Acid 2-Amino-5-methylbenzoic Acid 6-Methyl-3,4-dihydroquinazolin-4-one 6-Methyl-3,4-dihydroquinazolin-4-one 2-Amino-5-methylbenzoic Acid->6-Methyl-3,4-dihydroquinazolin-4-one Formamide, 160-180 °C 6-(Bromomethyl)-3,4-dihydroquinazolin-4-one 6-(Bromomethyl)-3,4-dihydroquinazolin-4-one 6-Methyl-3,4-dihydroquinazolin-4-one->6-(Bromomethyl)-3,4-dihydroquinazolin-4-one NBS, BPO, CCl4, UV This compound This compound 6-(Bromomethyl)-3,4-dihydroquinazolin-4-one->this compound POCl3, Reflux Alkylated Product Alkylated Product This compound->Alkylated Product Base, Solvent, Temp, Time Nucleophile (R-XH) Nucleophile (R-XH) Nucleophile (R-XH)->Alkylated Product

Caption: Synthetic route to this compound and its subsequent use in alkylation.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Many quinazoline derivatives, synthesized using reagents like this compound, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P EGFR->P Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->EGFR Inhibits ATP Binding RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activation Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation,\nSurvival, Angiogenesis

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.

Signaling Pathway: VEGFR Inhibition by Quinazoline Derivatives

Quinazoline-based molecules are also known to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

VEGFR_Pathway cluster_downstream_vegfr Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds VEGFR->VEGFR P P VEGFR->P Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->VEGFR Inhibits ATP Binding PLCγ PLCγ P->PLCγ Activates PI3K PI3K P->PI3K Activates DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Endothelial Cell Proliferation,\nMigration, Survival Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial Cell Proliferation,\nMigration, Survival Ca²⁺ release Ca²⁺ release IP3->Ca²⁺ release PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Endothelial Cell Proliferation,\nMigration, Survival

Caption: Simplified VEGFR signaling pathway and its inhibition by quinazoline-based compounds.

References

Comparative Biological Activity of 6-Bromo Quinazoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 6-bromo quinazoline derivatives against alternative compounds, supported by experimental data. The inherent versatility of the quinazoline scaffold, augmented by the inclusion of a bromine atom at the 6-position, has led to the development of a promising class of compounds with significant anticancer and antimicrobial properties.

This guide synthesizes recent findings, presenting quantitative data in easily comparable tables, detailing experimental methodologies for key assays, and visualizing critical signaling pathways and experimental workflows to inform future research and drug discovery efforts.

Anticancer Activity

The primary therapeutic potential of 6-bromo quinazoline derivatives has been extensively explored in the context of oncology. These compounds frequently exert their cytotoxic effects by targeting key signaling pathways implicated in cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of various 6-bromo quinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are presented to quantify the cytotoxic potential of these compounds in comparison to established anticancer agents.

Table 1: Comparative Anticancer Activity (IC50/LC50 in µM) of 6-Bromo Quinazoline Derivatives

Compound IDDerivative ClassCancer Cell LineIC50/LC50 (µM)Standard DrugStandard Drug IC50/LC50 (µM)
5a-j (general) 6-bromoquinazolineMCF-7, SW4800.53 - 46.6Cisplatin-
5b 6-bromoquinazoline (meta-fluoro phenyl)MCF-7, SW4800.53 - 1.95Cisplatin> 5b
8a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (n-butyl)MCF-715.85 ± 3.32Erlotinib>100
8a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (n-butyl)SW48017.85 ± 0.92--
Series 1 (general) 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolinesMCF-7, HeLa> 10--
Series 2 (general) 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolinesMCF-7, HeLaSignificant Activity--
EGFR Signaling Pathway Inhibition

A significant mechanism of action for many 6-bromo quinazoline derivatives is the inhibition of the EGFR signaling pathway. EGFR, a receptor tyrosine kinase, plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. The 4-anilinoquinazoline scaffold, a common feature in this class of compounds, is a well-established inhibitor of the EGFR tyrosine kinase. These derivatives are believed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Bromoquinazoline 6-Bromo Quinazoline Derivatives Bromoquinazoline->EGFR Inhibits (ATP competitive)

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of 6-bromo quinazoline derivatives.

Antimicrobial Activity

In addition to their anticancer properties, 6-bromo quinazoline derivatives have demonstrated notable activity against a range of microbial pathogens.

Comparative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected 6-bromo quinazoline derivatives, presenting the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 6-Bromo Quinazolinone Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)
VIIa Escherichia coli1.56Ampicillin-
VIIa Salmonella typhimurium3.125--
VIIa Legionella monocytogenes1.56--
VIIa Staphylococcus aureus25Ampicillin-
VIIa Pseudomonas aeruginosa25--
VIIa Bacillus cereus25--
VIIc Candida albicans0.78--
VIIc Aspergillus flavus0.097--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines (General Procedure)

The synthesis of these target compounds is a multi-step process.[1]

  • Preparation of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one: This intermediate is synthesized through the condensation of 5-bromo-2-aminobenzamide with 4-chlorobenzaldehyde.[1]

  • Chlorination: The quinazolinone intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline.[1]

  • Amination: The final step involves the nucleophilic substitution of the chloro group at the 4-position with various substituted anilines. This is typically achieved by refluxing the 4-chloroquinazoline intermediate with the desired aniline derivative in a suitable solvent like isopropanol.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480, HeLa) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Paper Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone of no microbial growth around the disc is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of 6-bromo quinazoline derivatives is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis & Conclusion Start Starting Materials (e.g., 5-bromoanthranilic acid) Intermediate Intermediate Synthesis (e.g., 6-bromo-4-chloroquinazoline) Start->Intermediate Final Final Compound Synthesis (6-Bromo Quinazoline Derivatives) Intermediate->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Disc Diffusion, MIC) Purification->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Docking) Anticancer->Mechanism Antimicrobial->Mechanism Analysis Data Analysis (IC50/MIC Calculation, SAR) Mechanism->Analysis Conclusion Conclusion & Future Work Analysis->Conclusion

Figure 2. General experimental workflow for the development and evaluation of 6-bromo quinazoline derivatives.

References

A Comparative Guide to Validating Reaction Products of 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products derived from 6-(bromomethyl)-4-chloroquinazoline, a versatile bifunctional building block in medicinal chemistry. Due to its two reactive sites—the electrophilic carbon at the 4-position and the benzylic bromide at the 6-position—this scaffold allows for sequential or selective functionalization, leading to a diverse array of quinazoline derivatives. This document outlines the expected reaction pathways, offers detailed experimental protocols for product synthesis and characterization, and presents a comparison with alternative synthetic strategies. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Reactivity Profile of this compound

The primary reaction pathways for this compound involve nucleophilic substitution at two distinct sites. The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the 6-bromomethyl group undergoes standard nucleophilic substitution, typical for benzylic halides. The chemoselectivity of these reactions can often be controlled by the nature of the nucleophile and the reaction conditions.

A general reaction scheme is presented below:

G cluster_start Starting Material cluster_reagents Nucleophiles cluster_products Reaction Products start This compound P1 4-Amino-6-(bromomethyl)quinazoline start->P1 S_NAr at C4 P2 4-Chloro-6-(azidomethyl)quinazoline start->P2 S_N at C6-CH2Br P3 4-Chloro-6-(triphenylphosphoniomethyl)quinazoline bromide start->P3 S_N at C6-CH2Br Nu1 R-NH2 (Amine) Nu1->P1 Nu2 NaN3 (Azide) Nu2->P2 Nu3 PPh3 (Triphenylphosphine) Nu3->P3

Caption: Reaction pathways of this compound.

Comparative Analysis of Reaction Products

The following sections detail the synthesis and characterization of various derivatives obtained from this compound.

Nucleophilic Aromatic Substitution at the 4-Position

The chlorine atom at the C4 position of the quinazoline ring is activated towards SNAr reactions, particularly with amine nucleophiles. This reaction is a cornerstone for the synthesis of many biologically active 4-anilinoquinazolines.

Table 1: Comparison of SNAr Products with Amines

Product NameNucleophileYield (%)Melting Point (°C)Key Spectroscopic Data (¹H NMR, δ ppm)
4-Anilino-6-(bromomethyl)quinazoline Aniline~90% (inferred)Not reportedSignals for anilino and quinazoline protons.
4-(3-Bromoanilino)-6-bromo-2-phenylquinazoline 3-Bromoaniline96%273-27510.02 (s, 1H), 8.80 (s, 1H), 8.61 (d, 1H), 7.95 (d, 1H), 7.85 (d, 1H), 7.70-7.65 (m, 3H), 7.55-7.50 (m, 3H), 7.35 (t, 1H)
4-(3-Chloro-4-fluoroanilino)-6-aminoquinazoline 3-Chloro-4-fluoroanilineHighNot reportedNot reported in detail.

Note: Data for closely related structures are provided for comparison where direct data for this compound products is unavailable.

  • To a solution of this compound (1.0 mmol) in isopropanol (10 mL), add aniline (1.2 mmol).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the product.

Structure Validation: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the signal for the C4-Cl and the appearance of a new set of signals corresponding to the anilino protons, along with the characteristic signals for the quinazoline core and the bromomethyl group, would confirm the structure.

Nucleophilic Substitution at the 6-Bromomethyl Position

The benzylic bromide at the 6-position is reactive towards a variety of nucleophiles. This allows for the introduction of diverse functionalities.

Reaction with sodium azide provides a versatile intermediate, 6-(azidomethyl)-4-chloroquinazoline, which can be further functionalized, for example, via "click" chemistry.

Table 2: Azide Substitution Product

Product NameNucleophileYield (%)Melting Point (°C)Key Spectroscopic Data
4-Chloro-6-(azidomethyl)quinazoline Sodium Azide>90% (inferred)Not reportedIR: ~2100 cm⁻¹ (azide stretch)
  • Dissolve this compound (1.0 mmol) in DMF (10 mL).

  • Add sodium azide (1.5 mmol) to the solution.

  • Stir the mixture at room temperature for 3 hours.[1]

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Structure Validation: The successful substitution is confirmed by the disappearance of the bromomethyl signal in the NMR and the appearance of a characteristic azide stretch in the IR spectrum around 2100 cm⁻¹.

G cluster_start Azide Intermediate cluster_reagents Reagents cluster_product Product start 4-Chloro-6-(azidomethyl)quinazoline product 4-Chloro-6-((1,2,3-triazol-1-yl)methyl)quinazoline start->product CuAAC Reaction reagent Terminal Alkyne, Cu(I) catalyst reagent->product

Caption: Click chemistry with the azide intermediate.

The reaction with triphenylphosphine yields a phosphonium salt, which is a precursor for the Wittig reaction, enabling the formation of a carbon-carbon double bond.

Table 3: Phosphonium Salt Formation

Product NameNucleophileYield (%)Melting Point (°C)Key Spectroscopic Data
(4-Chloroquinazolin-6-yl)methyl)triphenylphosphonium bromide TriphenylphosphineHigh (inferred)Not reported³¹P NMR: ~25-30 ppm
  • A solution of this compound (1.0 mmol) and triphenylphosphine (1.1 mmol) in toluene (20 mL) is heated at reflux for 24 hours.

  • After cooling, the resulting precipitate is collected by filtration, washed with diethyl ether, and dried to afford the phosphonium salt.

Structure Validation: The formation of the phosphonium salt can be confirmed by ³¹P NMR spectroscopy, which will show a characteristic signal for the phosphonium cation.

G cluster_start Phosphonium Salt cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product start (4-Chloroquinazolin-6-yl)methyl)triphenylphosphonium bromide intermediate Ylide start->intermediate Deprotonation reagent1 Base (e.g., n-BuLi) reagent1->intermediate reagent2 Aldehyde or Ketone product 4-Chloro-6-(alkenyl)quinazoline reagent2->product intermediate->product Wittig Reaction G cluster_start Starting Materials cluster_intermediates Intermediate cluster_reagents Reagents cluster_product Product start1 Substituted Anthranilic Acid intermediate Substituted Quinazolin-4-one start1->intermediate start2 Formamide start2->intermediate product Substituted 4-Chloroquinazoline intermediate->product Chlorination reagent SOCl2 or POCl3 reagent->product

References

A Comparative Guide to Quinazoline Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The efficient construction of this bicyclic heterocycle is, therefore, a topic of significant interest. This guide provides a comparative overview of three prominent methodologies for quinazoline synthesis: Cobalt-Catalyzed C-H Activation, Iodine-Catalyzed Oxidative C-H Amination, and Microwave-Assisted Synthesis. We present a quantitative comparison of these methods, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable approach for their synthetic goals.

Comparative Data of Synthesis Methodologies

The following table summarizes the key performance indicators for the selected quinazoline synthesis methodologies, offering a direct comparison of their efficiency and reaction conditions.

MethodologyCatalyst/PromoterKey ReactantsSolventTemperature (°C)TimeYield (%)Key Advantages
Cobalt-Catalyzed C-H Activation [1][2]Cp*Co(CO)I₂ / AgNTf₂N-sulfinylimines, DioxazoloneDCE100-12016 h39-94High regioselectivity, broad substrate scope.[1][2]
Iodine-Catalyzed Oxidative C-H Amination [3][4]Molecular Iodine (I₂)2-Aminobenzophenones, BenzylaminesSolvent-free1303-8 h68-92Metal-free, green (uses O₂ as oxidant), economical.[5][3][4]
Microwave-Assisted Aza-Wittig Reaction [6]NoneN-imidoyliminophosphorane, AldehydesSolvent-freeN/A (300W)3-4 minGoodRapid reaction times, high yields, energy efficient.[6][7]

Experimental Protocols

Cobalt-Catalyzed C-H Activation Synthesis of Quinazolines[1][2]

This protocol describes the synthesis of quinazolines via a cobalt-catalyzed C-H activation/annulation cascade.

Materials:

  • N-sulfinylimine (1.0 equiv)

  • Dioxazolone (1.2 equiv)

  • Cp*Co(CO)I₂ (5 mol %)

  • AgNTf₂ (20 mol %)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried reaction tube, add N-sulfinylimine, dioxazolone, Cp*Co(CO)I₂, and AgNTf₂.

  • Evacuate and backfill the tube with argon.

  • Add DCE via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 16 hours.

  • After completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazoline.

Iodine-Catalyzed Oxidative C-H Amination for Quinazoline Synthesis[3][4][5]

This method provides a metal-free approach to quinazolines through an iodine-catalyzed benzylic sp³ C-H amination.

Materials:

  • 2-Aminobenzophenone (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Molecular Iodine (I₂) (20 mol %)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone, benzylamine, and molecular iodine.

  • Heat the solvent-free reaction mixture at 130 °C under an oxygen atmosphere (balloon).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Microwave-Assisted Aza-Wittig Synthesis of Quinazolines[6][7]

This protocol outlines a rapid, solvent-free synthesis of quinazolines using microwave irradiation.

Materials:

  • N-imidoyliminophosphorane (1.0 equiv)

  • Aldehyde (1.1 equiv)

Procedure:

  • In a microwave-safe vial, thoroughly mix the N-imidoyliminophosphorane and the aldehyde.

  • Place the vial in a domestic microwave oven.

  • Irradiate the mixture at 300 W for 3-4 minutes.

  • Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can often be purified by direct crystallization or by column chromatography on silica gel.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each described quinazoline synthesis methodology.

Cobalt_Catalyzed_CH_Activation Start Start Reactants Mix Reactants: N-sulfinylimine Dioxazolone Cp*Co(CO)I₂ AgNTf₂ in DCE Start->Reactants Reaction Heat at 120°C for 16h under Argon Reactants->Reaction Workup Cool & Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Quinazoline Product Purification->Product

Caption: Workflow for Cobalt-Catalyzed Quinazoline Synthesis.

Iodine_Catalyzed_Oxidative_Amination Start Start Reactants Combine Reactants: 2-Aminobenzophenone Benzylamine Iodine (I₂) Start->Reactants Reaction Heat at 130°C for 3-8h under O₂ Reactants->Reaction Workup Aqueous Workup (Na₂S₂O₃ wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product Quinazoline Product Purification->Product

Caption: Workflow for Iodine-Catalyzed Quinazoline Synthesis.

Microwave_Assisted_Aza_Wittig Start Start Reactants Mix Reactants: N-imidoyliminophosphorane Aldehyde Start->Reactants Reaction Microwave Irradiation (300W, 3-4 min) Reactants->Reaction Purification Purification (Crystallization or Chromatography) Reaction->Purification Product Quinazoline Product Purification->Product

Caption: Workflow for Microwave-Assisted Quinazoline Synthesis.

References

A Comparative Guide to Assessing Cross-Reactivity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of protein kinase inhibitors, leading to several successful anticancer drugs.[1][2][3] These inhibitors primarily target the ATP-binding site of kinases, playing a crucial role in modulating cellular signaling pathways. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: off-target binding, or cross-reactivity.[4] Understanding the selectivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential toxicities.

This guide provides an objective comparison of methodologies used to assess the cross-reactivity of quinazoline-based kinase inhibitors, supported by representative experimental data and detailed protocols.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is often quantified by its dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) against a panel of kinases. A highly selective inhibitor will show potent activity against its intended target with significantly lower activity against other kinases. The following tables present representative data for hypothetical quinazoline-based inhibitors compared against a panel of common kinases.

Table 1: Inhibitor-Kinase Binding Affinity (Kd, nM)

Kinase Target Inhibitor Q-01 (Hypothetical) Inhibitor Q-02 (Hypothetical) Gefitinib (Reference)
EGFR 0.8 15.2 2.5
VEGFR2 150 4.5 >10,000
SRC 850 2,500 >10,000
ABL1 >10,000 >10,000 >10,000
c-Met 220 180 1,500
PDGFRβ 3,500 95 >10,000
FGFR1 >10,000 8,200 >10,000

| PI3Kα | 9,800 | >10,000 | >10,000 |

Data is illustrative. Lower Kd values indicate stronger binding affinity.

Table 2: Cellular Anti-Proliferative Activity (IC50, µM)

Cell Line Target Pathway Inhibitor Q-01 (Hypothetical) Inhibitor Q-02 (Hypothetical) Sunitinib (Reference)
A431 (EGFR driven) EGFR 0.05 2.1 3.5
HUVEC (VEGF stimulated) VEGFR 8.5 0.02 0.01
K562 (BCR-ABL driven) ABL >50 >50 0.08

| MCF-7 | Mixed | 1.2 | 0.9 | 2.8 |

Data is illustrative. Lower IC50 values indicate higher potency.

Signaling Pathways and Inhibition

Quinazoline-based inhibitors typically function by blocking the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, thereby inhibiting downstream signaling cascades that control cell proliferation, survival, and angiogenesis.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Ras RAS Grb2->Ras Activates Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt->Transcription VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Ligand VEGF Ligand VEGFR2 VEGFR2 Ligand->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site ATP ATP ATP->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Permeability Permeability Src->Permeability Migration Migration Src->Migration Raf Raf-MEK-ERK Cascade PKC->Raf Proliferation Proliferation Raf->Proliferation Survival Survival Akt->Survival Workflow cluster_discovery Discovery & Initial Screening cluster_validation Cellular Validation & Target Engagement cluster_profiling In-depth Off-Target Analysis A Compound Synthesis (Quinazoline Scaffold) B Primary Screen (e.g., against target kinase) A->B C Broad Kinome Screen (e.g., KINOMEscan®) B->C D Cellular Potency Assays (IC₅₀ Determination) C->D E Target Engagement Assay (e.g., CETSA) F Identify Hits with Desired Selectivity E->F G Phosphoproteomics Profiling (Downstream Effects) F->G H Identify Off-Target Pathways G->H I Lead Optimization (Iterative Refinement) H->I I->A Iterate

References

Efficacy Showdown: A Comparative Guide to Erlotinib and Novel Quinazoline Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the established Epidermal Growth Factor Receptor (EGFR) inhibitor, erlotinib, with emerging novel quinazoline derivatives. We will delve into the mechanistic underpinnings, compare key efficacy data from preclinical studies, and provide detailed protocols for the essential assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of EGFR-targeted cancer therapies.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands such as EGF or TGF-α, EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation creates docking sites for various adaptor proteins, triggering downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[1][5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[6][7][8]

Visualizing the EGFR Signaling Cascade

The following diagram illustrates the principal signaling pathways activated by EGFR. Understanding this network is crucial for appreciating how its inhibition can lead to therapeutic effects.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plcg PLCγ Pathway cluster_nucleus Nucleus Ligand EGF / TGF-α EGFR EGFR Dimer Ligand->EGFR Binding & Dimerization EGFR->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_Sos->Ras PIP3 PIP3 PI3K->PIP3 Converts DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Transcription Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to

Caption: EGFR signaling pathways leading to cell proliferation and survival.

Erlotinib: The Established Benchmark

Erlotinib (marketed as Tarceva®) is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[9][10] Its quinazoline core structure is designed to compete with adenosine triphosphate (ATP) for the binding pocket within the EGFR tyrosine kinase domain.[9][10][11] By occupying this site, erlotinib prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades and leading to the inhibition of tumor cell growth and, in some cases, apoptosis.[7][]

Mechanism of Action: Competitive ATP Inhibition

The efficacy of erlotinib and other quinazoline derivatives is predicated on their ability to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.

Inhibition_Mechanism cluster_active Active EGFR cluster_inhibited Inhibited EGFR EGFR_Active EGFR Kinase Domain pSubstrate Phosphorylated Substrate (pY) EGFR_Active->pSubstrate Phosphorylates ATP ATP ATP->EGFR_Active Binds Substrate Substrate Protein Substrate->pSubstrate Signal Transduction Signal Transduction pSubstrate->Signal Transduction EGFR_Inhibited EGFR Kinase Domain No_Reaction No Phosphorylation EGFR_Inhibited->No_Reaction Erlotinib Erlotinib Erlotinib->EGFR_Inhibited Competitively Binds No_ATP ATP No_ATP->EGFR_Inhibited Blocked Blocked Signal Blocked Signal No_Reaction->Blocked Signal

Caption: Competitive inhibition of the EGFR kinase domain by erlotinib.

The Rise of Novel Quinazoline Derivatives

While erlotinib has been a valuable therapeutic agent, particularly for patients with activating EGFR mutations (e.g., exon 19 deletions or L858R), the development of resistance, often through a secondary T790M mutation, has necessitated the search for new inhibitors.[6] The quinazoline scaffold has proven to be a fertile ground for developing next-generation EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.[6][8][13]

Researchers have synthesized numerous novel quinazoline series by modifying various positions on the core structure. Common strategies include:

  • Modifications at the C-6 and C-7 positions: To enhance binding affinity and solubility.

  • Alterations of the 4-anilino moiety: To improve interactions within the ATP binding pocket and target specific resistance mutations.[14]

  • Introduction of covalent binding groups: To create irreversible inhibitors (like afatinib) that form a permanent bond with a cysteine residue (C797) in the active site, providing more sustained inhibition.[6]

Efficacy Comparison: In Vitro Data

The primary evaluation of a novel inhibitor's potency is determined through cell-free enzymatic assays and cell-based antiproliferative assays. The half-maximal inhibitory concentration (IC50) is the key metric, representing the concentration of the inhibitor required to reduce the biological activity by 50%. A lower IC50 value indicates higher potency.

Table 1: Comparative EGFR Kinase Inhibition (IC50 Values)

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)Source
Erlotinib Wild-Type EGFR2--[15]
Erlotinib Wild-Type EGFR11.65Gefitinib10.41[6]
Compound 2a ¹Wild-Type EGFR5.06Lapatinib(Potent)[16]
Compound 8 ²EGFRT790M/L858R2.7Afatinib3.5[6]
Compound 7i ³Wild-Type EGFR17.32Erlotinib33.25[17]

¹ 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivative ² 4-arylamino-quinazoline derivative with a urea linker ³ 6-Arylureido-4-anilinoquinazoline derivative

Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines (IC50 Values)

CompoundCell LineEGFR StatusIC50 (µM)Reference CompoundIC50 (µM)Source
Erlotinib A431Wild-Type (High Expression)~3.0--[6]
Erlotinib HCC827Exon 19 del0.0021--[18]
Erlotinib H1975L858R/T790M9.183--[18]
Compound 12A431Wild-Type (High Expression)3.4Erlotinib3.0[6]
Compound 33eA-549Wild-Type1.06Gefitinib>100[19]
Compound 33eMCF-7Low Expression1.83Lapatinib11.2[19]

⁴ Quinazoline derivative with thiophene-2-ylmethanamine at C-4 ⁵ Quinazoline derivative with a benzazepine moiety at C-4

Analysis of In Vitro Data: The data clearly demonstrates the successful development of novel quinazoline derivatives with enhanced potency. For instance, Compound 2a shows a more potent inhibition of wild-type EGFR in cell-free assays compared to erlotinib.[16] More critically, compounds like Compound 8 exhibit potent activity against the T790M resistance mutation, a key liability for first-generation inhibitors like erlotinib.[6] In cell-based assays, derivatives like Compound 33e show superior antiproliferative activity against various cancer cell lines, including those where erlotinib is less effective, when compared to other established drugs like gefitinib and lapatinib.[19] This highlights the potential of these novel agents to broaden the therapeutic window and address clinical resistance.

Efficacy Comparison: In Vivo Data

Promising in vitro candidates are advanced to in vivo testing, typically using xenograft models where human tumor cells are implanted into immunocompromised mice. These studies assess the compound's ability to inhibit tumor growth in a complex biological system.

One study demonstrated that intermittent high-dose scheduling of erlotinib (200mg/kg every other day) in xenograft models of EGFR-mutant lung cancer resulted in more rapid and greater tumor shrinkage compared to standard daily dosing (30mg/kg).[20] Another study comparing erlotinib with osimertinib in a brain metastasis model found that only a low dose of osimertinib (5 mg/kg) caused significant tumor regression, highlighting the superior efficacy of newer generation inhibitors in challenging clinical scenarios.[21] While specific in vivo data for the novel compounds listed in the tables is extensive and beyond the scope of this guide, the general trend in the literature indicates that compounds with superior in vitro profiles often translate to enhanced tumor growth inhibition in well-designed animal models.[22][23][24]

Core Experimental Protocols

The trustworthiness of any efficacy comparison rests on the rigor of the underlying experimental methods. Below are detailed protocols for two fundamental assays used in the evaluation of EGFR inhibitors.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[25] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified spectrophotometrically.[25][26]

Workflow Diagram:

MTT_Workflow start Start step1 Seed cells in a 96-well plate. Allow 24h for attachment. start->step1 1. Cell Seeding end End step2 Add serial dilutions of quinazoline compounds (and controls). step1->step2 2. Compound Treatment step3 Incubate for a defined period (e.g., 72 hours). step2->step3 3. Incubation step4 Add MTT solution to each well. Incubate for 2-4 hours. step3->step4 4. MTT Addition step5 Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals. step4->step5 5. Solubilization step6 Read absorbance at ~570 nm using a plate reader. step5->step6 6. Absorbance Reading step7 Calculate % viability and determine IC50 values. step6->step7 7. Data Analysis step7->end

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[25]

  • Compound Preparation: Prepare a 2x concentrated stock of erlotinib and novel quinazoline derivatives in culture medium via serial dilution from a high-concentration DMSO stock. Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the desired final concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO) and "medium blank" wells (medium only).[25]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[27] Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in dilute HCl) to each well.[26] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[25]

  • Analysis: Subtract the average absorbance of the medium blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value for each compound.

Protocol 2: EGFR Kinase Inhibition Assay (Cell-Free)

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated EGFR tyrosine kinase domain. Radiometric assays, such as the 33P-ATP filter binding assay, are a gold standard for their sensitivity and direct measurement of phosphate transfer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

    • Substrate: Use a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1.

    • Enzyme: Use recombinant human EGFR protein (kinase domain).

    • ATP Mix: Prepare a solution containing unlabeled ("cold") ATP and radiolabeled [γ-33P]ATP.

  • Assay Reaction:

    • In a 96-well plate, add the kinase buffer.

    • Add serial dilutions of the test inhibitors (erlotinib, novel derivatives) in DMSO, along with positive (no inhibitor) and negative (no enzyme) controls.

    • Add the EGFR enzyme and the peptide substrate.

    • Initiate the kinase reaction by adding the [γ-33P]ATP mix.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for phosphorylation.

  • Reaction Termination & Capture: Stop the reaction by adding an acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper or membrane. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will not.

  • Washing: Wash the filter papers multiple times with an acid solution to remove all unbound radiolabeled ATP.

  • Detection: Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: The counts per minute (CPM) are directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting inhibition versus compound concentration.

Conclusion and Future Outlook

Erlotinib established the quinazoline scaffold as a cornerstone of targeted therapy against EGFR-driven cancers. However, the field is rapidly advancing. The novel quinazoline derivatives discussed in this guide represent a significant evolution, offering substantial improvements in potency and, critically, the ability to overcome key clinical resistance mechanisms like the T790M mutation.[6]

The comparative data shows a clear trend: through rational design and chemical modification, it is possible to develop next-generation inhibitors that outperform the benchmark set by erlotinib, at least in preclinical models.[16][17][19] The continued exploration of this chemical space, guided by rigorous in vitro and in vivo evaluation using the protocols outlined herein, holds immense promise for developing more durable and effective treatments for patients with EGFR-mutant cancers. Future work will likely focus on developing inhibitors that can address even more complex resistance mutations (such as C797S) and on creating compounds with optimized pharmacokinetic profiles to improve tolerability and efficacy.[6]

References

Benchmarking 6-(Bromomethyl)-4-chloroquinazoline for Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount for the successful construction of diverse and potent compound libraries. 6-(Bromomethyl)-4-chloroquinazoline has emerged as a valuable scaffold due to its dual reactive sites, enabling rapid diversification and the generation of novel chemical entities. This guide provides an objective comparison of this compound with alternative bifunctional building blocks, supported by representative experimental data and detailed protocols, to aid researchers in making informed decisions for their library synthesis campaigns.

Introduction to this compound

This compound is a heterocyclic compound featuring two distinct and orthogonally reactive functional groups. The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr), readily reacting with a wide range of amines and other nucleophiles.[1] Concurrently, the 6-bromomethyl group provides a handle for derivatization through reactions such as nucleophilic substitution or the formation of ethers and esters. This bifunctionality allows for a two-dimensional exploration of chemical space from a single core structure, making it an attractive starting point for the synthesis of focused and diverse compound libraries. Quinazoline derivatives are of particular interest as they are recognized as privileged scaffolds in medicinal chemistry, frequently found in compounds targeting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1]

Performance Comparison with Alternative Building Blocks

The utility of a building block in library synthesis can be assessed by several factors, including reaction efficiency (yields), the diversity of accessible structures, and the complexity of the resulting molecules. Here, we compare this compound with other commonly employed bifunctional scaffolds.

Data Presentation: Reaction Efficiency

Building BlockReaction TypeNucleophile/ReagentSolventCatalyst/ConditionsYield (%)Reference
6-Bromo-4-chloroquinazoline (Proxy)Nucleophilic Aromatic SubstitutionSubstituted AnilinesTHF/H₂OMicrowave, 10 min63-96[1]
6-Bromo-4-chloroquinazoline (Proxy)Suzuki-Miyaura CouplingArylboronic acidsDioxane/H₂OPd(dppf)Cl₂, Na₂CO₃, 80-90°CHigh
1-Bromo-4-(chloromethyl)benzeneSuzuki-Miyaura CouplingArylboronic acidsToluene/H₂OPd(OAc)₂, PCy₃·HBF₄, 80°C73-98[2]
2,4-DichloroquinazolineNucleophilic Aromatic SubstitutionSubstituted AnilinesDioxaneDIPEA, 80°C, 12h60-65[3]
6-Bromo-4-iodoquinolineChlorination (of 6-bromoquinolin-4-ol)POCl₃, DMF-Reflux, 3h81[4]

Analysis of Alternatives:

  • 1-Bromo-4-(chloromethyl)benzene: This building block offers two different halogenated sites for sequential cross-coupling reactions. While providing access to diverse biaryl structures, it lacks the intrinsic biological relevance of the quinazoline core for certain target classes like kinases.

  • 2,4-Dichloroquinazoline: This scaffold allows for sequential nucleophilic substitution at two positions on the quinazoline ring. However, controlling the regioselectivity can sometimes be challenging, and the reactivity of the two chlorine atoms can be similar, potentially leading to mixtures of products.

  • Other 6-Substituted-4-chloroquinazolines: Alternatives with different functionalities at the 6-position, such as a hydroxyl or amino group, can also be used. A hydroxyl group allows for ether and ester formation, while an amino group can be acylated or used in reductive amination, expanding the range of possible library members. The choice between these depends on the desired final functionalities and the synthetic routes planned.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to specific library synthesis goals.

Representative Protocol: Library Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the parallel synthesis of a small library of 4-anilino-6-(substituted methyl)quinazolines starting from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (e.g., substituted anilines, aliphatic amines)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with reflux condenser

Procedure:

  • Preparation of Stock Solutions: Prepare a 0.2 M stock solution of this compound in anhydrous DMF. Prepare 0.3 M stock solutions of each amine in anhydrous DMF.

  • Reaction Setup: To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).

  • Amine Addition: To each well, add 200 µL of a different amine stock solution (0.06 mmol, 1.5 equivalents).

  • Base Addition: Add 21 µL of DIPEA (0.12 mmol, 3 equivalents) to each well.

  • Reaction: Seal the reaction block and heat to 80 °C for 12 hours with stirring.

  • Work-up and Purification: After cooling to room temperature, the reaction mixtures can be diluted with ethyl acetate and washed with water and brine. The organic layer is then concentrated. Purification is typically achieved by preparative HPLC-MS to yield the desired library compounds.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the 4-chloro position of a quinazoline scaffold.

Materials:

  • 4-Chloroquinazoline derivative (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Inert Atmosphere: To a reaction vessel, add the 4-chloroquinazoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Experimental Workflow for Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start stock_quinazoline Prepare 0.2M Stock of This compound start->stock_quinazoline stock_amines Prepare 0.3M Stock of Diverse Amines start->stock_amines dispense_quinazoline Dispense Quinazoline Stock to 96-well Plate stock_quinazoline->dispense_quinazoline dispense_amines Dispense Amine Stocks to Wells stock_amines->dispense_amines dispense_quinazoline->dispense_amines add_base Add DIPEA to each well dispense_amines->add_base react Heat at 80°C for 12h add_base->react workup Parallel Work-up (Extraction & Concentration) react->workup hplc Purification by Preparative HPLC-MS workup->hplc characterization Characterization (LC-MS, NMR) hplc->characterization end Final Compound Library characterization->end

Caption: A typical workflow for the parallel synthesis of a chemical library.

EGFR Signaling Pathway and Inhibition by Quinazolines

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Activates EGF EGF (Ligand) EGF->EGFR Binds P2 Grb2/SOS P1->P2 P4 PI3K -> Akt -> mTOR P1->P4 P3 Ras -> Raf -> MEK -> ERK P2->P3 P5 Cell Proliferation, Survival, Angiogenesis P3->P5 P4->P5 Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->P1 Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the mechanism of action for quinazoline-based inhibitors.

Decision Flowchart for Building Block Selection

G start Define Library Goals q1 Is a specific heterocyclic scaffold required? start->q1 scaffold_yes Select scaffold with known biological relevance (e.g., Quinazoline) q1->scaffold_yes Yes scaffold_no Consider simpler aromatic cores (e.g., substituted benzene) q1->scaffold_no No q2 What type of diversity is prioritized? diversity_substituent Focus on diverse side chains q2->diversity_substituent Substituent diversity_core Explore different core structures q2->diversity_core Core q3 Are orthogonal reaction handles needed? ortho_yes Choose bifunctional building block with distinct reactive sites (e.g., this compound) q3->ortho_yes Yes ortho_no Select building block with single reactive point or similar reactive groups q3->ortho_no No scaffold_yes->q2 scaffold_no->q2 diversity_substituent->q3 diversity_core->ortho_no

References

The Tale of Two Assays: Correlating In Vitro Potency and In Vivo Efficacy of 4-Aminoquinazoline Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-aminoquinazoline compounds, a prominent class of anticancer agents, reveals a crucial interplay between their performance in laboratory-based cell studies (in vitro) and their effectiveness in living organisms (in vivo). While in vitro assays provide essential initial data on a compound's potency, in vivo studies are indispensable for determining its ultimate therapeutic potential. This guide provides a comparative overview of these two critical evaluation stages, supported by experimental data and detailed methodologies for researchers and drug development professionals.

The 4-aminoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The journey of a 4-aminoquinazoline derivative from a promising chemical entity to a potential clinical candidate is paved with rigorous testing, beginning with in vitro assessments of its activity against cancer cell lines and culminating in in vivo validation of its tumor-suppressing capabilities in animal models.

From Petri Dish to Preclinical Models: A Comparative Data Overview

The transition from in vitro to in vivo testing is a critical step where many compounds falter. A potent inhibitor of cancer cell growth in a culture dish may not translate to a successful outcome in a complex biological system due to factors like poor absorption, rapid metabolism, or unforeseen toxicity. The following tables present a compilation of data for representative 4-aminoquinazoline compounds, illustrating the correlation between their in vitro cytotoxicity (IC50 values) and their in vivo antitumor efficacy (tumor growth inhibition).

Compound ID Target(s) Cell Line In Vitro IC50 (µM) *Animal Model Dosage In Vivo Tumor Growth Inhibition (%) Reference
Compound 1 EGFRA549 (Lung Cancer)0.05Nude Mice Xenograft15 mg/kg63.3[3]
GefitinibEGFRA549 (Lung Cancer)0.08Nude Mice Xenograft30 mg/kg55.0[3]
Compound 2 EGFR/HER2NCI-H1975 (Lung Cancer)0.009 (EGFR), 0.01 (HER2)Not ReportedNot ReportedNot Reported[3]
LapatinibEGFR/HER2NCI-H1975 (Lung Cancer)0.01 (EGFR), 0.01 (HER2)Not ReportedNot ReportedNot Reported[3]
Compound 3 EGFR L858R/T790MH1975 (Lung Cancer)0.005Not ReportedNot ReportedNot Reported[3]
OsimertinibEGFR L858R/T790MH1975 (Lung Cancer)1.525Not ReportedNot ReportedNot Reported[3]

*IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Deciphering the Mechanisms: Signaling Pathways in Focus

The anticancer activity of 4-aminoquinazoline compounds predominantly stems from their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival. The EGFR and VEGFR pathways are primary targets.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. 4-Aminoquinazoline-based EGFR inhibitors typically bind to the ATP-binding site of the receptor's tyrosine kinase domain, blocking its activation and downstream signaling.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels.[4][5] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a critical target for cancer therapy. 4-Aminoquinazoline-based VEGFR inhibitors block the signaling that stimulates the growth of new blood vessels, effectively starving the tumor.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway and Inhibition.

A Blueprint for Evaluation: Experimental Workflow

The systematic evaluation of 4-aminoquinazoline compounds follows a well-defined workflow, progressing from high-throughput in vitro screening to more complex and resource-intensive in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound_Synthesis Compound Synthesis Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture Kinase_Assay Kinase Inhibition Assay (Ki) Compound_Synthesis->Kinase_Assay MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Xenograft_Model Xenograft Mouse Model Development MTT_Assay->Xenograft_Model Kinase_Assay->Xenograft_Model Drug_Administration Drug Administration (Oral, IP, etc.) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Caption: Experimental Workflow for Anticancer Drug Evaluation.

Under the Microscope: Detailed Experimental Protocols

To ensure reproducibility and comparability of data across different studies, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the 4-aminoquinazoline compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is replaced with 100 µL of the medium containing the different compound concentrations. A control group receives medium with the solvent alone.

  • The plates are incubated for an additional 48-72 hours.

3. MTT Addition and Incubation:

  • 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

4. Formazan Solubilization and Absorbance Measurement:

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Evaluation: The Xenograft Mouse Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[7][8]

1. Animal Model and Cell Implantation:

  • Immunodeficient mice (e.g., nude or SCID mice) aged 4-6 weeks are used.

  • A suspension of human cancer cells (e.g., A549 lung cancer cells) is prepared in a sterile medium, often mixed with Matrigel to enhance tumor formation.

  • Approximately 1-5 x 10^6 cells in a volume of 100-200 µL are subcutaneously injected into the flank of each mouse.

2. Tumor Growth and Randomization:

  • The mice are monitored regularly for tumor growth.

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups (vehicle control, different doses of the 4-aminoquinazoline compound, and a positive control).

3. Drug Administration:

  • The 4-aminoquinazoline compound is formulated in a suitable vehicle for administration.

  • The drug is administered to the mice according to a predetermined schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).

4. Monitoring and Data Collection:

  • Tumor volume and the body weight of the mice are measured 2-3 times per week.

  • The animals are monitored for any signs of toxicity.

  • The study is typically continued for a set period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

5. Efficacy Evaluation:

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

References

A Comparative Spectroscopic Guide to Substituted Quinazoline Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural characterization of synthetic molecules is paramount. Regioisomers, compounds with the same molecular formula but different spatial arrangements of substituents, can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of spectral data for regioisomers of substituted quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including their role as kinase inhibitors.[1]

This guide presents a detailed comparison of spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for distinguishing between quinazoline regioisomers. Experimental protocols for the synthesis and characterization of these compounds are also provided, alongside a visualization of a key signaling pathway where these molecules are active.

Spectroscopic Data Comparison

The differentiation of regioisomers is a common challenge in synthetic chemistry. Spectroscopic techniques provide a powerful toolkit for unambiguous structure elucidation. Below, we present a case study comparing the spectral data of two key intermediates in the synthesis of bioactive quinazoline derivatives: 7-chloro-6-nitroquinazolin-4(3H)-one and 6-nitro-7-tosylquinazolin-4(3H)-one . While not direct regioisomers of the same substituent, this comparison effectively illustrates how the positions of different groups on the quinazoline ring influence their spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing regioisomers. The chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment, which is influenced by the positions of substituents on the aromatic ring.

Table 1: Comparative ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)Multiplicity
7-chloro-6-nitroquinazolin-4(3H)-one H-29.18s
H-58.76s
H-88.30s
6-nitro-7-tosylquinazolin-4(3H)-one H-28.41s
H-59.20s
H-88.01s
H-2', H-6' (tosyl)7.91d
H-3', H-5' (tosyl)7.55d
CH₃ (tosyl)2.47s

Data sourced from Nguyen et al., 2020 and Nguyen et al., 2020.[2][3]

Table 2: Comparative ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
7-chloro-6-nitroquinazolin-4(3H)-one C-2156.9
C-4163.6
C-4a122.1
C-5123.5
C-6147.5
C-7132.8
C-8132.2
C-8a151.6
6-nitro-7-tosylquinazolin-4(3H)-one C-2147.2
C-4160.0
C-4a119.3
C-5126.1
C-6147.2
C-7138.1
C-8117.8
C-8a153.2
Tosyl Carbons147.1 (C-1'), 136.4 (C-4'), 130.8 (C-3', C-5'), 128.5 (C-2', C-6'), 21.8 (CH₃)

Data sourced from Nguyen et al., 2020 and Nguyen et al., 2020.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While regioisomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Key Fragment Ions (m/z)
7-chloro-6-nitroquinazolin-4(3H)-one C₈H₄ClN₃O₃226.00244.4 (with MeOH adduct)Not detailed in source
6-nitro-7-tosylquinazolin-4(3H)-one C₁₅H₁₁N₃O₅S346.05368.0330 ([M+Na]⁺)343.97 ([M-H]⁻)

Data sourced from Nguyen et al., 2020 and Nguyen et al., 2020.[2][3] The fragmentation patterns of quinazoline derivatives are often complex and can be influenced by the nature and position of substituents.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The position of absorption maxima (λmax) can be affected by the substitution pattern on the quinazoline ring, as it influences the electronic transitions within the molecule. For instance, a computational study on halogen-substituted 4-anilinoquinazolines showed that more potent inhibitors exhibited a blueshift (shorter wavelength) in their UV-Vis spectra.[5]

Table 4: Illustrative UV-Vis Absorption Maxima for Substituted Quinazolines

Compound TypeSubstituentλmax (nm)Solvent
4-Anilinoquinazoline3-Bromo326.71DMSO
4-Anilinoquinazoline3-Chloro327.54DMSO
4-Anilinoquinazoline3-Hydrogen333.17DMSO

Illustrative data from a computational study by Abdullahi et al., 2024.[5] This data suggests that even subtle changes in substitution can lead to measurable differences in the UV-Vis spectra.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of chemical compounds.

Synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one

This compound can be synthesized in a three-step process starting from 2-amino-4-chlorobenzoic acid. The key steps include condensation, nitration, and chlorination.[3] A detailed procedure involves the reaction of 2-amino-4-chlorobenzoic acid with formamide, followed by nitration using a mixture of nitric and sulfuric acids, and subsequent chlorination.[3]

Synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one

This derivative is prepared from 7-chloro-6-nitroquinazolin-4(3H)-one and sodium p-toluenesulfinate in dimethylformamide (DMF) at 90°C.[2] The reaction involves the nucleophilic substitution of the chlorine atom by the p-toluenesulfinate group.[2]

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. The compound is dissolved in a suitable solvent, such as methanol, ethanol, or DMSO.

Signaling Pathway and Experimental Workflow

Many substituted quinazolines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell signaling.[6][7][8] The inhibition of EGFR blocks downstream signaling pathways, leading to reduced cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ras Ras Dimerization->Ras Activates Quinazoline Substituted Quinazoline (Inhibitor) Quinazoline->Dimerization Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of substituted quinazolines.

The diagram above illustrates the binding of a ligand (EGF) to the EGFR, which leads to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, ultimately promoting cell proliferation and survival.[9] Substituted quinazolines act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the signaling cascade.[10]

Experimental_Workflow Start Start: Synthesis of Quinazoline Regioisomers Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Char_NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->Char_NMR Char_MS Mass Spectrometry (HRMS) Purification->Char_MS Char_UV UV-Vis Spectroscopy Purification->Char_UV Data_Analysis Comparative Data Analysis Char_NMR->Data_Analysis Char_MS->Data_Analysis Char_UV->Data_Analysis Conclusion Structure Confirmation & Regioisomer Differentiation Data_Analysis->Conclusion

Caption: General experimental workflow for the synthesis and characterization of quinazoline regioisomers.

This workflow outlines the key steps from the synthesis of the target compounds to their purification and subsequent characterization using various spectroscopic techniques. The final comparative analysis of the spectral data allows for the unambiguous confirmation of the chemical structures and the differentiation between the synthesized regioisomers.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-(Bromomethyl)-4-chloroquinazoline via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 6-(Bromomethyl)-4-chloroquinazoline (CAS No: 153436-68-1), a key intermediate in the synthesis of various biologically active molecules. This document outlines detailed experimental protocols, presents comparative data, and offers insights into alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for determining the purity of relatively non-polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Two primary HPLC methods are compared below: a standard isocratic method for routine purity checks and a gradient method for higher resolution and detection of trace impurities.

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterMethod A: Standard Isocratic RP-HPLCMethod B: High-Resolution Gradient RP-HPLC
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic0-2 min: 40% B2-10 min: 40-90% B10-12 min: 90% B12-12.1 min: 90-40% B12.1-15 min: 40% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm
Injection Volume 10 µL5 µL
Run Time 10 minutes15 minutes
Resolution Good for major impurities.Excellent for trace and isomeric impurities.
Advantages Simple, rapid, and robust for routine analysis.Higher sensitivity, better separation of closely eluting impurities.
Disadvantages May not resolve all minor or co-eluting impurities.Longer run time, more complex mobile phase preparation.

Experimental Protocols

A detailed methodology for the recommended high-resolution gradient RP-HPLC (Method B) is provided below.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 column (3.5 µm, 4.6 x 100 mm).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Synthesized this compound.

  • Reference standard of this compound (if available).

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of ultrapure water, mix well, and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile, mix well, and degas.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 1.0 mg of the this compound reference standard and dissolve it in 10.0 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 1.0 mg of the synthesized this compound and dissolve it in 10.0 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis:

  • Equilibrate the C18 column with the initial mobile phase composition (40% B) for at least 20 minutes at a flow rate of 1.2 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 35 °C and the DAD wavelength to 254 nm.

  • Inject 5 µL of the sample solution and run the gradient program as specified in Table 1.

  • The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound using the high-resolution gradient method, illustrating the separation of the main compound from potential process-related impurities.

Table 2: Hypothetical Purity Analysis Data (Method B)

PeakRetention Time (min)Area (%)Possible Identity
13.50.8Starting Material (e.g., 4-chloro-6-methylquinazoline)
25.20.5Over-brominated impurity (e.g., 6-(Dibromomethyl)-4-chloroquinazoline)
37.8 98.5 This compound
49.10.2Unidentified Impurity

Purity Calculation:

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

In this hypothetical analysis, the purity of the synthesized this compound is determined to be 98.5%.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity assessment, other techniques can provide complementary information.

Table 3: Comparison of Analytical Methods for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between stationary and mobile phases.High resolution, quantitative, and reproducible.Requires specialized equipment and solvents.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Thin Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis.Lower resolution and not easily quantifiable.
Nuclear Magnetic Resonance (NMR) Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity for impurity detection compared to HPLC, expensive instrumentation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and provides molecular weight information, can be coupled with HPLC (LC-MS) for impurity identification.Not a standalone quantitative technique for purity without a separation method.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Synthesized Compound HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Standard Reference Standard Standard->HPLC MobilePhaseA Mobile Phase A (Aqueous) MobilePhaseA->HPLC MobilePhaseB Mobile Phase B (Organic) MobilePhaseB->HPLC Data Chromatogram Acquisition HPLC->Data Integration Peak Integration Data->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Purity_Assessment_Logic Synthesis Chemical Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification (e.g., Recrystallization, Column Chromatography) CrudeProduct->Purification PurifiedProduct Purified Product Purification->PurifiedProduct PurityAnalysis Purity Assessment (HPLC) PurifiedProduct->PurityAnalysis Specification Meets Specification? PurityAnalysis->Specification Release Release for Next Step Specification->Release Yes Repurify Further Purification Specification->Repurify No Repurify->Purification

Caption: Logical relationship of purity analysis in drug development.

A Comparative Guide to the Structure-Activity Relationship of 4-Anilinoquinazolines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of receptor tyrosine kinases (RTKs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-anilinoquinazoline derivatives, focusing on their inhibition of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER2). Experimental data is presented to offer a clear comparison of compound performance, alongside detailed experimental protocols and visualizations of relevant signaling pathways.

Mechanism of Action: Targeting the ATP-Binding Site

4-Anilinoquinazoline derivatives typically function as ATP-competitive inhibitors.[1] They bind to the hinge region of the kinase domain, a critical area for ATP binding, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive tumor cell proliferation, survival, and angiogenesis.[2] The quinazoline ring itself is essential for this activity.[2]

Core Structure-Activity Relationships

The potency and selectivity of 4-anilinoquinazoline inhibitors are significantly influenced by substitutions at three key positions: the C-6 and C-7 positions of the quinazoline ring and the aniline moiety at the C-4 position.

Substitutions on the Quinazoline Ring (C-6 and C-7)

Modifications at the C-6 and C-7 positions of the quinazoline core have been extensively explored to enhance potency and modulate solubility. Generally, the introduction of small, electron-donating groups is favored for improved activity.[2]

  • Methoxy Groups: The presence of methoxy groups at the C-6 and C-7 positions, as seen in compounds like the potent 6,7-dimethoxy derivative, significantly enhances inhibitory activity against EGFR.[2]

  • Basic Side Chains: The addition of basic side chains at the C-7 position has been shown to markedly improve aqueous solubility, a crucial property for oral bioavailability. These modifications can also confer potent inhibitory activity against VEGFR-2 (KDR).[3]

  • Carbon-Linked Side Chains: Exploration of carbon-linked side chains at the C-6 position has led to the discovery of potent EGFR inhibitors with favorable pharmacokinetic properties.[4]

  • Bulky Substituents: Bulky substituents at the C-7 position are generally well-tolerated and can contribute to inhibitory activity.[5]

Substitutions on the 4-Anilino Moiety

The nature and position of substituents on the aniline ring are critical determinants of inhibitor potency and selectivity.

  • Small Lipophilic Groups: Small, lipophilic groups at the 3-position (meta) of the aniline ring are preferred for potent EGFR inhibition.[1][2]

  • Halogen Substitution: Halogen substitutions on the aniline ring can modulate the potency of these inhibitors. For instance, a bromine at the C3' position has been shown to be highly effective.[6]

  • Flexibility: Introducing moieties like thiophene-2-ylmethanamine at the C-4 position can increase conformational flexibility, leading to good antiproliferative activity.[5]

Comparative Inhibitory Activity of 4-Anilinoquinazoline Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 4-anilinoquinazoline derivatives against key kinases. This data, compiled from various studies, allows for a direct comparison of their potency and selectivity.

Table 1: EGFR and HER2 Inhibitory Activity of Selected 4-Anilinoquinazolines

CompoundR1 (Aniline Substitution)R2 (Quinazoline C6/C7 Substitution)EGFR IC50 (µM)HER2 IC50 (µM)Reference
Erlotinib 3-ethynyl6,7-bis(2-methoxyethoxy)~0.002~0.5[7]
Gefitinib 3-chloro-4-fluoro7-methoxy-6-(3-morpholinopropoxy)~0.03>100[5]
Lapatinib 3-chloro-4-(3-fluorobenzyloxy)6-[5-(2-methylsulfonylethylamino)methyl-2-furyl]~0.01~0.013[7]
Compound 21 3-bromo6-(4-trifluoromethylsalicyl)0.120.096[7]
Compound 19h 3-ethynyl6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)0.00047-[8]

Table 2: VEGFR-2 (KDR) Inhibitory Activity of Selected 4-Anilinoquinazolines

CompoundR1 (Aniline Substitution)R2 (Quinazoline C7 Substitution)VEGFR-2 (KDR) IC50 (µM)Reference
ZD6474 (Vandetanib) 4-bromo-2-fluoro7-methoxy-6-(3-morpholinopropoxy)0.04[3]
Compound 15a 3-chloro-4-fluoro6-acylamino0.56[9]
Compound 15b 3-chloro-4-fluoro6-acylamino1.81[9]
Compound 10a 4-bromo-2-fluoro6-(3-(3-nitro-1,2,4-triazol-1-yl)propoxy)Potent (not quantified)[10]
Compound 10g 3-chloro-4-fluoro6-(3-(3-nitro-1,2,4-triazol-1-yl)propoxy)Potent (not quantified)[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P P EGFR->P Autophosphorylation 4-Anilinoquinazoline 4-Anilinoquinazoline 4-Anilinoquinazoline->EGFR Inhibition RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Protein_Synthesis->Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Leads to

Caption: EGFR Signaling Pathway Inhibition by 4-Anilinoquinazolines.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Ligand Binding P P VEGFR-2->P Autophosphorylation 4-Anilinoquinazoline 4-Anilinoquinazoline 4-Anilinoquinazoline->VEGFR-2 Inhibition PLCg PLCg P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression_Proliferation Gene_Expression_Proliferation ERK->Gene_Expression_Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS NO_Production NO_Production eNOS->NO_Production Angiogenesis Angiogenesis Gene_Expression_Proliferation->Angiogenesis Vascular_Permeability Vascular_Permeability NO_Production->Vascular_Permeability

Caption: VEGFR-2 Signaling Pathway Inhibition by 4-Anilinoquinazolines.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase Kinase Incubation Incubation Kinase->Incubation ATP_Substrate ATP_Substrate ATP_Substrate->Incubation Inhibitor Inhibitor Inhibitor->Incubation Measurement Measurement Incubation->Measurement Phosphorylation IC50_Determination IC50_Determination Measurement->IC50_Determination Signal Detection Cancer_Cells Cancer_Cells Inhibitor_Treatment Inhibitor_Treatment Cancer_Cells->Inhibitor_Treatment MTT_Assay MTT_Assay Inhibitor_Treatment->MTT_Assay Incubation Absorbance_Reading Absorbance_Reading MTT_Assay->Absorbance_Reading Cell_Viability_Calculation Cell_Viability_Calculation Absorbance_Reading->Cell_Viability_Calculation

Caption: General Workflow for Kinase Inhibition and Cell Viability Assays.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (4-anilinoquinazolines) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).

  • In a 384-well plate, add the diluted test compounds. Include controls for 100% kinase activity (DMSO vehicle) and no kinase activity (no enzyme).

  • Add the recombinant kinase to each well, except for the "no kinase" control.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.

  • Record the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A431, HT-29)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds (4-anilinoquinazolines) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Conclusion and Future Directions

The 4-anilinoquinazoline scaffold has proven to be a highly versatile and effective platform for the development of potent and selective kinase inhibitors. The structure-activity relationships outlined in this guide highlight the critical role of substitutions at the C-6, C-7, and C-4 (anilino) positions in determining the inhibitory profile of these compounds. The development of dual EGFR/VEGFR-2 inhibitors represents a promising strategy to overcome the complexities of tumor signaling and potential resistance mechanisms.[9][10] Future research will likely focus on further refining the selectivity of these inhibitors, improving their pharmacokinetic properties, and exploring novel modifications to address acquired resistance in the clinical setting. The use of hypoxia-activated moieties is one such innovative approach to enhance tumor-specific drug delivery and efficacy.[8]

References

The Advent of Microwave Irradiation in N-Arylation of 4-Chloroquinazolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of N-aryl-4-aminoquinazolines is a critical step in the creation of potential therapeutics, including anticancer agents. The N-arylation of 4-chloroquinazolines is a key reaction in this process. Traditionally, this synthesis has been performed using conventional heating methods, which often involve long reaction times and yield limitations. However, the adoption of microwave irradiation technology presents a significant advancement, offering a faster, more efficient, and environmentally friendly alternative.

This guide provides a comprehensive comparison of microwave-assisted and conventional heating methods for the N-arylation of 4-chloroquinazolines, supported by experimental data and detailed protocols.

Performance Comparison: Microwave Irradiation vs. Conventional Heating

Microwave-assisted synthesis consistently outperforms conventional heating methods in the N-arylation of 4-chloroquinazolines, primarily through dramatic reductions in reaction time and significant increases in product yields.

The advantages of using microwave irradiation are particularly evident when dealing with less reactive anilines, including those with electron-withdrawing groups or steric hindrance.[1][2] While conventional methods may require prolonged heating for many hours to achieve moderate yields, microwave synthesis can often drive these reactions to completion in a matter of minutes with superior outcomes.[3][4]

Quantitative Data Summary

The following tables summarize the stark contrast in performance between the two methods for the synthesis of various N-aryl-4-aminoquinazoline derivatives.

Table 1: Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines

ProductAmine ReactantMethodSolventReaction TimeYield (%)
5b2-AminopyridineConventional2-Propanol12 h37.3
5b2-AminopyridineMicrowave (60W)2-Propanol20 min96.5
5aAnilineConventional2-Propanol12 h-
5aAnilineMicrowave (60W)2-Propanol20 min95.2
5c2-AminothiazoleConventional2-Propanol12 h-
5c2-AminothiazoleMicrowave (60W)2-Propanol20 min91.8
5d2-Amino-5-methyl-1,3,4-thiadiazoleConventional2-Propanol12 h-
5d2-Amino-5-methyl-1,3,4-thiadiazoleMicrowave (60W)2-Propanol20 min93.5

Data sourced from Molecules 2006, 11(4), 272-278.[3]

Table 2: Synthesis of 6-Halo-2-phenyl-substituted 4-anilinoquinazolines

Product4-Chloroquinazoline ReactantAniline ReactantMethodSolventReaction TimeYield (%)
10a4-Chloro-6-iodo-2-phenylquinazoline4-Methoxy-N-methylanilineMicrowaveTHF/H₂O10 min86
10b6-Bromo-4-chloro-2-phenylquinazoline4-Methoxy-N-methylanilineMicrowaveTHF/H₂O10 min63
10e4-Chloro-6-iodo-2-phenylquinazoline2-Methoxy-N-methylanilineMicrowaveTHF/H₂O20 min87
10f6-Bromo-4-chloro-2-phenylquinazoline2-Methoxy-N-methylanilineMicrowaveTHF/H₂O20 min84
15a4-Chloro-6-iodo-2-phenylquinazolineo-ToluidineMicrowaveTHF/H₂O2 h74
15b6-Bromo-4-chloro-2-phenylquinazolineo-ToluidineMicrowaveTHF/H₂O2 h78

Data sourced from Beilstein J. Org. Chem. 2021, 17, 2968–2975.[1]

The Underlying Advantage: A Mechanistic Workflow

The efficiency of microwave heating stems from its unique mechanism of energy transfer. Unlike conventional heating, which relies on conduction and convection, microwaves directly excite polar molecules in the reaction mixture, leading to rapid and uniform heating. This targeted energy input accelerates the reaction rate, often leading to cleaner reactions with fewer byproducts.

The N-arylation of 4-chloroquinazolines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated in the following workflow diagram.

G Workflow for N-Arylation of 4-Chloroquinazolines cluster_reactants Reactants cluster_process Reaction Process cluster_methods Heating Methods cluster_outcome Outcome R1 4-Chloroquinazoline P1 Mixing in Solvent R1->P1 R2 Aryl Amine R2->P1 P2 Heating P1->P2 M1 Microwave Irradiation (Minutes) P2->M1 Rapid & Efficient M2 Conventional Heating (Hours) P2->M2 Slow & Less Efficient O1 N-Aryl-4-aminoquinazoline M1->O1 High Yield M2->O1 Lower Yield O2 Purification O1->O2

Caption: Comparative workflow of microwave vs. conventional heating.

Experimental Protocols

To facilitate the adoption of this advanced methodology, detailed experimental protocols for both microwave-assisted and conventional N-arylation are provided below.

Microwave-Assisted N-Arylation of 4-Chloroquinazolines (General Procedure)

This protocol is adapted from a method demonstrated to be efficient for a variety of substituted anilines.[1]

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Substituted aryl amine (1.05 equiv)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the 4-chloroquinazoline and the aryl amine.

  • Add a 1:1 mixture of THF and H₂O (e.g., 6 mL for a 0.25 mmol scale reaction).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for the specified time (typically 10-120 minutes), with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-4-aminoquinazoline.

Conventional Heating N-Arylation of 4-Chloroquinazolines (General Procedure)

This protocol represents a typical classical approach to the N-arylation of 4-chloroquinazolines.[3]

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Aryl amine (1.0 equiv)

  • 2-Propanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 4-chloroquinazoline and the aryl amine.

  • Add 2-propanol as the solvent (e.g., 30 mL for a 3.0 mmol scale reaction).

  • Heat the mixture to reflux (approximately 80-85 °C) with stirring.

  • Maintain the reflux for an extended period, typically 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-4-aminoquinazoline.

Conclusion

The data and protocols presented in this guide unequivocally demonstrate the superiority of microwave irradiation for the N-arylation of 4-chloroquinazolines. The significant reduction in reaction times, coupled with increased yields and milder conditions, positions microwave-assisted synthesis as a cornerstone of modern medicinal chemistry and drug development. For researchers aiming to accelerate their discovery pipelines and embrace greener chemical practices, the adoption of microwave technology is not just an advantage but a necessity.

References

Safety Operating Guide

Proper Disposal of 6-(Bromomethyl)-4-chloroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of a Halogenated Quinazoline Derivative.

Researchers, scientists, and drug development professionals handling 6-(Bromomethyl)-4-chloroquinazoline must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As a halogenated organic compound, this substance requires management as regulated hazardous waste. This guide provides a procedural, step-by-step approach to its proper disposal.

Core Principles of Disposal

The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. It is crucial to segregate it from non-hazardous and other chemical waste streams. Specifically, as a brominated and chlorinated organic compound, it falls into the category of halogenated organic waste [1]. Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash[2]. The recommended method of disposal is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts[2].

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent contact with the skin and eyes, and to avoid inhalation of any dust or aerosols[2].

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile) inspected prior to use.To prevent skin contact.[2]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes or dust.[2]
Lab Coat A well-fitting lab coat, preferably with long sleeves.To protect skin and personal clothing.[2]
Ventilation Handle in a well-ventilated area, such as a chemical fume hood.To avoid the formation and inhalation of dust and aerosols.[2]

Step-by-Step Disposal Protocol

1. Waste Segregation: Isolate all materials contaminated with this compound. This includes residual amounts of the compound, contaminated consumables (e.g., weighing paper, pipette tips, wipes), and used PPE. This waste must be kept separate from non-halogenated organic waste, inorganic waste, and regular laboratory trash[1][3].

2. Waste Collection and Containerization:

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealable container. The container should be made of a compatible material, such as polyethylene[4].

  • Liquid Waste: If this compound is in a solution, collect it in a sealable, chemical-resistant container. Ensure the container is appropriate for organic solvents.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name: "Waste this compound"[3]. Note the mass or volume of the waste being added[1].

3. Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory[3]. This area should be cool, dry, and well-ventilated, away from incompatible materials[2][3]. Ensure the hazardous waste label is always visible[3].

4. Disposal Request: Once the waste container is nearly full (approximately three-quarters capacity), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3]. Do not overfill containers.

5. Spill Management: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing the prescribed PPE, contain the spill using an inert absorbent material. Carefully collect the absorbent material and any contaminated debris, placing it into the designated halogenated organic waste container. All materials used for cleanup should be disposed of as hazardous waste[3][4].

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Identify 6-(Bromomethyl)-4- chloroquinazoline for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect label_info Label: 'Hazardous Waste' and Chemical Name collect->label_info storage Store in Designated Satellite Accumulation Area label_info->storage request Request Pickup from EHS or Licensed Contractor storage->request disposal Dispose via Controlled Incineration by a Licensed Facility request->disposal spill->segregate No contain Contain Spill with Inert Absorbent spill->contain Yes collect_spill Collect Contaminated Material contain->collect_spill collect_spill->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-(Bromomethyl)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protection, and disposal of 6-(Bromomethyl)-4-chloroquinazoline.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[1][2]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[3]Nitrile or neoprene gloves.[1][4]Laboratory coat.[1]Work in a certified chemical fume hood to avoid inhalation of dust.[1][3]
Dissolving and Solution Handling Chemical safety goggles. A face shield is recommended if there is a splash hazard.[3][5]Nitrile or neoprene gloves.[1][4]Laboratory coat. A chemically resistant apron is recommended for larger volumes.[1]All manipulations should be performed in a chemical fume hood.
Running Reactions Chemical safety goggles and a face shield.[3][5]Nitrile or neoprene gloves.[1][4]Flame-resistant laboratory coat.[3]Operations should be conducted within a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[3][5]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary depending on the spill size and location.[2]

Experimental Protocols

Standard Handling Procedure

A systematic approach is crucial when working with this compound.[1] The following protocol outlines the necessary steps for safe handling:

  • Preparation :

    • Review the Safety Data Sheet (SDS) before commencing any work.[1]

    • Ensure a chemical fume hood is certified and operational.

    • Designate a specific area for handling the compound.[1]

    • Assemble all necessary equipment and reagents.

    • Locate the nearest emergency eyewash station and safety shower.[1]

  • Donning PPE :

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer :

    • Handle the solid form of the compound carefully to minimize dust formation.[1][6]

    • Use appropriate tools, such as a spatula, for transfers.[1]

    • When transferring solutions, use a pipette or syringe with caution to avoid splashes.[1]

  • During the Experiment :

    • Keep all containers of this compound clearly labeled and sealed when not in use.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1][6]

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.[6]

Waste Stream Disposal Protocol
Solid Chemical Waste Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Chemical Waste Collect in a compatible, sealed container labeled as "Hazardous Waste" and "Halogenated Organic Waste".[7]
Contaminated Materials All disposable items (e.g., gloves, pipette tips, bench paper) must be disposed of as hazardous waste in a labeled, sealed container.[1][7]
Disposal Vendor All waste must be disposed of through a licensed chemical waste disposal company in accordance with institutional and governmental regulations.[1][6] Do not discharge to sewer systems.[6]

Visual Guides

Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Designate Area prep2->prep3 prep4 Assemble Equipment prep3->prep4 ppe Don PPE prep4->ppe weigh Weigh & Transfer ppe->weigh experiment Conduct Experiment weigh->experiment decon Decontaminate experiment->decon dispose_ppe Dispose of PPE decon->dispose_ppe collect Collect Waste dispose_ppe->collect label_waste Label Waste collect->label_waste store Store for Pickup label_waste->store

Caption: Workflow for the safe handling of this compound.

PPE Selection Logic

This diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment based on the experimental procedure.

rect_node rect_node start Start: Handling 6-(Bromomethyl)-4- chloroquinazoline is_solid Handling Solid? start->is_solid is_splash Splash Risk? is_solid->is_splash No (Solution) fume_hood Work in Fume Hood is_solid->fume_hood Yes goggles Wear Safety Goggles is_splash->goggles No face_shield Add Face Shield is_splash->face_shield Yes is_large_vol Large Volume? end Proceed with Experiment is_large_vol->end No chem_apron Add Chemical Apron is_large_vol->chem_apron Yes goggles->is_large_vol face_shield->is_large_vol chem_apron->end fume_hood->is_splash

Caption: Decision diagram for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)-4-chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.